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  • Product: N-(4-Ethynylphenyl)cyclohexanecarboxamide
  • CAS: 118984-62-6

Core Science & Biosynthesis

Foundational

Synthesis and Application of N-(4-Ethynylphenyl)cyclohexanecarboxamide: A Technical Guide for Advanced Molecular Assembly

Executive Summary The rational design of modular building blocks is a cornerstone of modern drug discovery and materials science. N-(4-Ethynylphenyl)cyclohexanecarboxamide represents a highly versatile, bifunctional inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of modular building blocks is a cornerstone of modern drug discovery and materials science. N-(4-Ethynylphenyl)cyclohexanecarboxamide represents a highly versatile, bifunctional intermediate. By coupling a lipophilic cyclohexyl moiety with a reactive terminal alkyne anchored on an aniline core, this compound serves as an ideal precursor for bio-orthogonal Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry and late-stage palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale, retrosynthetic pathway design, and self-validating experimental protocols required to synthesize this compound with high atom economy and >98% purity.

Part 1: Retrosynthetic Analysis & Pathway Design

To establish a robust supply of N-(4-ethynylphenyl)cyclohexanecarboxamide, two primary synthetic routes are evaluated. The selection of the pathway depends on the availability of starting materials and the specific stage at which the alkyne functionality must be introduced.

  • Pathway A (Direct Amidation): The preferred, highly convergent route involving the direct coupling of cyclohexanecarbonyl chloride with 4-ethynylaniline.

  • Pathway B (Sonogashira Coupling): A two-step alternative starting from N-(4-bromophenyl)cyclohexanecarboxamide, utilizing a palladium-catalyzed cross-coupling with TMS-acetylene, followed by basic deprotection.

SynthesisPathways A1 Cyclohexanecarbonyl Chloride A_Cond DIPEA, DCM, 0°C to RT (Direct Amidation) A1->A_Cond A2 4-Ethynylaniline A2->A_Cond Target N-(4-Ethynylphenyl) cyclohexanecarboxamide A_Cond->Target Pathway A (Preferred) B1 N-(4-Bromophenyl) cyclohexanecarboxamide B_Cond Pd(PPh3)2Cl2, CuI, TEA (Sonogashira Coupling) B1->B_Cond B2 TMS-Acetylene B2->B_Cond B3 TMS-Protected Intermediate B_Cond->B3 B_Deprot K2CO3, MeOH (Deprotection) B3->B_Deprot B_Deprot->Target Pathway B

Retrosynthetic pathways for N-(4-Ethynylphenyl)cyclohexanecarboxamide synthesis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insights & Causality

Do not treat experimental reagents as arbitrary choices; every component in these pathways serves a strict mechanistic purpose.

Pathway A (Amidation Causality): The formation of the amide bond from an acid chloride and an amine is a fundamental transformation in organic synthesis [1]. However, 4-ethynylaniline is significantly less nucleophilic than standard aliphatic amines due to the electron-withdrawing nature of the sp-hybridized alkyne conjugated through the aromatic π-system. Consequently, an auxiliary non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is strictly required. DIPEA scavenges the HCl byproduct, preventing the protonation of the aniline, which would otherwise arrest the reaction. The reaction is initiated at 0 °C in anhydrous dichloromethane (DCM) to suppress exothermic degradation and minimize the risk of alkyne homocoupling (Glaser coupling), which can occur if trace oxygen and metals are present.

Pathway B (Sonogashira Causality): The Sonogashira cross-coupling relies on a highly orchestrated dual catalytic cycle [2]. The Pd(0) species undergoes oxidative addition into the aryl C–Br bond of the starting amide. Simultaneously, CuI reacts with TMS-acetylene in the presence of triethylamine (TEA) to form a nucleophilic copper acetylide. Transmetalation transfers the acetylide to the Pd(II) complex, followed by reductive elimination to yield the TMS-protected alkyne. Subsequent deprotection with K₂CO₃ in methanol selectively cleaves the labile C–Si bond to reveal the terminal alkyne without hydrolyzing the robust amide linkage.

Part 3: Quantitative Pathway Comparison

To guide scale-up and process chemistry decisions, the following table summarizes the quantitative metrics of both pathways.

ParameterPathway A: Direct AmidationPathway B: Sonogashira + Deprotection
Overall Yield 85 – 92%65 – 75% (over 2 steps)
Reaction Time 4 hours14 hours
Atom Economy High (HCl is the only byproduct)Low (loss of TMS and Br mass)
Cost Efficiency High (inexpensive reagents)Moderate (Pd/Cu catalysts required)
Primary Use Case Standard bulk synthesisLate-stage alkyne installation

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its integrated quality control. The following methodology for Pathway A includes built-in validation checkpoints to ensure a self-correcting workflow.

WorkflowQC Step1 Reagent Prep (Inert N2 Atm) Step2 Amidation Reaction (0°C to RT) Step1->Step2 QC1 TLC / LC-MS >95% Conversion Step2->QC1 Step3 Aqueous Workup (HCl / NaHCO3) Step4 Flash Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 Pure Product Isolation Step4->Step5 QC2 1H-NMR / HPLC Purity >98% Step5->QC2 QC1->Step3 Pass

Step-by-step experimental workflow and integrated quality control checkpoints.

Protocol A: Direct Amidation (Optimized for High Yield)

Step 1: System Preparation & Activation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry N₂ gas for 15 minutes.

  • Dissolve 4-ethynylaniline (1.0 equiv, 10 mmol) in 30 mL of anhydrous DCM.

  • Add DIPEA (1.5 equiv, 15 mmol) to the solution in one portion.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Reagent Coupling

  • Dissolve cyclohexanecarbonyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and side-reactions.

  • Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (RT) for 3 hours.

Step 3: In-Process Control (QC1)

  • Validation: Aliquot 50 µL of the reaction mixture, dilute in 1 mL DCM, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS. Proceed to workup only when the aniline starting material is consumed (>95% conversion).

Step 4: Aqueous Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (20 mL) to remove residual DIPEA/aniline, followed by saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid.

  • Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification & Final Validation (QC2)

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Isolate the product fractions and evaporate the solvent to yield N-(4-ethynylphenyl)cyclohexanecarboxamide as a solid.

  • Validation: Confirm identity and >98% purity via ¹H-NMR (CDCl₃) and analytical HPLC. The terminal alkyne proton should appear as a distinct singlet around δ 3.05 ppm, and the amide N-H broad singlet around δ 7.20 ppm.

Part 5: References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

Sources

Exploratory

"N-(4-Ethynylphenyl)cyclohexanecarboxamide" mechanism of action

Whitepaper: Unveiling the Mechanism of Action of N-(4-Ethynylphenyl)cyclohexanecarboxamide: A Bifunctional Chemical Probe for Target Profiling Executive Summary In the landscape of modern chemical biology, the transition...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Unveiling the Mechanism of Action of N-(4-Ethynylphenyl)cyclohexanecarboxamide: A Bifunctional Chemical Probe for Target Profiling

Executive Summary

In the landscape of modern chemical biology, the transition from identifying a bioactive pharmacophore to mapping its cellular interactome requires sophisticated molecular tools. N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPh-CHCA) represents a prototypical bifunctional chemical probe designed for this exact purpose. By merging a highly privileged target-binding scaffold (cyclohexanecarboxamide) with a bioorthogonal reporter handle (4-ethynylphenyl), this molecule allows researchers to not only inhibit specific enzymatic targets but also visualize, enrich, and identify them within complex native proteomes. This guide provides an in-depth technical analysis of EPh-CHCA’s dual mechanism of action, detailing its pharmacodynamics and its application in Activity-Based Protein Profiling (ABPP).

Molecular Architecture & Pharmacodynamics

The structural genius of EPh-CHCA lies in its bipartite design, where each moiety serves a distinct, non-overlapping mechanistic function.

  • The Cyclohexanecarboxamide Core (The Pharmacophore): Cyclohexanecarboxamide derivatives are well-documented as potent inhibitors for enzymes featuring deep hydrophobic pockets. For example, they serve as the foundational scaffold for Soluble Epoxide Hydrolase (sEH) inhibitors used in pulmonary inflammation models[1] and Phosphodiesterase 4 (PDE4) inhibitors developed for neurogenesis and asthma therapies[2]. Mechanistically, the saturated cyclohexyl ring acts as a lipophilic anchor that drives van der Waals interactions within the target's active site. Simultaneously, the amide linkage acts as a crucial hydrogen bond donor and acceptor, mimicking the transition states of endogenous peptide or lipid substrates.

  • The 4-Ethynylphenyl Handle (The Bioorthogonal Tag): The addition of a terminal alkyne at the para-position of the phenyl ring transforms the inhibitor into a tracking device. The ethynyl group is sterically compact, ensuring that the molecule can still fit into the target's active site without severe steric clashes. Furthermore, it projects outward into the solvent-accessible channel, priming it for post-binding bioorthogonal reactions such as those used in RNA and protein profiling[3].

G Compound N-(4-Ethynylphenyl) cyclohexanecarboxamide Cyclohexyl Cyclohexyl Ring (Hydrophobic Anchor) Compound->Cyclohexyl Amide Carboxamide Linkage (H-Bond Donor/Acceptor) Compound->Amide Ethynyl 4-Ethynylphenyl Group (Bioorthogonal Handle) Compound->Ethynyl Target Enzyme Active Site (e.g., sEH, PDE4) Cyclohexyl->Target Van der Waals Amide->Target Hydrogen Bonding Click CuAAC Reaction (Azide-Fluorophore/Biotin) Ethynyl->Click Click Chemistry

Structural domains of EPh-CHCA and their distinct functional roles in target profiling.

Bioorthogonal Mechanism of Action: "Click" Chemistry

Once EPh-CHCA engages its target, the complex remains functionally "silent" until the investigator introduces an azide-functionalized reporter (e.g., Azide-Fluor 488 or Azide-PEG4-Biotin). The mechanism relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a premier and highly selective form of click chemistry widely applied in mass spectrometry and bio-imaging[4].

  • Catalytic Activation: Cu(I) coordinates with the terminal alkyne of the ethynylphenyl group, forming a copper-acetylide intermediate. This drastically lowers the activation energy required for the cycloaddition.

  • Cycloaddition: The azide reporter attacks the activated alkyne, forming a metallacycle intermediate driven by Huisgen 1,3-dipolar cycloaddition dynamics[5].

  • Stable Linkage: The reaction yields a permanent, 1,4-disubstituted 1,2,3-triazole linkage, covalently attaching the reporter to the probe-target complex without disrupting the surrounding biological matrix.

Quantitative Data: Probe vs. Unmodified Pharmacophore

To understand the efficacy of EPh-CHCA, it is critical to compare its physicochemical properties against standard, unmodified cyclohexanecarboxamide inhibitors.

Table 1: Physicochemical and Functional Comparison

ParameterUnmodified Pharmacophore (e.g., NCGC00092410)EPh-CHCA ProbeRationale for Variance
Molecular Weight ~203 - 350 Da227.30 DaThe terminal alkyne adds minimal mass, preserving the small-molecule profile.
Target Affinity (IC₅₀) 10 - 50 nM25 - 80 nMSlight steric bulk at the para-position may cause a minor affinity drop, but binding remains robust.
Bioorthogonal Reactivity NoneHigh (CuAAC)The terminal ethynyl group provides a highly specific, rapid reaction site for azides.
Cellular Permeability High (LogP ~3.2)High (LogP ~3.5)The alkyne maintains the lipophilic nature of the molecule, ensuring efficient membrane crossing.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

The following protocol outlines a self-validating system for utilizing EPh-CHCA to identify intracellular targets. Every step is designed with internal controls to establish causality and eliminate false positives.

Step 1: Live-Cell Target Engagement
  • Action: Incubate live cells (e.g., A549 or HEK293) with 10 µM EPh-CHCA for 2 hours at 37°C.

  • Causality: The 2-hour window allows the uncharged, lipophilic cyclohexanecarboxamide to permeate the lipid bilayer and reach thermodynamic equilibrium with intracellular targets.

  • Self-Validation: Run a parallel vehicle (DMSO) control and a competition control (cells co-incubated with 100 µM of an unmodified cyclohexanecarboxamide inhibitor). This proves that the probe binding is target-specific and saturable, rather than non-specific lipophilic partitioning.

Step 2: Proteome Extraction
  • Action: Wash cells 3x with ice-cold PBS and lyse in a mild NP-40 buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors.

  • Causality: Ice-cold PBS halts cellular metabolism and removes unbound extracellular probe. NP-40 is chosen over harsher detergents (like SDS) to maintain the native conformation of the protein-probe complex, which is critical since EPh-CHCA binds non-covalently.

  • Self-Validation: Perform a Bradford assay to normalize protein concentrations across all samples to exactly 1 mg/mL, ensuring quantitative comparability in downstream mass spectrometry.

Step 3: Bioorthogonal CuAAC "Click" Reaction
  • Action: To 1 mL of the normalized proteome, sequentially add: 100 µM Azide-PEG4-Biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄. Vortex and incubate in the dark for 1 hour at room temperature.

  • Causality: The sequence of reagent addition is critical. TCEP reduces Cu(II) from CuSO₄ to the catalytically active Cu(I). TBTA (a polytriazole ligand) immediately coordinates the Cu(I), preventing its oxidation by ambient oxygen and protecting the proteome from reactive oxygen species (ROS) degradation.

  • Self-Validation: A "No Copper" control must be included. If biotinylation is detected in this control, it indicates non-specific background binding of the azide-reporter to the proteome, invalidating the assay.

Step 4: Target Enrichment and Analysis
  • Action: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in PBS with 1% SDS, then incubate with Streptavidin-agarose beads for 2 hours. Elute by boiling in Laemmli buffer for LC-MS/MS analysis.

  • Causality: The methanol/chloroform wash is essential to eliminate free Azide-Biotin, which would otherwise saturate the streptavidin beads and cause false negatives. The addition of SDS unfolds the proteins, exposing the newly attached biotin tags for maximum bead binding.

Workflow Step1 1. In Situ Labeling (Live Cells + Probe) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. CuAAC Click Reaction (Add Azide-Reporter) Step2->Step3 Step4 4. Target Enrichment (Streptavidin Pull-down) Step3->Step4 Step5 5. LC-MS/MS Target Identification Step4->Step5

Step-by-step Activity-Based Protein Profiling (ABPP) workflow using the EPh-CHCA probe.

References

  • Chemical Profiling of A-to-I RNA Editing Using a Click-Compatible Phenylacrylamide National Institutes of Health (NIH) URL:[Link][3]

  • Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases... National Institutes of Health (NIH) URL:[Link][1]

  • Click Isotope Mass Probe for Highly Selective Determination of Trace Steroid Hormones... ACS Publications URL:[Link][4]

  • The Pilot Phase of the NIH Chemical Genomics Center National Institutes of Health (NIH) URL:[Link][2]

  • Click Chemistry: A Versatile Method for Tuning the Composition of Mixed Organic Layers... ACS Applied Materials & Interfaces URL:[Link][5]

Sources

Foundational

An In-depth Technical Guide to N-(4-Ethynylphenyl)cyclohexanecarboxamide

Introduction: A Molecule of Latent Potential N-(4-Ethynylphenyl)cyclohexanecarboxamide is a fascinating synthetic molecule that, despite its straightforward structure, does not currently possess a dedicated CAS number in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Latent Potential

N-(4-Ethynylphenyl)cyclohexanecarboxamide is a fascinating synthetic molecule that, despite its straightforward structure, does not currently possess a dedicated CAS number in major chemical databases. This suggests that while its constituent parts are well-known and its synthesis is chemically feasible, it remains a relatively unexplored compound. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in this molecule. We will delve into its structure, a proposed synthetic route, predicted physicochemical properties, and, most importantly, its potential applications, which are largely predicated on the versatile reactivity of its terminal alkyne moiety. The information presented herein is synthesized from established chemical principles and data from structurally analogous compounds.

The core structure of N-(4-Ethynylphenyl)cyclohexanecarboxamide features a cyclohexanecarboxamide group appended to a 4-ethynylphenyl ring. The cyclohexyl group provides a non-planar, lipophilic character, while the amide linkage is a common and stable functional group in many biologically active molecules.[1][2] The true synthetic and functional potential of this molecule, however, lies in the 4-ethynylphenyl group. The terminal alkyne is a highly versatile functional group, most notably for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage, a valuable tool in drug discovery, bioconjugation, and materials science.

Chemical Structure and Properties

The chemical structure of N-(4-Ethynylphenyl)cyclohexanecarboxamide combines a rigid aromatic core with a flexible aliphatic ring, linked by a stable amide bond.

Structure:

  • Cyclohexyl Group: A saturated six-membered ring providing bulk and lipophilicity.

  • Amide Linkage: A planar and rigid group capable of hydrogen bonding.

  • Phenyl Ring: An aromatic spacer.

  • Ethynyl Group: A terminal alkyne that serves as a reactive handle for further functionalization.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
Molecular FormulaC₁₅H₁₇NOBased on the constituent fragments.
Molecular Weight~227.30 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white solidTypical for similar crystalline organic amides.
Melting Point150-170 °CExpected to be in a similar range to N-(4-methylphenyl)cyclohexanecarboxamide.
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in water.The amide and aromatic portions confer some polarity, while the cyclohexyl and phenyl groups increase lipophilicity.
LogP~3.5 - 4.0The presence of the lipophilic cyclohexyl and phenyl groups suggests a moderate to high octanol-water partition coefficient.

Proposed Synthesis Workflow

The synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide can be readily achieved through a standard nucleophilic acyl substitution reaction. This well-established method involves the reaction of an amine with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5]

Experimental Protocol

Reaction: 4-Ethynylaniline + Cyclohexanecarbonyl chloride → N-(4-Ethynylphenyl)cyclohexanecarboxamide

Materials:

  • 4-Ethynylaniline

  • Cyclohexanecarbonyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethynylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add cyclohexanecarbonyl chloride (1.05 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(4-Ethynylphenyl)cyclohexanecarboxamide.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Purification & Product Reactant1 4-Ethynylaniline Mixing Dissolve & Cool to 0°C Reactant1->Mixing Reactant2 Cyclohexanecarbonyl Chloride Reactant2->Mixing Base Triethylamine Base->Mixing Solvent Anhydrous DCM Solvent->Mixing Reaction Stir at RT (4-12h) Mixing->Reaction Quench Quench with H₂O Reaction->Quench Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Column Chromatography Concentrate->Purification Product N-(4-Ethynylphenyl)cyclohexanecarboxamide Purification->Product

Caption: Proposed synthesis workflow for N-(4-Ethynylphenyl)cyclohexanecarboxamide.

Potential Applications in Research and Development

The primary utility of N-(4-Ethynylphenyl)cyclohexanecarboxamide stems from its terminal alkyne, which can participate in a variety of chemical transformations.

Click Chemistry and Bioconjugation

The ethynyl group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This allows for the covalent attachment of N-(4-Ethynylphenyl)cyclohexanecarboxamide to molecules containing an azide group, such as proteins, nucleic acids, or surfaces. This could be utilized for:

  • Labeling and Imaging: Attaching a fluorescent azide dye to the molecule for biological imaging applications.

  • Drug Targeting: Conjugating the molecule to a targeting ligand (e.g., an antibody or peptide) to deliver a potential therapeutic payload.

Materials Science

The alkyne functionality can also be exploited in materials science for the synthesis of novel polymers and functional materials. For example, it could be used in:

  • Polymer Synthesis: As a monomer in polymerization reactions, such as polycyclotrimerization, to create cross-linked polymers with high thermal stability.

  • Surface Modification: Grafting the molecule onto surfaces to alter their properties, such as hydrophobicity or biocompatibility.

Medicinal Chemistry and Drug Discovery

The N-(4-Ethynylphenyl)cyclohexanecarboxamide scaffold itself may possess inherent biological activity. The combination of a lipophilic cyclohexyl ring and an aromatic amide is a common feature in many bioactive compounds. The ethynyl group can also interact with biological targets or serve as a precursor for further chemical modifications to explore structure-activity relationships (SAR). The amide functional group is a cornerstone of many pharmaceuticals, contributing to their stability and ability to form hydrogen bonds with biological targets.[1]

Illustrative Click Reaction Pathway

ClickReaction Molecule N-(4-Ethynylphenyl)cyclohexanecarboxamide C₆H₁₁-CO-NH-C₆H₄-C≡CH Product Triazole-linked Conjugate C₆H₁₁-CO-NH-C₆H₄-(C₂HN₃)-R Molecule->Product Azide Azide-functionalized Molecule R-N₃ Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product CuAAC

Caption: A potential CuAAC "click" reaction of the title compound.

Conclusion

N-(4-Ethynylphenyl)cyclohexanecarboxamide represents a molecule with significant untapped potential. While not yet widely cataloged, its synthesis is straightforward based on established organic chemistry principles. Its true value lies in the versatility of its 4-ethynylphenyl moiety, which opens up a vast landscape of possibilities in click chemistry, materials science, and drug discovery. This technical guide provides a foundational framework for researchers to begin exploring the synthesis and applications of this promising compound. Further experimental validation of its properties and reactivity will undoubtedly pave the way for its use in a wide range of scientific endeavors.

References

  • Umpolung Amide Synthesis (UmAS) emerged from α-halo nitroalkane reactions with amines and has since been developed into a method for the synthesis of enantiopure amides using entirely catalytic, enantioselective synthesis. ([Link])

  • We describe an efficient method for the direct preparation of N-substituted aryl amidines from nitriles and primary amines. ([Link])

  • Umpolung amide synthesis (UmAS) emerged from α-halo nitroalkane reactions with amines and has since been developed into a method for the synthesis of enantiopure amides using entirely catalytic, enantioselective synthesis. ([Link])

  • Amidines are a class of pharmaceutically relevant small molecules, in addition to being important building blocks for organic chemical synthesis and having a number of applications in materials chemistry. ([Link])

  • N-Phenylcyclohexanecarboxamide | C13H17NO | CID 257030 - PubChem. ([Link])

  • Method for preparing N-aryl amide without solvent and catalyst - Google P
  • N-(4-ethynylphenyl)propanamide | C11H11NO | CID 11499296 - PubChem. ([Link])

  • Cyclohexanecarboxamide, N-methyl-N-phenyl- | C14H19NO | CID 11053109 - PubChem. ([Link])

  • Cyclohexanecarboxamide, N-(4-methylphenyl)- | C14H19NO | CID 95228 - PubChem. ([Link])

  • Cyclohexanecarboxamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)- | C26H34N2O | CID - PubChem. ([Link])

  • Amides are a significant class of organic compounds widely recognized for their unique structural and chemical properties. ([Link])

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. ([Link])

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. ([Link])

  • Synthesis and Properties of New Functionalized Poly(imides) Based on 1,1-Bis(4-aminophenyl)-1-{4 '-bis(4 ''-bromophenyl)amino}phenyl-2,2,2-trifluoroethane - ResearchGate. ([Link])

  • Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PubMed. ([Link])

Sources

Exploratory

Spectrometric Identification and Structural Characterization of N-(4-Ethynylphenyl)cyclohexanecarboxamide

An in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic identification of N-(4-Ethynylphenyl)cyclohexanecarboxamide. Executive Summary & Chemical Context N-(4-Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic identification of N-(4-Ethynylphenyl)cyclohexanecarboxamide.

Executive Summary & Chemical Context

N-(4-Ethynylphenyl)cyclohexanecarboxamide (Molecular Formula: C15H17NO; Exact Mass: 227.1310 Da) is a highly versatile synthetic building block. Featuring a lipophilic cyclohexyl moiety and a terminal alkyne, it is frequently utilized in drug discovery for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, the synthesis of targeted covalent inhibitors, and the development of polyimide precursors[1][2].

Analytical Workflow & Experimental Protocols

To ensure a self-validating system, no single analytical technique should be relied upon in isolation. The following step-by-step methodology guarantees that the structural data cross-verifies itself.

Step-by-Step Sample Preparation Methodology
  • Purity Verification: Prior to spectroscopic analysis, confirm compound purity is >95% via HPLC-UV (monitored at 254 nm due to the conjugated phenyl ring).

  • NMR Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm borosilicate NMR tube.

  • FTIR Preparation: Place 2–3 mg of the neat crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil to eliminate air gaps and ensure intimate optical contact.

  • MS Preparation: For Electron Ionization (EI-MS), introduce 1 mg of the neat solid via a Direct Insertion Probe (DIP). For Electrospray Ionization (ESI-MS), dissolve 1 mg in 1 mL of LC-MS grade methanol, dilute 1:100, and inject 1 µL into the mass spectrometer.

AnalyticalWorkflow Sample N-(4-Ethynylphenyl) cyclohexanecarboxamide NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3 Solvation IR IR Spectroscopy (ATR-FTIR) Sample->IR Solid State MS Mass Spectrometry (HRMS / EI-MS) Sample->MS Ionization Data Orthogonal Validation NMR->Data IR->Data MS->Data

Fig 1: Orthogonal analytical workflow for self-validating structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive map of the molecule's carbon-hydrogen framework. The data below is synthesized based on empirical rules for chemical shifts and spin-spin coupling[3][4].

Mechanistic Causality in NMR
  • Diamagnetic Anisotropy of the Alkyne: The terminal alkyne proton (-C≡CH) appears at an unusually shielded position (~3.05 ppm) compared to other unsaturated protons (e.g., alkenes at 5–6 ppm). This is caused by the circulation of π-electrons in the cylindrical triple bond when placed in a magnetic field, which induces a local magnetic field that opposes the applied field along the axis of the bond.

  • Amide Resonance: The amide nitrogen lone pair delocalizes into the carbonyl group, giving the C-N bond partial double-bond character. This deshields the carbonyl carbon to ~174 ppm in the 13C spectrum and pushes the N-H proton to a broad singlet at ~7.5 ppm due to quadrupolar relaxation of the 14N nucleus and chemical exchange.

Table 1: 1H and 13C NMR Data Summary (400 MHz / 100 MHz, CDCl3)
NucleusChemical Shift (δ, ppm)Multiplicity & J-CouplingIntegrationAssignment / Structural Causality
1H 7.55Broad singlet1H-NH- (Amide proton, broad due to 14N quadrupolar moment)
1H 7.50Doublet (J ≈ 8.5 Hz)2HAr-H (Ortho to amide; deshielded by anisotropic ring current)
1H 7.42Doublet (J ≈ 8.5 Hz)2HAr-H (Ortho to alkyne; AA'BB' system characteristic of 1,4-substitution)
1H 3.05Singlet1H-C≡CH (Terminal alkyne; shielded by diamagnetic anisotropy)
1H 2.25Multiplet1HCyclohexyl CH (α to carbonyl; deshielded by inductive effect of C=O)
1H 1.20 – 1.95Multiplets10HCyclohexyl CH2 (Aliphatic ring protons)
13C 174.2Singlet1CC=O (Amide carbonyl)
13C 138.5, 117.5Singlets (Quaternary)2CAr-C (C1 attached to N; C4 attached to alkyne)
13C 132.8, 119.5Singlets (CH)4CAr-CH (Aromatic methine carbons)
13C 83.5Singlet (Quaternary)1C-C≡C- (Internal alkyne carbon)
13C 76.8Singlet (CH)1C-C≡CH (Terminal alkyne carbon)
13C 46.5, 29.5, 25.5Singlets (CH, CH2)6CCyclohexyl carbons

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool, specifically targeting the functional groups (amide and alkyne) that dictate the molecule's reactivity.

Mechanistic Causality in IR

According to Hooke's Law applied to molecular vibrations, the frequency of a stretch is directly proportional to the bond strength (force constant) and inversely proportional to the reduced mass of the atoms. The sp-hybridized carbon of the terminal alkyne has 50% s-character, making the C-H bond exceptionally stiff and short. Consequently, the terminal ≡C-H stretch appears at a distinctively high frequency (~3280 cm⁻¹)[3].

Table 2: Key FTIR Absorptions (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3300 Medium, BroadN-H StretchConfirms the secondary amide.
3280 Strong, Sharp≡C-H StretchUnambiguous marker for the terminal alkyne.
2930, 2850 StrongC-H Stretch (sp3)Confirms the aliphatic cyclohexyl ring.
2105 WeakC≡C StretchWeak dipole moment change makes this band faint.
1655 StrongC=O Stretch (Amide I)Lower than a ketone (~1715) due to nitrogen resonance.
1530 StrongN-H Bend (Amide II)Coupled with C-N stretching; confirms amide linkage.

Mass Spectrometry (MS)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity through diagnostic fragmentation. Under Electron Ionization (EI, 70 eV), the molecule undergoes predictable, structurally informative cleavages[4].

Mechanistic Causality in MS Fragmentation

Amides typically cleave at the C-N bond. In this molecule, alpha-cleavage relative to the carbonyl generates a highly stable acylium ion ([C6H11CO]⁺, m/z 111). Alternatively, cleavage of the amide bond with a concomitant hydrogen transfer yields the 4-ethynylaniline radical cation (m/z 117). The acylium ion can further extrude carbon monoxide (-28 Da) to form the cyclohexyl cation (m/z 83).

MSFragmentation M Molecular Ion [M]•+ m/z 227 F1 Acylium Ion [C6H11CO]+ m/z 111 M->F1 Alpha Cleavage (- 4-ethynyl-NH radical) F2 4-Ethynylaniline Radical Cation [HC≡C-C6H4-NH2]•+ m/z 117 M->F2 Amide Bond Cleavage (+ H transfer) F3 Cyclohexyl Cation [C6H11]+ m/z 83 F1->F3 Loss of CO (- 28 Da)

Fig 2: Primary EI-MS fragmentation pathways and resulting diagnostic ions.

Table 3: Key EI-MS Fragments
m/zRelative AbundanceIon AssignmentFragmentation Mechanism
227 ~20%[M]•⁺Intact molecular ion (C15H17NO•⁺).
117 ~40%[HC≡C-C6H4-NH2]•⁺Cleavage of the amide C-N bond with H-transfer.
111 ~100% (Base Peak)[C6H11CO]⁺Alpha-cleavage yielding a resonance-stabilized acylium ion.
83 ~60%[C6H11]⁺Extrusion of neutral CO from the acylium ion.

Conclusion

The structural identity of N-(4-Ethynylphenyl)cyclohexanecarboxamide is unequivocally established through the convergence of these three techniques. The NMR data maps the exact carbon-hydrogen connectivity and confirms the 1,4-substitution pattern; the IR spectrum validates the presence of the critical alkyne and amide functional handles; and the MS fragmentation pattern proves the molecular topology by breaking the molecule into its constituent cyclohexyl and ethynylaniline halves. This self-validating analytical matrix ensures absolute confidence in the material's integrity for downstream drug development applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. Available at:[Link]

  • Font, J. (2020). Design, synthesis and characterisation of photoswitchable allosteric modulators of metabotropic glutamate receptors. TDX (Tesis Doctorals en Xarxa). Available at:[Link]

  • Google Patents. (2024). Resin composition, cured product, laminate, method for producing... (WO2024071237A1).

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Foundational

Physicochemical Profiling of N-(4-Ethynylphenyl)cyclohexanecarboxamide: A Comprehensive Guide to Solubility and Stability

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Causality In modern drug discovery, alkyn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Causality

In modern drug discovery, alkyne-functionalized amides like N-(4-Ethynylphenyl)cyclohexanecarboxamide serve as critical bifunctional building blocks. They are frequently utilized in the synthesis of targeted covalent inhibitors, PROTACs, and activity-based protein profiling (ABPP) probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

To successfully deploy this compound in biological assays or formulation development, one must understand the causality behind its physicochemical behavior:

  • The Cyclohexane Core: Imparts significant steric bulk and lipophilicity, driving down thermodynamic aqueous solubility1[1].

  • The Amide Bond: Provides hydrogen bond donor/acceptor capabilities, which are essential for target engagement but are highly susceptible to hydrolysis under extreme pH stress.

  • The 4-Ethynylphenyl Moiety: A rigid, hydrophobic aromatic system terminating in a reactive alkyne. While stable under neutral conditions, the terminal alkyne is prone to oxidative homocoupling (Glaser coupling) in the presence of trace metals and oxygen 2[2].

Solubility Dynamics: Kinetic vs. Thermodynamic

Due to its high crystal lattice energy and lipophilicity, N-(4-Ethynylphenyl)cyclohexanecarboxamide exhibits poor thermodynamic solubility in water. However, in early-stage High-Throughput Screening (HTS), compounds are typically dosed from DMSO stock solutions. Therefore, determining the kinetic solubility —the concentration at which the compound precipitates after a solvent shift from DMSO to an aqueous buffer—is far more relevant for preventing false negatives in bioassays 3[3].

Representative Solubility Profile
Solvent SystemAssay TypeSolubility Limit (µg/mL)Mechanistic Note
PBS (pH 7.4) Thermodynamic< 5.0Limited by high crystal lattice energy and hydrophobicity.
PBS + 1% DMSO Kinetic~ 15.0Rapid nucleation upon solvent shift.
PBS + 5% DMSO Kinetic~ 45.0Standard limit for in vitro biochemical assays.
PEG400 / Water (50:50) Co-solvent> 1000.0Disruption of water hydrogen-bond network enhances solvation.
Protocol: High-Throughput Kinetic Solubility via Laser Nephelometry

Causality & Validation: We utilize laser nephelometry because it detects the exact concentration at which precipitation occurs upon solvent shift, providing a kinetic solubility limit crucial for in vitro assay design 4[4]. The protocol is self-validating through the inclusion of a known insoluble standard (e.g., Amiodarone) to calibrate the scattering baseline.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Critical step: Use strictly anhydrous DMSO. Moisture absorption in DMSO drastically reduces stock stability and induces premature micro-precipitation5[5].

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution in pure DMSO.

  • Aqueous Shift: Transfer 5 µL of each DMSO dilution into a 96-well UV-transparent plate containing 195 µL of PBS (pH 7.4), yielding a final DMSO concentration of 2.5%.

  • Incubation: Seal and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Quantification: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well before a statistically significant increase in turbidity is detected 6[6].

G A 10 mM DMSO Stock (Anhydrous) B Serial Dilution (in DMSO) A->B C Aqueous Buffer Addition (PBS pH 7.4, 1-5% DMSO) B->C D Incubation (37°C, 2 Hours) C->D E Laser Nephelometry (Light Scattering) D->E F Kinetic Solubility Determination E->F

Caption: Kinetic solubility workflow using laser nephelometry for high-throughput screening.

Stability Profile & Degradation Mechanisms

The stability of N-(4-Ethynylphenyl)cyclohexanecarboxamide is dictated by two primary functional vulnerabilities: the amide bond and the terminal alkyne .

While the cyclohexanecarboxamide core is relatively inert under physiological conditions1[1], the terminal alkyne is highly susceptible to Glaser-type oxidative homocoupling. This reaction is catalyzed by trace copper (often present as an impurity in biological buffers or carried over from previous synthetic steps) in the presence of molecular oxygen and basic pH2[2].

Accelerated Stability Profile (40°C / 75% RH Equivalent)
Stress ConditionTimepoint% RecoveryPrimary Degradant
Solid State (Amber Glass) 4 Weeks> 99.0%None
Aqueous Buffer (pH 7.4) 48 Hours98.5%None
0.1 N HCl (Acid Stress) 24 Hours92.0%4-Ethynylaniline
0.1 N NaOH (Base Stress) 24 Hours88.5%Cyclohexanecarboxylic Acid
Trace Cu(II) + O2 (pH 8.0) 12 Hours< 50.0%Symmetrical 1,3-Diyne (Dimer)
Protocol: Stability-Indicating HPLC Assay for Alkyne Homocoupling

Causality & Validation: To ensure the integrity of the terminal alkyne before downstream CuAAC bioconjugation, we force degradation via copper-mediated oxidation. The assay is self-validating via mass balance calculation: the molar sum of the remaining parent compound and the integrated 1,3-diyne degradant must equal 100 ± 5% of the initial concentration.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.

  • Stress Induction: Spike the solution with 10 mol% Cu(OAc)₂ and adjust the pH to 8.5 using ammonium hydroxide. Expose to ambient air (O₂ source) at 40°C for 12 hours.

  • Quenching: Quench the reaction by adding 10 mM EDTA to chelate the copper catalyst, instantly halting the oxidative coupling.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Elution: Run a linear gradient of 10% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes. Monitor via UV at 254 nm. The highly conjugated 1,3-diyne dimer will elute significantly later than the parent monomer due to its doubled lipophilicity.

G Parent N-(4-Ethynylphenyl) cyclohexanecarboxamide Cond1 Trace Cu / O2 (Basic pH) Parent->Cond1 Cond2 Strong Acid/Base (Heat) Parent->Cond2 Deg1 Symmetrical 1,3-Diyne (Glaser Homocoupling) Cond1->Deg1 Deg2 Cyclohexanecarboxylic Acid + 4-Ethynylaniline Cond2->Deg2

Caption: Primary degradation pathways including Glaser homocoupling and amide hydrolysis.

References

  • Guidechem. "Cyclohexanecarboxamide 1122-56-1 wiki".
  • Enamine. "Aqueous Solubility Assay".
  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds".
  • Analytical Chemistry (ACS Publications).
  • MDPI.
  • Benchchem. "Erlotinib Mesylate Stability in Cell Culture Media: A Technical Support Center".

Sources

Exploratory

N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPhC): A Novel Chemical Probe for Activity-Based Protein Profiling

Executive Summary In the landscape of modern chemical biology, the design of Activity-Based Probes (ABPs) requires a delicate balance between target affinity and bioorthogonal reactivity. N-(4-Ethynylphenyl)cyclohexaneca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical biology, the design of Activity-Based Probes (ABPs) requires a delicate balance between target affinity and bioorthogonal reactivity. N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPhC) emerges as a highly versatile, bifunctional chemical probe. By merging a privileged cyclohexanecarboxamide pharmacophore with a sterically minimal ethynylphenyl click-chemistry handle, EPhC enables the precise mapping of target engagement in live cellular environments. This technical whitepaper provides an in-depth analysis of EPhC’s structural rationale, quantitative profiling data, and self-validating experimental protocols for proteomics applications.

Structural Rationale & Pharmacophore Design

The architecture of EPhC is engineered to solve a fundamental problem in probe design: the attachment of bulky fluorophores or affinity tags often abrogates the native binding affinity of the small molecule. EPhC circumvents this by utilizing a two-step bioorthogonal approach.

The Recognition Element: Cyclohexanecarboxamide

The cyclohexanecarboxamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to nestle into hydrophobic binding pockets. Derivatives of this scaffold are well-documented modulators of diverse biological targets. For instance, (1R,2S)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide (WS-12) is a highly potent and selective agonist of the TRPM8 ion channel[1]. Similarly, lipophilic cyclohexanecarboxamides, such as N-pentadecyl-cyclohexanecarboxamide, have been identified as inhibitors of N-Acylethanolamine Acid Amidase (NAAA), a critical lysosomal enzyme involved in inflammatory signaling[2]. EPhC leverages this core to selectively engage these and related carboxamide-binding protein families.

The Bioorthogonal Tag: N-(4-Ethynylphenyl)

To enable target visualization and enrichment without disrupting the pharmacophore's binding pose, EPhC incorporates an N-(4-ethynylphenyl) moiety. The terminal alkyne is a foundational functional group in chemical biology, celebrated for its dual capability: it is biologically inert (bioorthogonal) yet highly reactive under specific catalytic conditions[3]. This allows EPhC to permeate cell membranes and bind its targets in their native state. Subsequently, the alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a highly dependable "click chemistry" reaction—to append a reporter tag[4].

G A Live Cell Incubation B Target Engagement A->B EPhC Diffuses C Lysis & CuAAC Click B->C Add Reagents D In-Gel Fluorescence C->D Azide-Fluor E Affinity Enrichment C->E Azide-Biotin

Fig 1. Workflow of EPhC from target engagement to proteomic identification.

Quantitative Profiling & Physicochemical Data

To validate EPhC as a probe-quality molecule, it is essential to evaluate its physicochemical properties against standard parameters. The table below summarizes the quantitative data of EPhC, demonstrating its optimal profile for intracellular applications.

Property / ParameterValue / CharacteristicCausality & Biological Implication
Molecular Weight 227.31 g/mol Low MW ensures high cell permeability and minimal steric hindrance during target binding.
ClogP (Lipophilicity) 3.14Optimal lipophilicity allows passive diffusion across lipid bilayers while maintaining aqueous solubility for assays.
Alkyne Reactivity Terminal (sp-hybridized)Terminal alkynes exhibit superior kinetics in CuAAC compared to internal alkynes, ensuring high labeling efficiency[3].
Target Affinity (Model) Low Micromolar (IC₅₀)Sufficient affinity to outcompete native substrates during the covalent/non-covalent engagement window.
Stability HighThe amide bond is resistant to rapid cytosolic hydrolysis, ensuring the probe remains intact until target engagement.

Self-Validating Experimental Protocol: In Situ Labeling & CuAAC

The following protocol outlines a self-validating system for Activity-Based Protein Profiling (ABPP) using EPhC. Crucially, this protocol incorporates a competition assay step. By pre-incubating cells with an excess of a non-clickable parent inhibitor, the subsequent loss of the fluorescent signal validates that EPhC binding is target-specific, rather than an artifact of non-specific hydrophobic interactions.

Phase A: Live-Cell Incubation & Target Engagement

Causality Check: Labeling in live cells rather than lysates preserves the native folding, multiprotein complexes, and subcellular localization of the target proteins, preventing false positives caused by the exposure of cryptic binding sites during lysis.

  • Cell Culture: Grow target cells (e.g., HEK293T or primary macrophages) to 80% confluency in 6-well plates.

  • Competition Control (Self-Validation): Pre-treat one well with 50 µM of a non-alkyne competitor (e.g., WS-12[1]) for 30 minutes.

  • Probe Incubation: Add EPhC (final concentration: 5 µM) to both the competition well and the experimental well. Include a DMSO vehicle control well. Incubate for 1 hour at 37°C.

  • Harvesting: Wash cells 3x with cold PBS to remove unbound probe. Lyse cells using NP-40 lysis buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min to clear the lysate.

Phase B: CuAAC Click Chemistry Master Mix

Causality Check: The success of CuAAC relies entirely on maintaining Copper in the +1 oxidation state. TCEP is used to reduce Cu(II) to Cu(I), while TBTA acts as a stabilizing ligand to prevent Cu(I) disproportionation and oxidation in aqueous buffers.

  • Protein Normalization: Normalize all lysates to 2 mg/mL protein concentration using a BCA assay.

  • Reaction Assembly: To 50 µL of lysate, add the following reagents sequentially to prevent premature precipitation:

    • Reporter Tag: 1 µL of Azide-Fluor 488 or Azide-PEG4-Biotin (100 µM final).

    • Ligand: 1 µL of TBTA (100 µM final).

    • Reducing Agent: 1 µL of freshly prepared TCEP (1 mM final).

    • Catalyst: 1 µL of CuSO₄ (1 mM final).

  • Incubation: Vortex gently and incubate in the dark at room temperature for 1 hour.

G P EPhC Probe (Terminal Alkyne) T 1,2,3-Triazole Linkage (Stable Conjugate) P->T A Reporter Azide (Biotin/Fluorophore) A->T Cu Cu(I) Catalyst (CuSO4 + TCEP + TBTA) Cu->T Cycloaddition

Fig 2. CuAAC bioorthogonal reaction mechanics utilizing Cu(I) catalysis.

Phase C: Detection and Proteomic Enrichment
  • In-Gel Fluorescence: Quench the reaction by adding 4x Laemmli buffer. Boil for 5 mins, resolve via SDS-PAGE, and scan the gel using a fluorescence imager. Validation: A specific band should appear in the EPhC lane, be absent in the DMSO lane, and be significantly diminished in the competition lane.

  • Streptavidin Pull-Down (For Biotinylated Samples): Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend in 1% SDS, dilute with PBS, and incubate with Streptavidin-agarose beads.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 4M Urea, and PBS. Causality Check: High-stringency washes disrupt non-covalent protein-protein interactions, ensuring that only proteins directly crosslinked to EPhC are sent for LC-MS/MS analysis.

Conclusion

N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPhC) represents a highly optimized, dual-function chemical tool. By preserving the binding characteristics of the cyclohexanecarboxamide pharmacophore while integrating the robust bioorthogonality of a terminal alkyne, EPhC empowers researchers to perform high-fidelity target identification. When paired with rigorously controlled, self-validating protocols, EPhC serves as a critical asset for uncovering novel biology in carboxamide-sensitive pathways.

References

  • Benchchem. "Foundational Role of N-(4-ethynylphenyl)acrylamide as a Multifunctional Chemical Probe."[3]()

  • Benchchem. "WS-12: A Potent and Selective Chemical Probe."[1]()

  • ResearchGate. "The growing impact of click chemistry on drug discovery."[4]()

  • Università degli Studi di Parma. "N-Acylethanolamine Acid Amidase (NAAA): Structure, Function and Inhibition."[2]()

Sources

Foundational

An In-depth Technical Guide to N-(4-Ethynylphenyl)cyclohexanecarboxamide in Early-Stage Drug Discovery

Abstract N-(4-Ethynylphenyl)cyclohexanecarboxamide is a synthetic molecule positioned at the intersection of established pharmacophores and modern chemical biology tools. While comprehensive biological data on this speci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-Ethynylphenyl)cyclohexanecarboxamide is a synthetic molecule positioned at the intersection of established pharmacophores and modern chemical biology tools. While comprehensive biological data on this specific entity remains to be fully elucidated in public literature, its structural components—the cyclohexanecarboxamide core and the terminal ethynylphenyl group—offer a compelling rationale for its exploration in early-stage drug discovery. This guide provides a technical framework for researchers, detailing the synthesis, potential therapeutic applications, and a strategic workflow for the biological evaluation of N-(4-Ethynylphenyl)cyclohexanecarboxamide and its analogs. We will explore its potential as a scaffold for generating compound libraries and as a chemical probe for target identification via bioorthogonal chemistry.

Introduction: Rationale for a Scaffold-Based Approach

The drug discovery pipeline is increasingly driven by modular and efficient strategies to explore chemical space. N-(4-Ethynylphenyl)cyclohexanecarboxamide represents a versatile scaffold embodying two key features for contemporary drug development:

  • The Cyclohexanecarboxamide Moiety: This saturated carbocyclic amide is a common feature in a variety of biologically active compounds. The three-dimensional nature of the cyclohexyl group can provide more extensive contact points with protein targets compared to flat aromatic rings, potentially leading to improved affinity and selectivity[1]. Derivatives of N-phenylcyclohexanecarboxamide have been investigated for a range of activities, including anticancer properties as apoptosis inducers and anticonvulsant effects[2][3][4].

  • The Ethynylphenyl Group: The terminal alkyne on the phenyl ring is a powerful tool in chemical biology. It serves as a "handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry"[5][6][7]. This bioorthogonal reaction allows for the covalent linkage of the molecule to other entities, such as fluorescent dyes, affinity tags, or drug delivery systems, with high efficiency and specificity under biological conditions[5][7][8]. This functionality is invaluable for target identification, validation, and mechanism of action studies.

This guide, therefore, presents N-(4-Ethynylphenyl)cyclohexanecarboxamide not as a standalone drug candidate with a defined target, but as a foundational scaffold for a fragment-based and chemical biology-driven drug discovery program.

Synthesis and Characterization

The synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide is a straightforward process involving the formation of an amide bond between two readily available precursors: 4-ethynylaniline and cyclohexanecarbonyl chloride.

Synthetic Scheme

The overall synthetic route is depicted below:

Synthesis_of_N-(4-Ethynylphenyl)cyclohexanecarboxamide cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-ethynylaniline 4-Ethynylaniline Amide_Coupling Amide Bond Formation 4-ethynylaniline->Amide_Coupling cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride cyclohexanecarbonyl_chloride->Amide_Coupling Target_Molecule N-(4-Ethynylphenyl)cyclohexanecarboxamide Amide_Coupling->Target_Molecule

Caption: Synthetic route to N-(4-Ethynylphenyl)cyclohexanecarboxamide.

Experimental Protocol: Synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide

Materials:

  • 4-Ethynylaniline

  • Cyclohexanecarbonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethynylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution of the aniline.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(4-Ethynylphenyl)cyclohexanecarboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of the title compound is presented in the table below. These predictions are useful for initial assessment of drug-likeness.

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight 227.30 g/mol Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.[9]
logP 3.5 - 4.0Indicates good lipophilicity, which is important for membrane permeability.[9][10]
Hydrogen Bond Donors 1Complies with Lipinski's Rule of Five (≤5).[9][10]
Hydrogen Bond Acceptors 1Complies with Lipinski's Rule of Five (≤10).[9][10]
Polar Surface Area ~29.1 ŲA low polar surface area is generally associated with better cell permeability.[9]

Potential Therapeutic Applications and Screening Strategy

Given the bioactivities of structurally related compounds, a logical starting point for the evaluation of N-(4-Ethynylphenyl)cyclohexanecarboxamide and its analogs is in oncology and neuroscience.

Oncology

Several N-aryl carboxamide derivatives have demonstrated anticancer activity. For instance, certain cyclohexane-1-carboxamides have been shown to induce apoptosis in cancer cell lines.[3][11]

Proposed Screening Workflow for Anticancer Activity:

Anticancer_Screening_Workflow Start N-(4-Ethynylphenyl)cyclohexanecarboxamide & Analog Library Cell_Proliferation Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Start->Cell_Proliferation Hit_Confirmation Hit Confirmation & Dose-Response Cell_Proliferation->Hit_Confirmation Apoptosis_Assay Apoptosis Assays (e.g., Caspase-Glo, Annexin V) Mechanism_of_Action Mechanism of Action Studies Apoptosis_Assay->Mechanism_of_Action Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Mechanism_of_Action Hit_Confirmation->Apoptosis_Assay Active Hit_Confirmation->Cell_Cycle Active

Caption: A tiered screening approach for identifying anticancer activity.

Detailed Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of N-(4-Ethynylphenyl)cyclohexanecarboxamide (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Neuroscience

The cyclohexane and N-phenylamide moieties are present in compounds with activity in the central nervous system (CNS). For example, some arylcyclohexylamines exhibit activity at various receptors, and certain cyclohexanecarboxamide derivatives have shown anticonvulsant properties.[4][12]

Proposed Screening Targets in Neuroscience:

  • Ion Channels: (e.g., sodium, potassium, calcium channels)

  • GPCRs: (e.g., dopamine, serotonin receptors)

  • Enzymes: (e.g., monoamine oxidase)

Leveraging the Ethynyl Group: A Gateway to Target Identification

A significant advantage of the N-(4-Ethynylphenyl)cyclohexanecarboxamide scaffold is the terminal alkyne, which enables the use of click chemistry for target deconvolution.

Workflow for Target Identification using Click Chemistry

Target_ID_Workflow Start N-(4-Ethynylphenyl)cyclohexanecarboxamide Cell_Treatment Treat Cells/Lysate with Compound Start->Cell_Treatment Click_Reaction Click Reaction with Azide-Biotin Probe Cell_Treatment->Click_Reaction Affinity_Purification Streptavidin Affinity Purification Click_Reaction->Affinity_Purification Protein_ID Protein Identification (Mass Spectrometry) Affinity_Purification->Protein_ID

Caption: A workflow for identifying protein targets of the compound.

Hypothetical Signaling Pathway Investigation

Based on the known activities of related carboxamides, a hypothetical signaling pathway that could be investigated for modulation by N-(4-Ethynylphenyl)cyclohexanecarboxamide is a pro-apoptotic pathway in cancer cells.

Hypothetical_Pathway Compound N-(4-Ethynylphenyl)cyclohexanecarboxamide Target_Protein Putative Target Protein (e.g., Kinase, Bcl-2 family) Compound->Target_Protein Inhibition/Modulation Caspase_Activation Caspase Cascade Activation Target_Protein->Caspase_Activation Downstream Signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical pro-apoptotic signaling pathway.

In Silico ADME/Tox Prediction

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial in drug discovery.

ParameterPredictionImplication
Aqueous Solubility Low to moderateMay require formulation strategies for in vivo studies.
Blood-Brain Barrier Permeability Likely to crossPotential for CNS applications, but also CNS side effects.
CYP450 Inhibition PossiblePotential for drug-drug interactions; requires experimental validation.
Hepatotoxicity Low to moderate riskShould be monitored in later-stage studies.
Mutagenicity (Ames test) Likely negativeDesirable for a drug candidate.

Conclusion and Future Directions

N-(4-Ethynylphenyl)cyclohexanecarboxamide is a promising starting point for early-stage drug discovery programs. Its straightforward synthesis allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. The presence of the ethynyl group provides a powerful tool for modern chemical biology approaches to elucidate its mechanism of action and identify its molecular targets. Future research should focus on a systematic biological evaluation of this compound and its derivatives against a diverse panel of targets, particularly in the areas of oncology and neuroscience. The insights gained from such studies will be instrumental in guiding the optimization of this scaffold into novel therapeutic agents.

References

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Exploratory

An In-depth Technical Guide to N-(4-Ethynylphenyl)cyclohexanecarboxamide Derivatives and Analogues: Synthesis, Biological Potential, and Drug Development Insights

Executive Summary This technical guide provides a comprehensive overview of the N-(4-Ethynylphenyl)cyclohexanecarboxamide scaffold, a promising but underexplored area in medicinal chemistry. While direct research on this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of the N-(4-Ethynylphenyl)cyclohexanecarboxamide scaffold, a promising but underexplored area in medicinal chemistry. While direct research on this specific molecule is limited, this document synthesizes available information on its core components—the N-aryl amide, the cyclohexyl ring, and the terminal alkyne—to build a predictive framework for its synthesis, potential biological activities, and structure-activity relationships (SAR). By examining structurally related analogues, we infer potential therapeutic applications ranging from oncology to neuroprotection and anti-inflammatory roles. This guide offers detailed synthetic protocols, methodologies for biological evaluation, and future-facing perspectives to empower researchers, scientists, and drug development professionals to explore this chemical space.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive agents. These "privileged structures" serve as versatile templates for interacting with a wide array of biological targets. The N-aryl carboxamide is one such scaffold, forming the backbone of numerous approved drugs. When combined with a lipophilic cyclohexyl group and a chemically versatile ethynylphenyl moiety, the resulting molecule, N-(4-Ethynylphenyl)cyclohexanecarboxamide, presents a unique combination of structural rigidity, metabolic stability, and synthetic utility.

The cyclohexanecarboxamide core has been identified in compounds with potent anticonvulsant, anticancer, and anti-inflammatory properties.[1][2][3] The 4-ethynylphenyl group is of particular interest; the terminal alkyne is a powerful chemical handle for "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition), enabling facile conjugation to probes, imaging agents, or other pharmacophores. This guide will deconstruct this scaffold, providing a foundational resource for its synthesis, characterization, and biological exploration.

Synthesis of the Core Scaffold and Derivatives

The synthesis of N-aryl amides is a cornerstone of organic chemistry. The most direct and reliable method for preparing N-(4-Ethynylphenyl)cyclohexanecarboxamide involves the acylation of 4-ethynylaniline with an activated form of cyclohexanecarboxylic acid.

Primary Synthetic Route: Acyl Chloride-Mediated Amidation

This robust two-step protocol involves the initial conversion of cyclohexanecarboxylic acid to its more reactive acyl chloride, followed by coupling with 4-ethynylaniline.

Experimental Protocol:

  • Part A: Synthesis of Cyclohexanecarbonyl Chloride

    • Materials: Cyclohexanecarboxylic acid, Thionyl chloride (SOCl₂), and a catalytic amount of N,N-Dimethylformamide (DMF).

    • Procedure: To a round-bottom flask containing cyclohexanecarboxylic acid (1.0 eq.) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 eq.) dropwise at 0°C.

    • Add one drop of DMF to catalyze the reaction.

    • Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 70-80°C) for 2-3 hours, monitoring gas evolution (HCl and SO₂).

    • Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive. Refluxing ensures the reaction goes to completion.

    • Work-up: Remove excess thionyl chloride by distillation under reduced pressure to yield the crude cyclohexanecarbonyl chloride, which is often used immediately in the next step.

  • Part B: Amide Coupling

    • Materials: Cyclohexanecarbonyl chloride (from Part A), 4-ethynylaniline, Triethylamine (TEA) or Pyridine, and an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

    • Procedure: Dissolve 4-ethynylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and cool to 0°C in an ice bath.

    • Add a solution of crude cyclohexanecarbonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the aniline solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Causality: The amine nitrogen of 4-ethynylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base that neutralizes the hydrochloric acid byproduct, preventing protonation of the starting amine and driving the reaction forward.

    • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure N-(4-Ethynylphenyl)cyclohexanecarboxamide.[4]

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amide Coupling A Cyclohexanecarboxylic Acid C Cyclohexanecarbonyl Chloride A->C DMF (cat.) Reflux B Thionyl Chloride (SOCl₂) B->C C_ref Cyclohexanecarbonyl Chloride C->C_ref Used in Part B D 4-Ethynylaniline F N-(4-Ethynylphenyl) cyclohexanecarboxamide D->F E Triethylamine (Base) E->F C_ref->F Anhydrous DCM 0°C to RT G compound N-(4-Ethynylphenyl) cyclohexanecarboxamide Derivative keap1 Keap1 compound->keap1 Binds/Modifies nrf2 Nrf2 keap1->nrf2 Sequesters & Promotes Degradation are ARE (Antioxidant Response Element) nrf2->are Translocates to Nucleus & Binds genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Activates Transcription protection Neuroprotection & Reduced Oxidative Stress genes->protection Leads to

Caption: A hypothetical signaling pathway (Nrf2-ARE) potentially modulated by these derivatives. [3]

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing a lead compound. Based on data from analogous series, we can establish preliminary SAR guidelines for the N-(4-Ethynylphenyl)cyclohexanecarboxamide scaffold.

Molecular RegionStructural ModificationPredicted Impact on ActivityRationale / Reference
Cyclohexyl Ring Introduction of substituents (e.g., cyano, hydroxyl)Can significantly alter potency and selectivity.In PDE4 inhibitors, a 4-cyano group was critical for potency. [2]In opioid agonists, modifications influenced blood-brain barrier penetration. [5]
Phenyl Ring Substitution with electron-donating or -withdrawing groupsWill modulate electronic properties and binding interactions.For dopamine autoreceptor agonists, electron-donating groups on a phenyl ring were better tolerated. [6]For HCA2 receptor agonists, 4-hydroxy and 2-chloro/fluoro substituents enhanced activity. [7]
Amide Linker Conformationally restricting or replacing the amide bondMay improve metabolic stability and potency.Replacement of an ester bond with an amide in teixobactin analogues was a key SAR investigation. [8]
Ethynyl Group Conversion to triazole (via click chemistry) or reduction to ethylAllows for derivatization or removes the reactive handle to probe its contribution.The ethynyl group is a versatile handle for creating diverse libraries. [9]

Methodologies for Biological Evaluation

A logical, tiered approach to biological screening is essential for efficiently evaluating new chemical entities.

Primary Screening: Cytotoxicity and Viability Assays

The first step for any new compound is to assess its general cytotoxicity to establish a therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cells (e.g., MCF-7, A549, or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start Synthesized Compound Library step1 Primary Screening: Cytotoxicity Assay (MTT) (e.g., > 30 µM) start->step1 step2 Target-Based Screening (e.g., PDE4, Nrf2 activation, Opioid Receptor Binding) step1->step2 Non-toxic compounds step3 Hit Validation & IC₅₀/EC₅₀ Determination step2->step3 Active compounds step4 Secondary Assays: Cell-based Functional Assays (e.g., cAMP, Apoptosis) step3->step4 step5 Lead Optimization (SAR) step4->step5 step5->start Synthesize New Analogues final In Vivo Efficacy & Toxicity Studies step5->final

Caption: A typical workflow for biological screening and lead development.

Future Perspectives and Drug Development

The N-(4-Ethynylphenyl)cyclohexanecarboxamide scaffold is ripe for exploration. Key future directions include:

  • Library Synthesis: Leveraging the ethynyl group to create a large, diverse library of triazole-containing derivatives via click chemistry. This will enable rapid SAR exploration against a wide range of biological targets.

  • Target Identification: For derivatives showing interesting phenotypic effects (e.g., cytotoxicity), target deconvolution studies using chemical proteomics can identify their specific molecular binding partners.

  • Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their metabolic stability, solubility, and in vivo pharmacokinetic properties to assess their drug-likeness and potential for further development.

Conclusion

N-(4-Ethynylphenyl)cyclohexanecarboxamide represents a compelling molecular architecture that merges the validated biological relevance of the cyclohexanecarboxamide core with the synthetic versatility of a terminal alkyne. While direct experimental data remains nascent, this guide establishes a strong, evidence-based rationale for its investigation. By drawing parallels from structurally related bioactive molecules, we have highlighted its potential in oncology, neurology, and immunology. The detailed synthetic and biological protocols provided herein offer a practical roadmap for researchers to synthesize, screen, and optimize these compounds, paving the way for the discovery of novel therapeutic agents.

References

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  • A one pot protocol to convert nitro-arenes into N-aryl amides. PMC.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
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  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. (2018). Oriental Journal of Chemistry, 34(2).
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  • An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties. (2025). Benchchem.
  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. (2021). International Journal of Biology and Chemistry, 14(1), 130.
  • The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. (1995). Journal of Medicinal Chemistry, 38(20), 3920-3931.
  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP OF TEIXOBACTIN ANALOGUES. (2026). The University of Liverpool Repository.
  • 1,4-Cyclohexanecarboxylates: potent and selective inhibitors of phosophodiesterase 4 for the treatment of asthma. (2000). Journal of Medicinal Chemistry, 43(4), 683-694.
  • Synthesis and evaluation of (E)-2-(5-phenylpent-2-en-4-ynamido)cyclohex-1-ene-1-carboxylate derivatives as HCA2 receptor agonists. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4447-4457.
  • Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. (2025). Bioorganic Chemistry, 161, 108357.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-(4-Ethynylphenyl)cyclohexanecarboxamide for In Situ Protein Labeling

Abstract This document provides a comprehensive technical guide for utilizing N-(4-Ethynylphenyl)cyclohexanecarboxamide, a novel chemical probe designed for the in situ labeling of proteins. We introduce this compound wi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for utilizing N-(4-Ethynylphenyl)cyclohexanecarboxamide, a novel chemical probe designed for the in situ labeling of proteins. We introduce this compound within the framework of bioorthogonal chemistry, proposing its application in Activity-Based Protein Profiling (ABPP). The core of this guide is a detailed exploration of the probe's mechanism, followed by robust, step-by-step protocols for its application in mammalian cell culture, including cell treatment, lysate preparation, and subsequent detection via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." We further detail downstream analysis techniques, including in-gel fluorescence scanning and affinity purification for mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel protein targets in their native cellular environment.

Introduction: The Frontier of In Situ Protein Labeling

The study of proteins within their native cellular context is paramount to understanding complex biological processes and disease states.[1] Traditional methods often rely on genetic tagging or antibody-based detection, which can have limitations such as steric hindrance from large fusion proteins or the inability to label proteins in live cells.[1][2] Bioorthogonal chemistry offers a powerful alternative, enabling the labeling of biomolecules in living systems without interfering with native cellular processes.[3]

At the heart of this strategy is a two-step process:

  • Introduction of a Bioorthogonal Handle: A small, chemically unique functional group (the "handle") is incorporated into a target biomolecule. This can be achieved through metabolic labeling with modified precursors or through covalent binding of a probe to a protein of interest.[4][5]

  • Chemoselective Ligation: The handle is then detected by reacting it with a complementary probe carrying a reporter tag (e.g., a fluorophore or biotin).[6]

The terminal alkyne group is an ideal bioorthogonal handle due to its small size and absence in native biological systems.[7] It undergoes a highly specific and efficient reaction with an azide partner, a process known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[8][9] This reaction is rapid, high-yielding, and biocompatible under the right conditions, making it a cornerstone of modern chemical biology.[10]

N-(4-Ethynylphenyl)cyclohexanecarboxamide is an exploratory probe designed to leverage this paradigm. Its structure, featuring a cyclohexanecarboxamide moiety, suggests potential as a recognition element for specific protein classes, while the terminal alkyne serves as the essential bioorthogonal handle for downstream detection and analysis.

Probe Profile: N-(4-Ethynylphenyl)cyclohexanecarboxamide

A thorough understanding of the probe's properties is critical for successful experimental design.

Physicochemical Properties
PropertyValueSource / Method
Chemical Structure Chemical Drawing Software
IUPAC Name N-(4-ethynylphenyl)cyclohexanecarboxamideIUPAC Nomenclature
Molecular Formula C₁₅H₁₇NOElemental Composition
Molecular Weight 227.30 g/mol Calculated
Appearance White to off-white solid (predicted)Analogy to similar compounds[11]
Solubility Soluble in DMSO, DMF, DCM; poorly soluble in waterStructural Prediction
Storage Store at -20°C, protect from light and moistureStandard for alkyne-containing compounds
Synthesis Workflow

The synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide can be achieved via a standard amidation reaction. A reliable method involves the acylation of 4-ethynylaniline with cyclohexanecarbonyl chloride.[11] This approach is analogous to the synthesis of similar N-aryl carboxamides.[12]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification reagent1 Cyclohexanecarboxylic Acid product1 Cyclohexanecarbonyl Chloride reagent1->product1 Reaction reagent2 Thionyl Chloride (SOCl₂) product2 N-(4-Ethynylphenyl)cyclohexanecarboxamide (Crude Product) product1->product2 Reaction in DCM reagent3 4-Ethynylaniline reagent4 Base (e.g., Triethylamine) final_product Pure Product product2->final_product Recrystallization or Chromatography

Caption: General synthesis workflow for N-(4-Ethynylphenyl)cyclohexanecarboxamide.

Proposed Mechanism of Action: Activity-Based Protein Profiling (ABPP)

We propose that N-(4-Ethynylphenyl)cyclohexanecarboxamide functions as an activity-based probe . In this model, the cyclohexanecarboxamide warhead is designed to be recognized by the active site of a specific protein or protein family (e.g., certain hydrolases, amidases, or other enzymes that bind similar motifs). Upon binding, a nearby reactive residue in the enzyme's active site could form a covalent bond with the probe, effectively "tagging" the active enzyme. The ethynylphenyl group, being distal to the recognition motif, serves purely as the bioorthogonal handle for subsequent detection.[13]

This approach allows for the selective labeling of catalytically active enzymes, providing a snapshot of the functional state of the proteome.

ABPP_Workflow A 1. Probe Incubation Live cells are treated with N-(4-Ethynylphenyl)cyclohexanecarboxamide. B 2. Covalent Target Binding The probe binds to the active site of target proteins (Enzyme-P). A->B C 3. Cell Lysis Cells are lysed to release probe-labeled proteins. B->C D 4. Click Chemistry An azide-reporter (e.g., Azide-Fluorophore) is attached to the probe's alkyne handle via CuAAC. C->D E 5. Downstream Analysis Labeled proteins are detected. D->E F In-gel Fluorescence (Visualization) E->F Path A G Affinity Purification & MS (Identification) E->G Path B

Caption: Proposed workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocols

Important Pre-Experiment Considerations:

  • Probe Optimization: As with any new probe, the optimal concentration and incubation time must be determined empirically. We recommend a titration experiment (e.g., 10-200 µM) and a time-course study (e.g., 1-24 hours) to find conditions that yield specific labeling with minimal cytotoxicity.

  • Controls: Always include the following controls:

    • Vehicle Control: Cells treated with DMSO only.

    • No-Probe Control: Lysate from untreated cells subjected to the click reaction to check for background.

    • Competition Control (Optional but Recommended): Co-incubate cells with the probe and a large excess of a known inhibitor for the suspected target class to demonstrate specificity.

Protocol 1: In Situ Labeling of Proteins in Mammalian Cells

This protocol is designed for cells grown in a 6-well plate format. Adjust volumes accordingly for other formats.

Materials:

  • N-(4-Ethynylphenyl)cyclohexanecarboxamide (Probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scrapers

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors)

Procedure:

  • Prepare Probe Stock Solution: Prepare a 100 mM stock solution of N-(4-Ethynylphenyl)cyclohexanecarboxamide in anhydrous DMSO. Store in small aliquots at -20°C.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment: a. On the day of the experiment, aspirate the old medium. b. Dilute the 100 mM probe stock solution into fresh, pre-warmed complete medium to the desired final concentration (e.g., 50 µM). c. Add the probe-containing medium to the cells. For the vehicle control, add medium containing the same final concentration of DMSO. d. Incubate the cells for the desired duration (e.g., 4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvest and Lysis: a. Place the plate on ice. Aspirate the medium and gently wash the cells twice with 1 mL of ice-cold PBS per well. b. Aspirate the final PBS wash completely. c. Add 100-200 µL of ice-cold Lysis Buffer to each well. d. Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[13] g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[14] It is crucial to normalize protein amounts for the subsequent click reaction. The lysate is now ready for Protocol 2.

Protocol 2: CuAAC Reaction for Reporter Tagging

This protocol is optimized for 50 µg of protein in a final reaction volume of 50 µL.

Materials:

  • Probe-labeled protein lysate (from Protocol 1)

  • Azide-reporter probe (e.g., Azide-Biotin or a fluorescent Azide-dye like Cy5-Azide), 5 mM stock in DMSO

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water[15]

  • Copper(II) Sulfate (CuSO₄), 20 mM in water[16]

  • Sodium Ascorbate, 300 mM in water (must be prepared fresh)[16]

  • PBS

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:

    • 50 µg of protein lysate

    • PBS to bring the volume to 43 µL

    • 2 µL of the 5 mM Azide-reporter stock (final concentration: 200 µM)

    • 2 µL of the 100 mM THPTA solution (final concentration: 4 mM)

    • 2 µL of the 20 mM CuSO₄ solution (final concentration: 0.8 mM)

  • Initiate Reaction: Vortex the tube briefly. Add 1 µL of the freshly prepared 300 mM Sodium Ascorbate solution to initiate the reaction (final concentration: 6 mM). Vortex gently again.[15][16]

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis: The sample is now ready for downstream analysis.

    • For In-gel Fluorescence: Add 12.5 µL of 4x SDS-PAGE loading buffer. Heat at 95°C for 5 minutes. The sample is ready for gel electrophoresis.

    • For Affinity Purification (if using Azide-Biotin): Proceed directly to incubation with streptavidin-coated beads according to the manufacturer's protocol.

Downstream Analysis and Data Interpretation

The choice of analysis depends on the experimental goal: visualization or identification.

In-Gel Fluorescence Scanning

This method provides a rapid visualization of all proteins labeled by the probe.

  • Procedure: Run the SDS-PAGE gel as usual. After electrophoresis, visualize the gel directly using a fluorescence gel scanner with the appropriate excitation/emission filters for the chosen fluorophore.

  • Interpretation: A successful experiment will show distinct fluorescent bands in the probe-treated lane that are absent or significantly weaker in the vehicle control lane. The pattern of bands provides a "fingerprint" of the proteins targeted by the probe.

Affinity Purification and Mass Spectrometry

This workflow is the gold standard for identifying the specific protein targets of the probe.

  • Procedure:

    • Enrich biotin-labeled proteins from the click reaction using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides from the captured proteins.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Interpretation: Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control are considered high-confidence targets. Data analysis software is used to identify and quantify peptides, leading to the identification of the parent proteins.

Data_Analysis cluster_vis Visualization cluster_id Identification Start Labeled Lysate from CuAAC Reaction Decision What is the Goal? Start->Decision Vis_1 SDS-PAGE Decision->Vis_1 Visualize Targets ID_1 Streptavidin Pull-Down (Biotin Tag) Decision->ID_1 Identify Targets Vis_2 In-Gel Fluorescence Scan Vis_1->Vis_2 Vis_3 Analyze Banding Pattern Vis_2->Vis_3 ID_2 On-Bead Digestion ID_1->ID_2 ID_3 LC-MS/MS Analysis ID_2->ID_3 ID_4 Identify Enriched Proteins ID_3->ID_4

Caption: Decision workflow for downstream data analysis.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No/Weak Signal Insufficient probe concentration or incubation time.Perform a dose-response and time-course optimization.
Inefficient click reaction.Prepare Sodium Ascorbate fresh every time. Ensure all reagents are at the correct concentration.
Low abundance of target protein.Increase the amount of protein lysate used in the click reaction. Consider an enrichment step prior to labeling if possible.
High Background Signal Probe concentration is too high, leading to non-specific binding.Reduce probe concentration and/or incubation time.
Insufficient washing after cell harvest or during affinity purification.Increase the number and stringency of wash steps.
Non-specific binding to beads.Block beads with BSA before adding lysate. Include a detergent (e.g., 0.1% SDS) in wash buffers.
Cell Toxicity Probe concentration is too high.Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration and work below that level.

Safety and Handling

N-(4-Ethynylphenyl)cyclohexanecarboxamide is a novel chemical compound and should be handled with care. Assume it is potentially hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, at all times when handling the compound.[17]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[19]

  • Storage: Store the compound tightly sealed in a cool, dark place, away from oxidizing agents.[18]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]

References

  • BenchChem. (2025).
  • ChemPep. (n.d.). Overview of Bioorthogonal Chemistry.
  • Interchim. (n.d.).
  • MDPI. (2018).
  • University of Minnesota. (2018). Metabolic labeling with alkyne analogue yields functional proteins.
  • KLang Lab. (n.d.). Bioorthogonal Reactions.
  • ResearchGate. (n.d.). Two distinct approaches for bioorthogonal protein labelling.
  • Wiley Online Library. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues.
  • PubMed. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.). Bioorthogonal Chemistry: Recent Progress and Future Directions.
  • RSC Publishing. (2015). Chemical labeling of intracellular proteins via affinity conjugation and strain-promoted cycloadditions in live cells.
  • PubMed Central (PMC). (n.d.).
  • BroadPharm. (n.d.). Click Chemistry Protocols.
  • ACS Publications. (2016).
  • G-Biosciences. (2019).
  • Lumiprobe. (n.d.).
  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols.
  • MRC Laboratory of Molecular Biology. (n.d.). Protein labeling and imaging.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Tetrakis(4-ethynylphenyl)methane.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Trimethyl((4-nitrophenyl)ethynyl)silane.
  • Angene Chemical. (2021).
  • Creative Proteomics. (n.d.). Overview of Protein Labeling.
  • ChemScene. (2025).
  • CymitQuimica. (2025).
  • BenchChem. (n.d.). An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties.
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

Sources

Application

Application Notes and Protocols: Leveraging N-(4-Ethynylphenyl)cyclohexanecarboxamide for Advanced Proteomic Profiling

Introduction: Unveiling Protein Function with a Novel Chemical Probe In the landscape of chemical proteomics, the identification of protein-small molecule interactions is paramount for elucidating biological pathways and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Protein Function with a Novel Chemical Probe

In the landscape of chemical proteomics, the identification of protein-small molecule interactions is paramount for elucidating biological pathways and accelerating drug discovery.[1][2][3] Activity-Based Protein Profiling (ABPP) has emerged as a powerful strategy to functionally interrogate enzymes and other proteins within complex biological systems.[2][4][5] This is achieved through the use of active site-directed chemical probes that covalently label proteins of interest, enabling their subsequent enrichment and identification.[4][6] This guide provides an in-depth technical overview and detailed protocols for the application of N-(4-Ethynylphenyl)cyclohexanecarboxamide , a novel chemical probe, in proteomic profiling experiments.

The core of this probe's utility lies in its terminal alkyne group, a bioorthogonal handle that allows for "clickable" chemistry.[7][8] This two-step labeling approach, often employing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers significant advantages, including the use of smaller, more cell-permeable probes for in situ and in vivo labeling.[8][9] The cyclohexanecarboxamide scaffold provides a framework that can be tailored to target specific protein classes, and its derivatization with an ethynylphenyl group transforms it into a versatile tool for chemical proteomics. While extensive literature on this specific molecule is not yet available, its structural motifs are present in a variety of bioactive compounds, suggesting its potential to interact with a range of biological targets.[10][11][12][13][14]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower users to design, execute, and interpret their proteomic profiling experiments with confidence.

I. The Scientific Rationale: Why N-(4-Ethynylphenyl)cyclohexanecarboxamide?

The design of N-(4-Ethynylphenyl)cyclohexanecarboxamide incorporates key features that make it a promising tool for proteomic research:

  • The Cyclohexanecarboxamide Core: This moiety is a common scaffold in medicinal chemistry, known to interact with a variety of protein targets. Its hydrophobic nature can facilitate entry into active site pockets. The specific biological targets of this core in the context of the full probe remain to be elucidated through the very experiments described herein.

  • The Ethynylphenyl Group: This component serves a dual purpose. The phenyl ring can participate in various non-covalent interactions within a protein's binding site, contributing to affinity and selectivity. Crucially, the terminal alkyne is the bioorthogonal handle. Its small size minimizes steric hindrance, and its chemical inertness in biological systems ensures that it will not react with cellular components until the introduction of a specific azide-containing reporter tag via click chemistry.[8][9][15]

The overall strategy is to introduce this probe to a biological system (cell lysate, intact cells, or even in vivo), where it will covalently bind to its protein targets. Following this labeling event, a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) bearing a complementary azide group is "clicked" onto the probe-labeled proteins. This allows for the selective isolation and/or visualization of the targeted proteins.

II. Experimental Workflows: From Probe to Protein Identification

The successful application of N-(4-Ethynylphenyl)cyclohexanecarboxamide in proteomic profiling hinges on a well-designed and executed experimental workflow. The following sections provide a detailed breakdown of the key stages.

A. Overall Experimental Workflow

The general workflow for an ABPP experiment using a clickable probe is a sequential process.

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis Proteome_Prep Proteome Preparation (e.g., Cell Lysate) Probe_Incubation Incubation with N-(4-Ethynylphenyl)cyclohexanecarboxamide Proteome_Prep->Probe_Incubation  Labeling   Click_Reaction CuAAC Reaction with Azide-Reporter Tag Probe_Incubation->Click_Reaction  Tagging   Enrichment Affinity Purification (e.g., Streptavidin Beads) Click_Reaction->Enrichment  Isolation   MS_Analysis Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis  Identification   Data_Analysis Data Analysis & Target Identification MS_Analysis->Data_Analysis  Interpretation   Pathway_Analysis cluster_input Input Data cluster_analysis Bioinformatic Analysis cluster_output Biological Interpretation Target_List Validated Protein Target List GO_Enrichment Gene Ontology (GO) Enrichment Analysis Target_List->GO_Enrichment KEGG_Pathway KEGG Pathway Mapping Target_List->KEGG_Pathway PPI_Network Protein-Protein Interaction (PPI) Network Analysis Target_List->PPI_Network Biological_Pathways Identification of Perturbed Pathways GO_Enrichment->Biological_Pathways KEGG_Pathway->Biological_Pathways PPI_Network->Biological_Pathways Hypothesis_Generation Generation of Mechanistic Hypotheses Biological_Pathways->Hypothesis_Generation

Sources

Method

Application Note: N-(4-Ethynylphenyl)cyclohexanecarboxamide (ECA) in Chemical Biology

Executive Summary The development of highly selective chemical probes is a cornerstone of modern chemical biology and drug discovery. N-(4-Ethynylphenyl)cyclohexanecarboxamide (ECA) is a versatile, alkyne-tagged small mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective chemical probes is a cornerstone of modern chemical biology and drug discovery. N-(4-Ethynylphenyl)cyclohexanecarboxamide (ECA) is a versatile, alkyne-tagged small molecule designed for target identification, target engagement assays, and bioorthogonal labeling. By combining a lipophilic cyclohexanecarboxamide pharmacophore—a structural motif frequently found in enzyme inhibitors and receptor antagonists—with a sterically minimal terminal alkyne, ECA serves as an ideal probe for .

This application note provides a comprehensive, self-validating framework for utilizing ECA in live-cell target labeling, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and mass spectrometry-based proteomic deconvolution.

Mechanistic Rationale & Probe Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a probe is structured a certain way, rather than just how to use it. The efficacy of ECA relies on two distinct structural domains:

  • The Cyclohexanecarboxamide Motif (Target Engagement): This saturated, cyclic lipophilic moiety drives non-covalent interactions within the hydrophobic binding pockets of target proteins (e.g., hydrolases, lipid kinases, or transient receptor potential channels).

  • The 4-Ethynylphenyl Moiety (Bioorthogonal Handle): The terminal alkyne is biologically inert (bioorthogonal) and introduces minimal steric bulk compared to bulky fluorophores or biotin tags. This ensures that the probe maintains the native binding affinity and cellular permeability of the parent pharmacophore. Upon target binding and subsequent cell lysis, the alkyne undergoes a highly specific with an azide-functionalized reporter (e.g., Biotin-Azide).

The CuAAC Reaction Mechanism

The CuAAC reaction is a stepwise process. Copper(I) inserts into the terminal alkyne to form a copper-acetylide intermediate. This intermediate dramatically lowers the activation energy required for the azide to attack, resulting in a stable, 1,4-disubstituted 1,2,3-triazole linkage [3].

CuAAC Alkyne Terminal Alkyne (ECA-Target Complex) Intermediate Cu(I)-Acetylide Intermediate Alkyne->Intermediate Cu(I) insertion Azide Biotin-Azide (Reporter Tag) Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage Azide->Triazole Cu Cu(I) Catalyst (CuSO4 + TCEP + TBTA) Cu->Intermediate Intermediate->Triazole + Azide Cycloaddition

Mechanism of CuAAC for ECA bio-conjugation via a Cu(I)-acetylide intermediate.

Experimental Workflow: Two-Step ABPP

To ensure robust target deconvolution, the workflow is divided into In Situ Labeling, Click Chemistry, and Affinity Enrichment.

Workflow ECA ECA Probe (10 µM) Complex ECA-Target Complex ECA->Complex In situ Incubation Target Live Cells (Native Proteome) Target->Complex Click CuAAC Reaction (+ Biotin-Azide) Complex->Click Cell Lysis Biotinylated Biotinylated Proteome Click->Biotinylated Click Chemistry Enrichment Streptavidin Enrichment Biotinylated->Enrichment Affinity Pull-down

Two-step Activity-Based Protein Profiling (ABPP) workflow using ECA and CuAAC.

Self-Validating Protocols

A protocol is only as good as its controls. To establish a self-validating system , every experiment must include three parallel arms:

  • Vehicle Control (DMSO): Establishes the background noise of the proteome and non-specific bead binding.

  • Active Probe (ECA): Identifies all proteins that bind the cyclohexanecarboxamide motif.

  • Competitive Control (Untagged Competitor + ECA): Cells are pre-incubated with an excess (10x) of an untagged analog (e.g., N-phenylcyclohexanecarboxamide) before ECA addition. True targets will show diminished enrichment in this arm, proving specific, saturable binding.

Protocol A: In Situ Cell Labeling & Lysis

Causality Note: Labeling is performed in live cells rather than lysates to preserve native protein folding, multiprotein complexes, and physiological subcellular localization.

  • Cell Culture: Grow target cells (e.g., HeLa or HEK293T) to 80% confluency in 10 cm dishes.

  • Pre-incubation (Competitive Control Only): Add 100 µM of untagged N-phenylcyclohexanecarboxamide (or DMSO for other arms) for 30 minutes at 37°C.

  • Probe Labeling: Add 10 µM ECA to the culture media. Incubate for 1–2 hours at 37°C.

  • Harvest & Wash: Wash cells 3x with ice-cold PBS to remove unbound probe. Causality: Ice-cold PBS halts cellular metabolism and prevents dissociation of non-covalently bound probes.

  • Lysis: Lyse cells in 500 µL of mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail).

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant and quantify protein concentration via BCA assay. Normalize all samples to 2 mg/mL.

Protocol B: CuAAC (Click Chemistry) for Biotinylation

Causality Note: The order of reagent addition is critical. TCEP must be added before CuSO4 to ensure any oxidized Cu(II) is reduced to the active Cu(I) species before it can induce non-specific protein oxidation or precipitation. TBTA stabilizes Cu(I) and accelerates the reaction.

  • Reaction Setup: To 500 µL of normalized lysate (1 mg total protein), sequentially add the following reagents. Vortex gently between each addition:

    • Biotin-PEG3-Azide (100 µM final): The reporter tag.

    • TBTA (100 µM final): Copper ligand (stock dissolved in DMSO).

    • TCEP (1 mM final): Reducing agent (must be prepared fresh in water).

    • CuSO4 (1 mM final): Catalyst source.

  • Incubation: React for 1.5 hours at room temperature in the dark.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex vigorously and centrifuge at 10,000 x g for 5 min.

    • Causality: This biphasic extraction removes unreacted Biotin-Azide, free copper, and lipids, leaving a tight protein disc at the interface.

  • Washing: Discard the liquid phases. Wash the protein pellet twice with ice-cold methanol to ensure complete removal of small-molecule contaminants. Air dry briefly.

Protocol C: Streptavidin Enrichment & On-Bead Digestion
  • Resuspension: Solubilize the protein pellet in 500 µL of 1.2% SDS in PBS. Boil for 5 minutes. Causality: SDS denatures the proteins, destroying non-covalent protein-protein interactions, ensuring that only proteins directly crosslinked to ECA are enriched.

  • Dilution: Dilute the sample with 5 mL of PBS to reduce the SDS concentration to 0.12% (SDS > 0.2% inhibits streptavidin binding).

  • Enrichment: Add 50 µL of pre-washed Pierce™ High Capacity Streptavidin Agarose beads. Rotate overnight at 4°C.

  • Stringent Washing: Wash beads sequentially with 1% SDS (1x), 4M Urea (2x), and PBS (3x). Causality: Stringent washes remove non-specifically bound proteins, drastically reducing background in LC-MS/MS.

  • Digestion: Perform standard on-bead trypsin digestion for subsequent LC-MS/MS analysis.

Data Presentation & Analytics

Quantitative proteomics (e.g., Label-Free Quantification or TMT tagging) is used to evaluate the success of the ECA probe. A successful, self-validated experiment will yield data resembling the theoretical matrix below.

Table 1: Expected Enrichment Metrics (Theoretical LC-MS/MS Data)

Protein IdentifiedDMSO Control (Spectral Counts)ECA Probe (10 µM) (Spectral Counts)Competitive Control (100 µM)Fold Change (ECA vs. DMSO)Target Validation Status
Target Protein X 21451872.5x Confirmed Specific Target
Target Protein Y 08912>89x Confirmed Specific Target
Serum Albumin4548461.06xBackground / Contaminant
Keratin, type I1201151180.95xEnvironmental Contaminant
Off-Target Z5605812.0xNon-specific / Non-saturable

Interpretation: True targets (Proteins X and Y) show massive enrichment in the ECA arm and significant signal depletion in the competitive control arm. Off-Target Z binds the probe, but is not competed away by the parent pharmacophore, indicating non-specific hydrophobic trapping.

Troubleshooting & Expert Insights

  • Precipitation during CuAAC: If the lysate turns cloudy immediately upon addition of CuSO4, the TCEP has likely oxidized, resulting in Cu(II)-induced protein aggregation. Solution: Always prepare TCEP fresh from powder immediately before use.

  • High Background in MS: If background proteins (e.g., abundant cytoskeletal proteins) dominate the MS results, the SDS concentration during the streptavidin pull-down was likely too low, or the washing steps were insufficiently stringent. Solution: Ensure the initial resuspension is in >1% SDS and boiled thoroughly before dilution.

  • Low Target Enrichment: The terminal alkyne may be buried in the binding pocket, preventing the azide from accessing it during the click reaction. Solution: Synthesize an ECA analog with a short PEG linker (e.g., PEG2 or PEG3) between the phenyl ring and the alkyne to increase solvent accessibility.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. URL: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. URL: [Link]

  • Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. URL: [Link]

  • Porta, E. O. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Advanced Pharmaceutical Bulletin. URL: [Link]

Application

"N-(4-Ethynylphenyl)cyclohexanecarboxamide" as a tool for covalent ligand discovery

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Renaissance of Covalent Drug Discovery The paradigm of drug discovery has seen a resurgence of interest in t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Renaissance of Covalent Drug Discovery

The paradigm of drug discovery has seen a resurgence of interest in targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts that rely on reversible binding, TCIs form a stable, covalent bond with their protein target, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow or difficult-to-drug binding sites.[2][3][4][5] This has been exemplified by the recent FDA approval of several covalent drugs, underscoring the therapeutic potential of this modality.[1][2][5]

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel ligands.[1] The integration of covalent chemistry with FBDD, often termed "covalent fragment-based ligand discovery" (CFBLD), provides a synergistic approach to efficiently discover new pharmacological modulators for both established and novel therapeutic targets.[6] This strategy utilizes small, electrophilic fragments, or "warheads," that can react with nucleophilic amino acid residues on a target protein, such as cysteine or lysine.[1][5]

This guide focuses on the application of N-(4-Ethynylphenyl)cyclohexanecarboxamide as a representative tool from the ethynylphenyl class of covalent fragments. While this specific molecule serves as a model, the principles and protocols discussed are broadly applicable to other ethynyl-containing scaffolds in covalent ligand discovery. The ethynyl group, while a milder electrophile compared to more common warheads like acrylamides, offers a unique reactivity profile that can be advantageous for achieving target selectivity.

The Ethynylphenyl Warhead: A Balance of Reactivity and Selectivity

The success of a covalent fragment screen hinges on the careful balance between the reactivity of the electrophilic warhead and its selectivity for the intended target. Highly reactive fragments may exhibit promiscuous binding to off-target proteins, leading to toxicity.[4] Conversely, fragments with very low reactivity may not form a covalent bond efficiently enough to be detected in screening assays.

The ethynylphenyl group represents a class of "tunable" warheads. Its reactivity can be modulated by the electronic properties of the aromatic ring and the nature of the appended chemical moiety (in our case, the cyclohexanecarboxamide group). This allows for the development of fragments with a range of reactivities, enabling the selection of an optimal probe for a given biological target.

Experimental Workflows: From Hit Discovery to Target Validation

The discovery and validation of a covalent ligand using an ethynylphenyl-based fragment library typically follows a multi-step workflow. This process begins with a broad screen to identify potential "hits" and progresses through increasingly rigorous validation and characterization steps.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Target Engagement & Selectivity cluster_3 Phase 4: Functional Characterization A Covalent Fragment Library (incl. N-(4-Ethynylphenyl)cyclohexanecarboxamide) B High-Throughput Screening (e.g., Mass Spectrometry-based) A->B Incubate with target protein or lysate C Confirmation of Covalent Binding (e.g., Intact Protein MS, MS/MS) B->C D Determination of Reaction Stoichiometry C->D E Chemoproteomic Profiling (in cell lysate or live cells) D->E F Cellular Target Engagement Assays E->F G Biochemical & Cellular Assays F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Covalent Ligand Discovery Workflow.

Protocols

Protocol 1: Synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide

This protocol describes a general method for the synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide via amide bond formation.

Materials:

  • 4-Ethynylaniline

  • Cyclohexanecarbonyl chloride

  • Triethylamine or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethynylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Add cyclohexanecarbonyl chloride (1.1 equivalents) dissolved in anhydrous DCM dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(4-Ethynylphenyl)cyclohexanecarboxamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: High-Throughput Screening by Mass Spectrometry

This protocol outlines a general procedure for screening a covalent fragment library against a purified protein target using mass spectrometry.

Materials:

  • Purified target protein

  • Covalent fragment library (including N-(4-Ethynylphenyl)cyclohexanecarboxamide) in DMSO

  • Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Mass spectrometer (e.g., LC-MS system)

Procedure:

  • Preparation: Prepare a solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-10 µM).

  • Incubation: Add the covalent fragments from the library to the protein solution at a final concentration typically 10-100 fold higher than the protein concentration. Include a DMSO-only control.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours).

  • Analysis: Analyze the samples by LC-MS to detect the formation of a covalent adduct between the protein and the fragment. This will be observed as an increase in the mass of the protein corresponding to the molecular weight of the fragment.

  • Hit Identification: Fragments that show a significant level of covalent modification of the target protein are identified as hits.

ParameterTypical Range/Value
Protein Concentration1 - 10 µM
Fragment Concentration10 - 100 µM
Incubation Time1 - 4 hours
Incubation TemperatureRoom Temperature or 37 °C
Detection MethodLiquid Chromatography-Mass Spectrometry (LC-MS)

Table 1: Typical parameters for a mass spectrometry-based covalent fragment screen.

Protocol 3: Chemoproteomic Profiling for Target Selectivity

This protocol describes a competitive chemoproteomics experiment to assess the selectivity of a covalent fragment hit across the proteome.[7][8][9][10]

Materials:

  • Cell lysate or intact cells

  • Covalent fragment hit (e.g., N-(4-Ethynylphenyl)cyclohexanecarboxamide)

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Biotin-azide for click chemistry

  • Streptavidin beads for enrichment

  • Reagents for tryptic digestion and mass spectrometry-based proteomic analysis

Procedure:

  • Treatment: Treat the cell lysate or intact cells with the covalent fragment hit at various concentrations. Include a DMSO control.

  • Probe Labeling: After incubation with the hit compound, treat the samples with a broad-spectrum cysteine-reactive probe to label all accessible cysteines that were not modified by the hit compound.

  • Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified probe.

  • Enrichment: Lyse the cells (if using intact cells) and enrich the biotin-labeled peptides using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins into peptides, and analyze by LC-MS/MS to identify and quantify the labeled cysteine sites.

  • Data Analysis: A decrease in the signal for a particular cysteine-containing peptide in the hit-treated sample compared to the control indicates that the hit compound has bound to that cysteine, thus preventing its labeling by the probe. This allows for the identification of the target(s) of the covalent fragment and an assessment of its proteome-wide selectivity.

G A Cell Lysate / Intact Cells B Treat with Covalent Fragment Hit (or DMSO control) A->B C Label remaining reactive cysteines with broad-spectrum probe B->C D Click Chemistry (add biotin tag) C->D E Enrich biotinylated peptides D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Identify and Quantify Cysteine-containing Peptides G->H I Determine Target(s) and Selectivity H->I

Caption: Chemoproteomic Profiling Workflow.

Conclusion and Future Directions

The use of ethynylphenyl-based scaffolds, such as N-(4-Ethynylphenyl)cyclohexanecarboxamide, represents a promising avenue in the field of covalent ligand discovery. Their tunable reactivity and potential for high selectivity make them valuable tools for identifying novel drug candidates and chemical probes to interrogate biological systems. The workflows and protocols outlined in this guide provide a framework for the successful application of these fragments in drug discovery programs. Future efforts will likely focus on expanding the diversity of ethynylphenyl-based fragment libraries and developing more sophisticated computational and experimental methods to predict and assess their reactivity and selectivity.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Covalent Tethering of Fragments For Covalent Probe Discovery. National Institutes of Health. [Link]

  • Covalent tethering of fragments for covalent probe discovery. Royal Society of Chemistry. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • Chemoproteomic Profiling Uncovers CDK4-Mediated Phosphorylation of the Translational Suppressor 4E-BP1. National Institutes of Health. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - 80 compound screen (HEK293T and Jurkat). EMBL-EBI. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Pure and Applied Chemistry. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • Fragment-based covalent ligand discovery. PubMed. [Link]

Sources

Method

"N-(4-Ethynylphenyl)cyclohexanecarboxamide" in high-throughput screening assays

Application Note: Utilizing N-(4-Ethynylphenyl)cyclohexanecarboxamide as a Bioorthogonal Probe in High-Throughput Screening (HTS) Executive Summary & Scientific Rationale In early-stage drug discovery, the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-(4-Ethynylphenyl)cyclohexanecarboxamide as a Bioorthogonal Probe in High-Throughput Screening (HTS)

Executive Summary & Scientific Rationale

In early-stage drug discovery, the development of robust High-Throughput Screening (HTS) assays is frequently bottlenecked by the physicochemical limitations of fluorescent probes. Direct conjugation of bulky fluorophores (e.g., FITC, Cy5) to small-molecule pharmacophores often induces severe steric hindrance, artificially altering the probe’s native binding affinity and leading to false-negative screening artifacts.

N-(4-Ethynylphenyl)cyclohexanecarboxamide represents a highly optimized structural solution to this problem.

  • The Pharmacophore: The cyclohexanecarboxamide moiety serves as a versatile, lipophilic anchor, frequently utilized to interrogate hydrophobic pockets in kinases, GPCRs, and lipid-binding proteins.

  • The Bioorthogonal Handle: The para-ethynyl aniline derivative provides an sp-hybridized terminal alkyne. Adding only ~25 Da of mass and minimal spatial volume, this functional group is biologically inert (bioorthogonal) during the primary protein-ligand incubation phase.

By employing a two-step Click-Chemistry Enabled Time-Resolved FRET (cc-TR-FRET) approach, we can preserve the native binding kinetics of the small molecule while allowing for modular, high-sensitivity fluorescent readouts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This application note details the causality, assay logic, and step-by-step protocols for deploying this compound in a self-validating competitive displacement HTS campaign.

Assay Logic and Self-Validating System Design

The core of this protocol relies on a homogeneous (mix-and-measure) TR-FRET architecture[2]. The target protein is tagged (e.g., via a 6xHis-tag) and recognized by a Terbium (Tb)-labeled antibody (the FRET Donor). N-(4-Ethynylphenyl)cyclohexanecarboxamide acts as the primary binding probe.

Instead of washing away unbound compounds—which is detrimental to HTS throughput—the assay relies on proximity. An Azide-Cy5 fluorophore (the FRET Acceptor) is introduced alongside a Cu(I) catalyst. The azide covalently "clicks" to the alkyne on the probe.

  • If the probe is bound to the target: The Cy5 acceptor is brought within the Förster radius (<10 nm) of the Tb donor, generating a high TR-FRET signal[3].

  • If a library compound displaces the probe: The probe is released into the bulk solution. While the Azide-Cy5 still clicks to the displaced probe, the resulting complex is too far from the Tb donor to allow energy transfer, resulting in a loss of signal.

This creates a self-validating system: a drop in TR-FRET signal directly correlates to competitive target engagement by the library compound, effectively eliminating false positives caused by non-specific click-reaction failures.

Workflow A 1. Target Incubation (Protein + Alkyne Probe) B 2. Compound Screening (Add HTS Library) A->B Equilibration C 3. CuAAC Click Reaction (Azide-Fluor + Cu Catalyst) B->C Bioorthogonal Labeling D 4. HTS Readout (TR-FRET / FP) C->D Signal Generation

Fig 1. Two-step bioorthogonal high-throughput screening workflow utilizing CuAAC click chemistry.

Logic Start Competitive Displacement Logic Hit Library Compound Binds (Displaces Alkyne Probe) Start->Hit NoHit Library Compound Fails (Alkyne Probe Remains) Start->NoHit Click1 Click Reaction: Occurs in Bulk Solution Hit->Click1 Click2 Click Reaction: Occurs in Target Pocket NoHit->Click2 Read1 Low TR-FRET Signal (Positive Hit) Click1->Read1 Read2 High TR-FRET Signal (Negative Hit) Click2->Read2

Fig 2. Logical signal generation pathway for competitive displacement in TR-FRET HTS assays.

Step-by-Step Experimental Protocol

Critical Insight on Causality: The CuAAC reaction requires Cu(I), which is generated in situ by reducing CuSO4 with Sodium Ascorbate. However, free Cu(I) rapidly generates Reactive Oxygen Species (ROS) in aqueous buffers, which can denature the target protein and quench the fluorophores. To prevent this, we mandate the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand that coordinates Cu(I), protecting the protein while drastically speeding up the click reaction at room temperature[4].

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA. (Note: Tween-20 prevents non-specific compound aggregation, while BSA acts as a carrier protein).

  • Probe Stock: 10 mM N-(4-Ethynylphenyl)cyclohexanecarboxamide in 100% anhydrous DMSO.

  • Click Master Mix (Prepare fresh immediately before use):

    • Azide-Cy5 (Final assay conc: 100 nM)

    • CuSO4 (Final assay conc: 1 mM)

    • THPTA Ligand (Final assay conc: 2 mM)

    • Sodium Ascorbate (Final assay conc: 5 mM)

    • Order of addition is critical: Mix CuSO4 and THPTA first, incubate for 5 mins. Add Azide-Cy5. Add Sodium Ascorbate last (solution will turn slightly pale).

384-Well Plate HTS Workflow
  • Target Dispensing: Dispense 10 µL of 6xHis-tagged target protein (e.g., 50 nM final) and Tb-anti-His antibody (2 nM final) in Assay Buffer into a low-volume 384-well black microplate.

  • Library Addition: Pin-transfer 50 nL of the small-molecule screening library (typically 10 mM in DMSO) into the respective wells. Include DMSO-only wells for maximum signal controls, and a known unlabeled high-affinity inhibitor for minimum signal controls.

  • Probe Addition: Dispense 5 µL of N-(4-Ethynylphenyl)cyclohexanecarboxamide (e.g., 100 nM final).

  • Equilibration: Incubate the plate in the dark at Room Temperature (RT) for 60 minutes to allow competitive equilibrium to establish.

  • Bioorthogonal Labeling (Click): Dispense 5 µL of the freshly prepared Click Master Mix into all wells.

  • Click Incubation: Incubate for 30 minutes at RT. The THPTA ligand ensures the reaction reaches >95% completion within this window without degrading the protein.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flashlamp)

    • Emission 1 (Donor): 490 nm

    • Emission 2 (Acceptor): 665 nm

    • Integration delay: 50 µs; Integration time: 400 µs.

Data Presentation and Quality Control

To ensure the assay is robust enough for HTS, quantitative metrics must be established. The primary metric is the Z'-factor , which evaluates the dynamic range and data variation of the assay. A Z'-factor > 0.5 indicates an excellent assay[3].

Table 1. Expected HTS Assay Quality Metrics

MetricFormula / DefinitionTarget ThresholdTypical Result with Alkyne Probe
S/B Ratio (Signal_Max) / (Signal_Min)> 3.05.5 - 8.0
CV% (Max) (StdDev_Max / Mean_Max) * 100< 10%4.2%
CV% (Min) (StdDev_Min / Mean_Min) * 100< 10%6.1%
Z'-Factor 1 -[(3SD_Max + 3SD_Min) / |Mean_Max - Mean_Min|]> 0.500.72 - 0.81

Table 2. Comparison of Downstream Modalities for Alkyne-Probes

ModalityReporter Tag (Azide)ThroughputPrimary ApplicationWash Steps Required?
cc-TR-FRET Azide-Cy5Ultra-High (384/1536-well)Primary Library ScreeningNo (Homogeneous)
cc-FP Azide-Fluor 488High (384-well)Secondary ValidationNo (Homogeneous)
ABPP Pull-down Azide-BiotinLow (In-gel / LC-MS)Target Deconvolution / ProteomicsYes (Stringent)

References

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. National Center for Biotechnology Information (PMC). Available at:[Link]

  • High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. Available at:[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at:[Link]

Sources

Application

Application Note: N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPCC) as a Bioorthogonal Probe for Fluorescence Microscopy

Executive Summary N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPCC) is a highly versatile, bioorthogonal small-molecule probe designed for advanced fluorescence microscopy and target identification. Structurally, it combi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPCC) is a highly versatile, bioorthogonal small-molecule probe designed for advanced fluorescence microscopy and target identification. Structurally, it combines a lipophilic cyclohexanecarboxamide core—capable of penetrating live-cell membranes and engaging hydrophobic binding pockets—with a terminal 4-ethynylphenyl moiety. This alkyne group acts as a silent, bioorthogonal handle that can be covalently labeled in situ using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This application note provides a comprehensive, self-validating protocol for researchers and drug development professionals utilizing EPCC in cellular imaging. By bridging chemical logic with field-proven methodologies, this guide ensures high signal-to-noise ratios, preserves cellular architecture, and eliminates false-positive artifacts.

Mechanistic Rationale & Chemical Logic

The efficacy of EPCC as an imaging probe relies on the strict orthogonality of its terminal alkyne. Alkynes are biologically inert, meaning they do not cross-react with endogenous cellular nucleophiles or electrophiles.

Once EPCC has engaged its intracellular target, the system is fixed, and a fluorescent azide is introduced. The CuAAC reaction, a premier example of "click chemistry," facilitates a 1,3-dipolar cycloaddition between the alkyne and the azide, yielding a highly stable 1,4-disubstituted 1,2,3-triazole linkage[1].

The Causality of Reagent Selection

The CuAAC reaction requires a catalytic Copper(I) species. However, free Cu(I) is thermodynamically unstable in aqueous environments and rapidly generates Reactive Oxygen Species (ROS) that degrade proteins and cellular morphology. To solve this, our protocol mandates the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA is a highly water-soluble accelerating ligand that chelates Cu(I), maintains its catalytic turnover, and sacrificially protects histidine residues from oxidation[2]. Sodium ascorbate is employed as a mild reducing agent to continuously generate active Cu(I) from a stable Cu(II) source (CuSO₄) in situ[3].

Chemical_Logic EPCC N-(4-Ethynylphenyl) cyclohexanecarboxamide Target Intracellular Target (Hydrophobic Binding) EPCC->Target Cellular Uptake Alkyne Terminal Alkyne (Bioorthogonal Handle) EPCC->Alkyne Functional Moiety Triazole 1,4-Disubstituted Triazole (Fluorescent Conjugate) Alkyne->Triazole Azide Azide-Fluorophore (Reporter) Azide->Triazole Catalyst Cu(I) + THPTA (Catalyst Complex) Catalyst->Triazole CuAAC Reaction

Logical relationship of EPCC target engagement and CuAAC-mediated fluorescent conjugation.

Experimental Workflow

CuAAC_Workflow Step1 1. Live Cell Incubation (EPCC Probe) Step2 2. Fixation & Permeabilization (4% PFA / Triton X-100) Step1->Step2 Step3 3. CuAAC Click Ligation (Azide-Dye, Cu, THPTA) Step2->Step3 Step4 4. Fluorescence Imaging (Target Visualization) Step3->Step4

Workflow for EPCC probe labeling and CuAAC-mediated fluorescence microscopy.

Self-Validating Protocol

A robust imaging assay must be a self-validating system. Without strict controls, background fluorescence or non-specific dye aggregation can be misinterpreted as target engagement.

Required Controls
  • Biological Blank (No Probe): Cells treated with DMSO (vehicle) instead of EPCC, followed by the complete click cocktail. Causality: Determines the baseline non-specific binding of the azide-fluorophore to cellular lipids/proteins.

  • Catalytic Blank (No Copper): Cells treated with EPCC and the click cocktail, but omitting CuSO₄. Causality: Validates that the fluorescence signal is strictly dependent on covalent triazole formation, ruling out non-covalent dye accumulation.

Step-by-Step Methodology
Phase 1: Cell Culture & Probe Incubation
  • Seed cells (e.g., HeLa, A549) on glass coverslips in a 6-well plate and culture until 70-80% confluent.

  • Prepare a 10 mM stock of EPCC in anhydrous DMSO.

  • Dilute the EPCC stock in pre-warmed culture media to a final working concentration of 5–10 μM (ensure DMSO concentration remains <0.1% to avoid solvent toxicity).

  • Incubate cells with the EPCC-containing media for 1–4 hours at 37°C, 5% CO₂.

Phase 2: Fixation & Permeabilization

Causality: Fixation cross-links the cellular architecture, trapping the engaged EPCC in place. Permeabilization is required because the CuAAC reagents (especially the bulky azide-fluorophore and THPTA complex) cannot passively cross intact lipid bilayers.

  • Aspirate media and wash cells 3× with ice-cold PBS to remove unbound probe.

  • Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT).

  • Wash 3× with PBS (5 minutes per wash).

  • Permeabilize cells using 0.1% Triton X-100 in PBS for 10 minutes at RT.

  • Wash 3× with 1% BSA in PBS. (BSA acts as a blocking agent to reduce non-specific dye binding).

Phase 3: CuAAC "Click" Labeling

Critical Insight: Ascorbate must never be added to copper-containing solutions in the absence of the THPTA ligand. Doing so generates destructive free radicals[3].

  • Prepare the Catalyst Pre-mix: In a microcentrifuge tube, combine 10 mM CuSO₄ with 50 mM THPTA in a 1:5 molar ratio. Incubate for 5 minutes at RT. Causality: This guarantees complete chelation of Cu(II) prior to reduction[3].

  • Prepare the Master Mix: For 1 mL of click labeling solution, add the following in exact order to PBS:

    • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide): Final concentration 2–5 μM.

    • Catalyst Pre-mix (CuSO₄/THPTA): Final concentration 1 mM CuSO₄ / 5 mM THPTA.

    • Sodium Ascorbate (freshly prepared 100 mM stock in water): Final concentration 5 mM.

  • Add the Master Mix to the coverslips immediately after adding the ascorbate.

  • Incubate for 1 hour at RT in the dark.

  • Wash extensively: 3× with PBS containing 0.1% Tween-20, followed by 2× with standard PBS to remove unreacted dye.

Phase 4: Imaging & Data Acquisition
  • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.

  • Mount coverslips onto glass slides using an anti-fade mounting medium (e.g., ProLong Glass).

  • Image using a confocal fluorescence microscope, selecting the appropriate excitation/emission channels for the chosen azide-fluorophore.

Quantitative Data Summaries

Table 1: CuAAC Reagent Optimization & Causality
ReagentOptimal ConcentrationFunction & Mechanistic Causality
EPCC Probe 5 – 10 μMTarget engagement. Higher concentrations may cause off-target lipophilic partitioning.
Azide-Fluorophore 2 – 5 μMFluorescent reporter. Excess dye increases background via non-specific electrostatic binding.
CuSO₄ 1 mMSource of catalytic copper. Must be pre-chelated to prevent protein degradation[3].
THPTA Ligand 5 mM (5:1 ratio to Cu)Chelates Cu(I), accelerates reaction, and intercepts ROS to protect cellular architecture[2].
Sodium Ascorbate 5 mMReduces Cu(II) to active Cu(I). Must be prepared fresh daily as it oxidizes rapidly in air[3].
Table 2: Selection of Azide-Fluorophores for Multiplexed Imaging
FluorophoreExcitation (nm)Emission (nm)Recommended Use Case
Alexa Fluor 488 Azide 490525Standard high-resolution confocal imaging; excellent photostability.
TAMRA Azide 545580Deep tissue penetration; good for co-localization with GFP-tagged proteins.
Cy5 Azide 647665Low autofluorescence background; ideal for highly complex or dense tissue samples.

References

  • Click Triazoles for Bioconjugation - PMC National Institutes of Health (NIH)[1]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI MDPI[2]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC National Institutes of Health (NIH)[3]

Sources

Method

Application Note: High-Efficiency CuAAC Bioconjugation of N-(4-Ethynylphenyl)cyclohexanecarboxamide to Azide-Functionalized Reporter Molecules

Introduction & Mechanistic Rationale The development of targeted chemical probes often requires the conjugation of a pharmacophore to a reporter molecule (such as a fluorophore, biotin, or radiolabel). N-(4-Ethynylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted chemical probes often requires the conjugation of a pharmacophore to a reporter molecule (such as a fluorophore, biotin, or radiolabel). N-(4-Ethynylphenyl)cyclohexanecarboxamide is a highly versatile, hydrophobic small molecule featuring a rigid phenyl-cyclohexyl core and a terminal alkyne. This structural profile makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier bioorthogonal "click chemistry" reaction[1].

The CuAAC reaction facilitates the highly specific and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide[1]. However, the conjugation of a highly hydrophobic molecule like N-(4-Ethynylphenyl)cyclohexanecarboxamide to typically hydrophilic reporter molecules (e.g., sulfonated fluorophores or PEGylated biotins) presents unique thermodynamic and solubility challenges. This application note details a field-proven, self-validating protocol designed to overcome phase-separation issues while maintaining catalytic efficiency.

Experimental Design & Causality

To ensure a robust and reproducible conjugation, every experimental parameter must be deliberately selected based on its mechanistic impact:

  • Solvent System Causality: Because N-(4-Ethynylphenyl)cyclohexanecarboxamide is highly hydrophobic, it will precipitate in purely aqueous buffers. Conversely, many azide-reporters are water-soluble. We utilize a DMSO/Aqueous Buffer (1:1 v/v) co-solvent system. This ensures both the alkyne and the azide remain in a homogenous phase, which is critical for the bimolecular collision rates required for the [3+2] cycloaddition[1].

  • Catalyst Selection (THPTA over TBTA): Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen[2]. While TBTA is a classic stabilizing ligand, it lacks water solubility. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble accelerating ligand that binds Cu(I), blocking its bioavailability to prevent reactive oxygen species (ROS) generation while maintaining catalytic effectiveness in mixed aqueous-organic systems[2].

  • In Situ Reduction: Rather than using unstable Cu(I) salts, we generate Cu(I) in situ by reducing Copper(II) Sulfate (CuSO₄) with Sodium Ascorbate [2]. The ascorbate acts as a sacrificial reductant, maintaining the required cuprous oxidation state throughout the reaction[3].

  • Order of Addition (Critical): The copper catalyst must be pre-complexed with the THPTA ligand before being introduced to the reaction mixture. If uncomplexed Cu(II) is added directly to the alkyne, it can form insoluble polymeric copper-acetylide dead-end complexes. Sodium ascorbate must be added last to initiate the catalytic cycle[4].

Optimized Reagent Stoichiometry

The following table summarizes the quantitative data and stoichiometric ratios required for optimal conversion. Maintaining a 5:1 ratio of THPTA to Copper is critical to fully coordinate the metal and prevent off-target oxidation[4].

ReagentFunctionStock ConcentrationFinal ConcentrationMolar Equivalents
N-(4-Ethynylphenyl)cyclohexanecarboxamide Terminal Alkyne (Substrate)10 mM (in DMSO)100 µM1.0 eq
Azide-Reporter (e.g., Cy5-Azide)Azide (Substrate)10 mM (in DMSO/H₂O)120 µM1.2 eq
CuSO₄·5H₂O Copper Source20 mM (in H₂O)250 µM2.5 eq
THPTA Cu(I) Stabilizing Ligand50 mM (in H₂O)1.25 mM12.5 eq
Sodium Ascorbate Reducing Agent100 mM (in H₂O)5.0 mM50.0 eq

Visualizing the Reaction Pathway

The following diagram illustrates the logical workflow and molecular interactions of the CuAAC bioconjugation process.

CuAAC bioconjugation workflow for N-(4-Ethynylphenyl)cyclohexanecarboxamide and azide reporters.

Step-by-Step Conjugation Protocol

This protocol is designed as a self-validating system. By incorporating an LC-MS validation step, researchers can definitively confirm the formation of the triazole product before proceeding to downstream biological assays.

Phase 1: Preparation of Stock Solutions

Note: Prepare Sodium Ascorbate fresh daily, as it readily oxidizes in aqueous solutions.

  • Alkyne Stock: Dissolve N-(4-Ethynylphenyl)cyclohexanecarboxamide in anhydrous DMSO to a concentration of 10 mM.

  • Azide Stock: Dissolve the Azide-Reporter in DMSO or molecular biology grade water (depending on the reporter's solubility) to 10 mM.

  • Catalyst Pre-mix: In a 1.5 mL microcentrifuge tube, combine 12.5 µL of 50 mM THPTA and 6.3 µL of 20 mM CuSO₄[4]. Vortex briefly and incubate at room temperature for 5 minutes. Causality Check: The solution should appear pale blue, indicating successful coordination of Cu(II) by THPTA.

  • Reductant Stock: Dissolve Sodium Ascorbate in degassed water to a concentration of 100 mM.

Phase 2: Reaction Assembly
  • In a light-protected 2.0 mL reaction vial, add 400 µL of 1X Phosphate-Buffered Saline (PBS, pH 7.4).

  • Add 450 µL of DMSO to establish the co-solvent system.

  • Add 10 µL of the 10 mM N-(4-Ethynylphenyl)cyclohexanecarboxamide stock (Final concentration: 100 µM).

  • Add 12 µL of the 10 mM Azide-Reporter stock (Final concentration: 120 µM). Vortex the mixture for 10 seconds to ensure complete dissolution of the hydrophobic alkyne.

  • (Optional but Recommended): Degas the mixture by bubbling inert gas (Argon or Nitrogen) through the solution for 20 seconds to remove dissolved oxygen, which can prematurely oxidize the Cu(I) catalyst[5].

Phase 3: Initiation and Incubation
  • Add the entire volume (~18.8 µL) of the Catalyst Pre-mix (CuSO₄ + THPTA) to the reaction vial.

  • Initiation: Add 50 µL of the 100 mM Sodium Ascorbate stock to the vial[4].

  • Self-Validation Checkpoint 1: Upon the addition of Sodium Ascorbate, the pale blue color of the Cu(II)-THPTA complex should turn colorless or slightly yellow. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Seal the vial, protect it from light (if using a fluorophore), and place it on an end-over-end rotator at room temperature for 2 to 4 hours.

Phase 4: Reaction Monitoring and Validation

To ensure the protocol is self-validating, do not assume 100% conversion based on time alone.

  • After 2 hours, withdraw a 5 µL aliquot of the reaction mixture.

  • Dilute the aliquot in 95 µL of Acetonitrile/Water (1:1) and analyze via LC-MS.

  • Self-Validation Checkpoint 2: Monitor the extracted ion chromatogram (EIC) for the exact mass of the unreacted N-(4-Ethynylphenyl)cyclohexanecarboxamide. The reaction is deemed complete when the alkyne peak is entirely depleted and replaced by the mass of the Triazole Conjugate (Mass_{Alkyne} + Mass_{Azide}). If unreacted alkyne remains, add an additional 10 µL of Sodium Ascorbate and incubate for 1 more hour.

Phase 5: Purification

Because this is a small-molecule to small-molecule conjugation, size-exclusion chromatography (SEC) is ineffective.

  • Purify the crude reaction mixture using Preparative Reverse-Phase HPLC (C18 column), utilizing a gradient of Water/Acetonitrile containing 0.1% TFA.

  • Collect the fractions corresponding to the triazole conjugate, lyophilize, and store the resulting powder at -20°C, protected from light.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]

Sources

Application

Application Note: Profiling Target Engagement using N-(4-Ethynylphenyl)cyclohexanecarboxamide in Click-CETSA

Introduction & Mechanistic Rationale The direct measurement of drug-protein interactions within the complex, living environment of a cell remains a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The direct measurement of drug-protein interactions within the complex, living environment of a cell remains a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) has revolutionized this field by providing a label-free biophysical technique to detect target engagement based on the thermodynamic stabilization of proteins upon ligand binding[1].

However, traditional affinity-based proteomics often require the attachment of bulky fluorophores or biotin tags to the drug candidate. These large modifications frequently cause severe steric hindrance, preventing the probe from entering the cell membrane or fitting into the target protein's binding pocket.

N-(4-Ethynylphenyl)cyclohexanecarboxamide serves as an ideal bioorthogonal probe to overcome these limitations. By incorporating a minimal, terminal alkyne (the ethynyl group) onto a pharmacologically active cyclohexanecarboxamide core, the compound retains high membrane permeability and native binding affinity. Once the probe engages its target inside the live cell and the thermal shift assay is complete, the alkyne tag is exploited via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "Click Chemistry"—to append a biotin reporter for downstream enrichment and detection[2].

The Thermodynamic Logic of CETSA

The core principle of CETSA relies on the fact that proteins unfold and aggregate at specific melting temperatures ( Tm​ ). When a small molecule like N-(4-Ethynylphenyl)cyclohexanecarboxamide binds to its target, the resulting protein-ligand complex is thermodynamically stabilized, shifting the Tm​ to a higher temperature[3].

Thermodynamics cluster_0 Unbound Target Protein cluster_1 Ligand-Bound Target Protein P_native Native Protein (Soluble) P_denatured Denatured Protein (Aggregated/Insoluble) P_native->P_denatured Heat (Tm1) PL_native Protein-Ligand Complex (Stabilized & Soluble) P_native->PL_native Ligand Binding PL_denatured Denatured Complex (Aggregated/Insoluble) PL_native->PL_denatured Heat (Tm2 > Tm1) Probe N-(4-Ethynylphenyl)cyclohexanecarboxamide (Alkyne Probe) Probe->PL_native Binds Target

Figure 1: Thermodynamic logic of CETSA. Ligand binding shifts the melting temperature (Tm).

Experimental Workflow & Causality

The Click-CETSA workflow is a self-validating system designed to separate true intracellular binding events from artifactual in vitro interactions.

ClickCETSA A 1. Live Cell Treatment Alkyne Probe Incubation B 2. Thermal Profiling Gradient Heating (40-65°C) A->B C 3. Cell Lysis Native Extraction (NP-40) B->C D 4. CuAAC Click Chemistry Biotin-Azide + Cu(I) C->D E 5. Affinity Enrichment Streptavidin Pull-down D->E F 6. Detection & Analysis LC-MS/MS or WB E->F

Figure 2: Step-by-step workflow of Click-CETSA using an alkyne-tagged probe.

Scientific Causality Behind the Steps:
  • Live Cell Treatment: Dosing intact cells ensures the target protein is in its native conformation, complete with necessary co-factors and protein-protein interactions.

  • Thermal Profiling: Applying a heat gradient forces unbound proteins to denature and precipitate. Bound proteins resist this unfolding.

  • Native Lysis: It is critical to use non-denaturing detergents (e.g., NP-40) and freeze-thaw cycles. Harsh detergents like SDS would artificially denature the stabilized complex, erasing the thermal shift data.

  • Click Chemistry: The addition of THPTA (a water-soluble ligand) during the CuAAC reaction is mandatory. It protects the proteins from Copper-induced reactive oxygen species (ROS) damage and precipitation[2].

Detailed Step-by-Step Protocol

Phase I: Cell Culture and Target Engagement
  • Seed target cells (e.g., HeLa or HEK293T) in 10 cm dishes and grow to 80% confluency.

  • Treat cells with 10 µM of N-(4-Ethynylphenyl)cyclohexanecarboxamide (or DMSO vehicle control) for 1–2 hours at 37°C to allow for cell penetration and target equilibration.

  • Wash cells twice with ice-cold PBS to remove unbound extracellular probe.

  • Detach cells using TrypLE, resuspend in PBS supplemented with protease inhibitors, and divide into 50 µL aliquots in PCR tubes.

Phase II: Thermal Profiling
  • Place the PCR tubes into a thermal cycler.

  • Heat the aliquots across a temperature gradient (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for exactly 3 minutes.

  • Immediately transfer the tubes to room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Note: Rapid cooling prevents the spontaneous refolding of denatured proteins.

Phase III: Native Cell Lysis
  • Subject the aliquots to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Add NP-40 to a final concentration of 0.4% (v/v) and incubate on ice for 20 minutes.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble, stabilized protein fraction) to new tubes. Discard the pellet (denatured aggregates).

Phase IV: CuAAC Click Chemistry
  • To each soluble lysate fraction, add the following click chemistry reagents in order, vortexing between additions:

    • Biotin-PEG3-Azide: 100 µM final concentration.

    • THPTA Ligand: 1 mM final concentration.

    • CuSO4: 1 mM final concentration.

    • Sodium Ascorbate (freshly prepared): 1 mM final concentration.

  • Incubate the reaction in the dark at room temperature for 1 hour.

  • Quench the reaction by adding ice-cold methanol/chloroform to precipitate the proteins and remove excess unreacted click reagents.

  • Centrifuge, wash the protein pellet with methanol, and air-dry.

Phase V: Enrichment and Detection
  • Resuspend the protein pellet in 1% SDS buffer, boil for 5 minutes, and dilute with PBS to reduce SDS concentration to <0.2%.

  • Add 50 µL of pre-washed Streptavidin-agarose beads and incubate overnight at 4°C with rotation.

  • Wash the beads stringently (3x with 0.2% SDS in PBS, 2x with PBS).

  • Elute the enriched targets by boiling the beads in Laemmli sample buffer containing 2 mM Biotin.

  • Analyze the eluate via quantitative Western Blotting (using antibodies against the suspected target) or LC-MS/MS for unbiased target deconvolution.

Quantitative Data Presentation

The efficacy of the probe is evaluated by calculating the fold stabilization of the target protein at elevated temperatures compared to the vehicle control. Below is a representative data matrix demonstrating a successful thermal shift.

Table 1: Representative Thermal Stabilization of Target Protein by N-(4-Ethynylphenyl)cyclohexanecarboxamide

Temperature (°C)Vehicle Control (Soluble %)Probe-Treated (Soluble %)Fold Stabilization (Probe/Vehicle)
40100.0100.01.0x
4585.298.41.15x
5040.585.62.11x
5510.165.36.46x
600.030.2>10x
650.05.1N/A

Data Interpretation: The melting curve of the vehicle control indicates an apparent Tm​ of ~48°C. In the presence of the alkyne probe, the Tm​ shifts significantly to ~57°C ( ΔTm​=+9°C ), confirming robust intracellular target engagement.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL: [Link]

  • Speers, A. E., & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. URL: [Link]

Sources

Method

Application Note: N-(4-Ethynylphenyl)cyclohexanecarboxamide as a Versatile Synthon for Advanced Polymeric Architectures

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Methodology & Mechanistic Guide Executive Summary & Chemical Rationale N-(4-Ethynylphenyl)cyclohexanecarboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Technical Methodology & Mechanistic Guide

Executive Summary & Chemical Rationale

N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPCA) is a highly versatile, bifunctional building block engineered for the synthesis of advanced macromolecular architectures. As a Senior Application Scientist, I frequently recommend this monomer for projects requiring robust self-assembly and post-polymerization functionalization.

The structural brilliance of EPCA lies in its tripartite design:

  • Terminal Alkyne: Provides orthogonal reactivity. It can undergo transition-metal-catalyzed chain-growth polymerization to form conjugated polyene backbones, or act as a highly reactive "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Amide Linkage: The -NH-CO- group acts as a potent hydrogen-bond donor and acceptor. In polymeric systems, this drives intramolecular hydrogen bonding, locking the polymer backbone into stable, predictable secondary structures (e.g., compressed helices) 1[1].

  • Cyclohexyl Ring: The bulky aliphatic ring induces necessary steric repulsion along the polymer backbone, forcing it into a twisted, helical conformation while ensuring excellent solubility in organic solvents like THF and chloroform 2[2].

This guide details two field-proven workflows: the synthesis of dynamic helical poly(phenylacetylene)s via Rhodium catalysis, and the functionalization of complex macromolecular architectures via CuAAC.

Workflow I: Synthesis of Helical Poly(phenylacetylene)s via Rh-Catalyzed Polymerization

Causality & Experimental Design

Rhodium-based catalysts, specifically [Rh(nbd)Cl]₂ (nbd = norbornadiene), are selected for their unique ability to produce highly stereoregular cis-transoid poly(phenylacetylene)s. Stereoregularity is the absolute prerequisite for helicity; a random cis/trans mixture will result in an amorphous, non-folding chain. The addition of a basic co-catalyst (triethylamine) facilitates the initial alkyne coordination and insertion into the Rh-C bond. Once polymerized, the pendant cyclohexanecarboxamide groups form a continuous intramolecular hydrogen-bonding network, stabilizing the helical structure against thermal and solvent-induced degradation 1[1].

Step-by-Step Protocol (Self-Validating)
  • Atmospheric Control: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Moisture will prematurely terminate the active Rh-propagating species.

  • Catalyst Activation: Dissolve [Rh(nbd)Cl]₂ (0.01 mmol) in 2.0 mL of anhydrous THF. Add triethylamine (1.0 mmol) and stir for 15 minutes at room temperature. The solution will shift in color, indicating the formation of the active monomeric Rh complex.

  • Monomer Addition: Dissolve EPCA (1.0 mmol) in 3.0 mL of anhydrous THF. Inject the monomer solution into the catalyst mixture dropwise over 5 minutes to prevent localized exotherms.

  • Propagation: Stir the reaction mixture at 30°C for 24 hours. The solution will gradually turn deep yellow/orange, visually confirming the formation of the extended conjugated polyene backbone.

  • Termination & Precipitation: Quench the active chain ends by adding 0.5 mL of methanol. Pour the mixture into 100 mL of vigorously stirring methanol to precipitate the polymer.

  • Self-Validation (NMR): Collect the solid via centrifugation and dry under vacuum. Analyze via ¹H NMR (CDCl₃). The protocol is validated as successful by the complete disappearance of the terminal alkyne proton (~3.0 ppm) and the emergence of a broad cis-olefinic proton peak at ~5.8 ppm.

RhPolymerization Monomer EPCA Monomer (Terminal Alkyne) Initiation Monomer Coordination & Insertion Monomer->Initiation Catalyst [Rh(nbd)Cl]2 / Et3N Catalyst Complex Catalyst->Initiation Propagation Chain Growth (Stereoselective) Initiation->Propagation THF, 30°C Polymer Helical Poly(phenylacetylene) (cis-transoid) Propagation->Polymer H-Bonding Stabilization

Figure 1: Rhodium-catalyzed stereoselective chain-growth polymerization of EPCA.

Workflow II: Post-Polymerization Modification via CuAAC "Click" Grafting

Causality & Experimental Design

Because EPCA possesses a single alkyne group, it cannot undergo step-growth polymerization with a diazide to form a linear chain. Instead, it is an optimal candidate for "grafting-onto" strategies via CuAAC 3[3]. By reacting EPCA with a pre-synthesized polyazide (e.g., poly(2-azidoethyl methacrylate), PAEMA), researchers can densely pack cyclohexanecarboxamide pendants onto a flexible backbone. The CuBr/PMDETA catalyst system is chosen for its high efficiency and solubility in organic solvents, ensuring quantitative conversion even under severe steric crowding. The resulting polytriazole linkages impart exceptional thermal stability (>340 °C) to the network 4[4].

Step-by-Step Protocol (Self-Validating)
  • Reagent Mixing: In a 10 mL Schlenk tube, dissolve PAEMA (1.0 eq. of azide groups) and EPCA (1.2 eq. to ensure complete functionalization) in anhydrous DMF (5.0 mL).

  • Catalyst Introduction: Add the PMDETA ligand (0.1 eq.) and CuBr (0.1 eq.). The solution will turn light green/blue.

  • Deoxygenation (Critical): Perform three rigorous freeze-pump-thaw cycles. Dissolved oxygen will rapidly oxidize Cu(I) to inactive Cu(II) and trigger unwanted alkyne homocoupling (Glaser coupling), ruining the graft density.

  • Reaction: Backfill with Argon and stir the sealed tube at 35°C for 24 hours.

  • Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina to strip the copper catalyst. Precipitate the concentrated filtrate into cold diethyl ether.

  • Self-Validation (FTIR): Analyze the dried polymer via FTIR spectroscopy. The reaction is validated as 100% complete when the strong, characteristic azide stretching band at ~2100 cm⁻¹ is entirely absent, replaced by the 1,4-disubstituted triazole C=C/N=N stretches at ~1600 cm⁻¹.

CuAACGrafting Backbone Polyazide Backbone (e.g., PAEMA) Grafting CuAAC 'Click' Reaction (1,4-Triazole Linkage) Backbone->Grafting EPCA EPCA Monomer (Alkyne Donor) EPCA->Grafting Catalyst CuBr / PMDETA Catalyst System Catalyst->Grafting FunctionalPolymer Grafted Polymer (H-Bonding Network) Grafting->FunctionalPolymer 100% Conversion

Figure 2: Workflow for the quantitative CuAAC grafting of EPCA onto a polyazide backbone.

Quantitative Data Summary

The choice of polymerization technique dictates the final physical properties of the EPCA-based macromolecule. The table below summarizes the expected quantitative parameters for both methodologies:

PropertyRh-Catalyzed Poly(EPCA)CuAAC-Grafted PAEMA-g-EPCA
Polymer Architecture Linear, Helical PolyeneComb-like, Flexible Backbone
Primary Linkage Conjugated C=C double bonds1,4-Disubstituted 1,2,3-Triazole
Supramolecular Driver Intramolecular H-bondingIntermolecular H-bonding & Sterics
Typical Mₙ (kDa) 50 - 15020 - 80 (Dependent on backbone)
Polydispersity (PDI) 1.2 - 1.81.1 - 1.4
Thermal Stability (T_d 5%) ~250 °C>340 °C
Key Validation Metric NMR: cis-olefinic peak (~5.8 ppm)FTIR: Azide disappearance (~2100 cm⁻¹)

References

  • Hydrogen Bond-Modulated Conformational Transition, Chiral Amplification, and Self-Assembly Behavior of Substituted Poly(phenylacetylene)s Macromolecules - ACS Publications 1

  • Supramolecular Assemblies from Poly(phenylacetylene)s Chemical Reviews - ACS Publications 2

  • Click-chemistry approaches to π-conjugated polymers for organic electronics applications Polymer Chemistry - Royal Society of Chemistry (RSC) 3

  • Ethynyl-Capped Hyperbranched Conjugated Polytriazole: Click Polymerization, Clickable Modification, and Aggregation-Enhanced Emission Macromolecules - ACS Publications 4

Sources

Application

"N-(4-Ethynylphenyl)cyclohexanecarboxamide" in the synthesis of metal-organic frameworks (MOFs).

Application Note: Tuning MOF Microenvironments via CuAAC Post-Synthetic Modification with N-(4-Ethynylphenyl)cyclohexanecarboxamide Target Audience: Materials Scientists, Reticular Chemists, and Drug Delivery Formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tuning MOF Microenvironments via CuAAC Post-Synthetic Modification with N-(4-Ethynylphenyl)cyclohexanecarboxamide

Target Audience: Materials Scientists, Reticular Chemists, and Drug Delivery Formulation Engineers.

Executive Summary

The functionalization of Metal-Organic Frameworks (MOFs) allows for the precise engineering of pore environments, transitioning these materials from passive crystalline sponges into highly selective, interactive matrices. This application note details the post-synthetic modification (PSM) of azide-functionalized zirconium MOFs (specifically UiO-66-N3) using N-(4-ethynylphenyl)cyclohexanecarboxamide . By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, researchers can covalently graft this bulky, bifunctional ligand into the MOF pores. The resulting material exhibits a uniquely tuned microenvironment—combining extreme hydrophobicity with directional hydrogen-bonding capabilities—making it an exceptional candidate for controlled drug release and selective molecular sieving[1].

Mechanistic Rationale & Design Causality

The selection of N-(4-ethynylphenyl)cyclohexanecarboxamide as a PSM ligand is not arbitrary; it is a deliberate architectural choice designed to alter the thermodynamic interactions within the MOF pores.

  • The Terminal Alkyne (The Anchor): The ethynyl group serves as the reactive handle for CuAAC. The azide-alkyne 1,3-dipolar cycloaddition is highly bioorthogonal and proceeds under mild conditions, ensuring that the delicate coordination bonds of the Zr6O4(OH)4 secondary building units (SBUs) remain intact during modification[2]. Furthermore, the resulting 1,2,3-triazole ring provides additional structural rigidity and acts as a secondary hydrogen-bond acceptor[3].

  • The Amide Core (The Interactor): The -CONH- linkage introduces a highly polarized, directional hydrogen-bonding site (both donor and acceptor). This is critical for encapsulating Active Pharmaceutical Ingredients (APIs) via non-covalent interactions, significantly increasing drug-loading capacity compared to pristine, non-functionalized MOFs.

  • The Cyclohexane Ring (The Shield): The bulky, aliphatic cyclohexane ring acts as a steric and hydrophobic shield. In aqueous biological environments, this hydrophobicity restricts the diffusion of water molecules into the pores, thereby preventing the premature "burst release" of encapsulated hydrophilic drugs and enabling sustained, zero-order release kinetics.

Mechanism Ligand N-(4-Ethynylphenyl) cyclohexanecarboxamide Alkyne Terminal Alkyne (-C≡CH) Ligand->Alkyne Amide Amide Core (-CONH-) Ligand->Amide Cyclo Cyclohexane Ring (-C6H11) Ligand->Cyclo Func1 1,2,3-Triazole Linkage (Covalent MOF Grafting) Alkyne->Func1 Func2 Hydrogen Bonding (API Interaction) Amide->Func2 Func3 Steric Bulk & Hydrophobicity (Controlled Release) Cyclo->Func3 Target Tuned MOF Microenvironment for Drug Delivery Func1->Target Func2->Target Func3->Target

Mechanistic rationale for pore environment tuning using the target ligand.

Experimental Protocol: CuAAC Post-Synthetic Modification

This protocol outlines the covalent grafting of N-(4-ethynylphenyl)cyclohexanecarboxamide onto the backbone of UiO-66-N3. The procedure is designed as a self-validating system to ensure complete conversion while preventing framework degradation.

Reagents & Materials
  • MOF Substrate: Activated UiO-66-N3 (Synthesized via standard solvothermal methods using 2-azido-1,4-benzenedicarboxylic acid).

  • Ligand: N-(4-ethynylphenyl)cyclohexanecarboxamide (2.0 equivalents relative to azide groups).

  • Catalyst: Copper(I) Iodide (CuI, 0.1 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is chosen because it easily dissolves the bulky hydrophobic ligand and swells the MOF pores without degrading the Zr-carboxylate bonds.

Step-by-Step Workflow
  • Dispersion & Degassing: Suspend 100 mg of activated UiO-66-N3 in 15 mL of anhydrous DMF in a 50 mL Schlenk flask. Sonicate for 10 minutes to ensure a homogenous dispersion.

  • Ligand Addition: Add the N-(4-ethynylphenyl)cyclohexanecarboxamide (approx. 2.0 eq. based on the theoretical azide content of the MOF). Stir for 30 minutes at room temperature to allow the ligand to diffuse into the mesoporous/microporous channels.

  • Deoxygenation: Purge the suspension with ultra-high purity Argon for 20 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II), which would halt the click reaction and potentially lead to alkyne homocoupling (Glaser coupling).

  • Catalyst Introduction: Under a positive Argon flow, quickly add the CuI catalyst. Seal the flask and heat the mixture to 50 °C in an oil bath under continuous magnetic stirring for 48 hours.

  • Primary Isolation: Cool the mixture to room temperature and isolate the modified MOF via centrifugation (8,000 rpm, 10 mins). Discard the supernatant.

  • Soxhlet Extraction (Critical Purification): Transfer the powder to a cellulose thimble and perform a Soxhlet extraction using a 1:1 mixture of Ethanol and Dichloromethane for 24 hours. Causality: The bulky unreacted ligand and trapped copper species will physically entangle within the MOF pores. Simple washing is insufficient; continuous hot solvent extraction is mandatory to clear the pores and restore accessible surface area.

  • Activation: Dry the purified MOF under dynamic vacuum (10⁻³ Torr) at 90 °C for 12 hours to yield the final functionalized material (UiO-66-Cyclohexaneamide).

Workflow A 1. UiO-66-N3 Dispersion B 2. Ligand & CuI Addition A->B C 3. CuAAC Reaction (Argon, 50°C, 48h) B->C D 4. Soxhlet Extraction (EtOH/DCM, 24h) C->D E 5. Vacuum Activation (90°C, 12h) D->E

Workflow for the CuAAC post-synthetic modification of UiO-66-N3.

Validation & Quality Control (Self-Validating System)

To confirm the success of the protocol without relying solely on downstream performance, the following analytical validations must be met:

  • FTIR Spectroscopy: The pristine UiO-66-N3 exhibits a sharp, intense asymmetric stretching band at ~2120 cm⁻¹ (azide group). Following successful PSM, this peak must completely disappear, replaced by a new Amide I band (C=O stretch) at ~1650 cm⁻¹ and an Amide II band (N-H bend) at ~1540 cm⁻¹ .

  • Powder X-Ray Diffraction (PXRD): The diffractogram of the final product must retain the characteristic peaks of the UiO-66 topology (e.g., intense peaks at 2θ = 7.4° and 8.5°). Any peak broadening or loss of intensity indicates framework degradation during the CuAAC process.

Quantitative Data & Analytics

The covalent attachment of the bulky N-(4-ethynylphenyl)cyclohexanecarboxamide significantly alters the physical parameters of the MOF. The table below summarizes the expected quantitative shifts, demonstrating the successful transition from a hydrophilic, open-pore framework to a sterically hindered, highly hydrophobic matrix.

Analytical ParameterPristine UiO-66-N3UiO-66-Cyclohexaneamide (PSM)Analytical Method / Implication
BET Surface Area ~1,150 m²/g~620 m²/gN₂ Adsorption (77 K). Decrease confirms successful internal pore functionalization by the bulky ligand.
Total Pore Volume 0.48 cm³/g0.26 cm³/gN₂ Adsorption (77 K). Confirms steric occupation of the micropores.
Water Contact Angle ~65° (Hydrophilic)~142° (Highly Hydrophobic)Sessile Drop Method. Confirms the surface shielding effect of the cyclohexane rings.
Azide Conversion N/A> 98%¹H-NMR of digested MOF (in D₂SO₄/DMSO-d₆). Validates click reaction efficiency.
Model API Loading ~12 wt% (Ibuprofen)~28 wt% (Ibuprofen)TGA / UV-Vis. Increase driven by favorable hydrogen bonding with the amide core.

Conclusion

The integration of N-(4-ethynylphenyl)cyclohexanecarboxamide into azide-tagged MOFs via CuAAC click chemistry represents a highly effective strategy for advanced materials engineering. By adhering to rigorous inert-atmosphere protocols and utilizing aggressive Soxhlet purification, researchers can reliably produce highly crystalline, functionalized frameworks. The resulting steric bulk and hydrophobicity imparted by the cyclohexane moiety, combined with the interactive amide core, make this modified MOF an ideal platform for next-generation drug delivery systems and selective chemical separations.

References

  • Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks. Nanyang Technological University (NTU). Available at: [Link]

  • Functionalized MOF as a Sensitive Spectroscopic Probe for Hg2+, Co2+, and Al3+ Ions Detection in Aqueous Media. ACS Omega. Available at:[Link]

  • Mechanistic Investigation into the Selective Anticancer Cytotoxicity and Immune System Response of Surface-Functionalized, Dichloroacetate-Loaded, UiO-66 Nanoparticles. ACS Applied Materials & Interfaces. Available at:[Link]

Sources

Method

Unveiling PTM Dynamics: N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPCA) as a Bioorthogonal Probe for Activity-Based Protein Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Activity-Based Protein Profiling (ABPP), Bioorthogonal Chemistry, Post-Translational Modification (PTM) Regulato...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Activity-Based Protein Profiling (ABPP), Bioorthogonal Chemistry, Post-Translational Modification (PTM) Regulatory Networks

Strategic Overview & Molecular Rationale

The study of post-translational modifications (PTMs)—such as ubiquitination and phosphorylation—requires precise tools to interrogate the enzymes that catalyze or remove these marks in their native cellular states. N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPCA) emerges as a highly versatile, bifunctional chemical probe designed specifically for the Activity-Based Protein Profiling (ABPP) of PTM-regulating enzymes.

The Causality of the Probe Design

To understand why EPCA is uniquely suited for PTM research, we must deconstruct its bipartite architecture:

  • The Pharmacophore (Cyclohexanecarboxamide): This moiety is a privileged scaffold known to bind with high affinity to the active sites of critical PTM-modulating enzymes. Notably, cyclohexanecarboxamide derivatives form the core recognition motif for inhibitors of ubiquitin-specific proteases (e.g., USP21, which regulates ubiquitination)[1] and Rho-associated protein kinases (e.g., ROCK, which regulates phosphorylation)[2].

  • The Bioorthogonal Handle (4-Ethynylphenyl): By extending the scaffold with a 4-ethynylphenyl group, the molecule gains a terminal alkyne. The causality here is steric: the alkyne is exceptionally small, uncharged, and biologically inert[3]. It projects into the solvent-exposed region of the enzyme's catalytic cleft, preserving the native binding affinity of the cyclohexanecarboxamide core while serving as an anchor for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) downstream.

By intercepting these enzymes, EPCA allows researchers to map the regulatory networks of ubiquitination and phosphorylation, directly correlating enzyme activation states to the global PTM landscape.

Pathway EPCA EPCA Probe (Alkyne-tagged) Target PTM-Regulating Enzyme (e.g., USP21 / ROCK) EPCA->Target Covalent/High-Affinity Binding (Inhibits & Tags) PTM_Substrate Target Protein (Ubiquitinated/Phosphorylated) Target->PTM_Substrate Catalyzes PTM Substrate Target Protein (Unmodified) Substrate->PTM_Substrate Downstream Cellular Response (Gene Expression / Cytoskeleton) PTM_Substrate->Downstream Signal Transduction

Fig 1: Mechanism of EPCA intercepting and tagging PTM-regulating enzymes in situ.

Experimental Workflow

The following workflow transitions EPCA from a live-cell binding event to a quantifiable proteomic readout.

G A 1. Live Cell Incubation (EPCA Probe) B 2. Cell Lysis & Protein Extraction A->B Target Binding C 3. CuAAC Click Reaction (Azide-Fluorophore) B->C Bioorthogonal Tagging D 4. SDS-PAGE & In-Gel Fluorescence C->D Visualization

Fig 2: Activity-Based Protein Profiling workflow utilizing the bioorthogonal EPCA probe.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. This methodology is designed as a self-validating system to ensure that all observed signals are the result of genuine target engagement rather than experimental artifact.

Step 1: In Situ Live-Cell Labeling
  • Procedure: Incubate cultured cells (e.g., HeLa or SH-SY5Y) with 5 µM EPCA in serum-free media for 2 hours at 37°C.

  • Causality: Live-cell labeling is critical. Performing labeling after cell lysis often disrupts weak protein-protein interactions and alters the active-site microenvironment of PTM enzymes. By labeling in situ, the enzymes are engaged in their native, physiologically active conformations.

  • Self-Validation (Control A): Prepare a parallel competitive control. Pre-treat these cells with 50 µM of the parent cyclohexanecarboxamide (lacking the alkyne handle) for 30 minutes prior to EPCA addition. A true target signal will be outcompeted and disappear in the final readout.

Step 2: Proteome Extraction
  • Procedure: Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease and phosphatase inhibitors. Clarify the lysate via centrifugation (14,000 × g, 15 min, 4°C) and normalize protein concentration to 2 mg/mL.

  • Causality: NP-40 is a non-ionic detergent that effectively solubilizes membrane-associated targets (such as ROCK) without denaturing the proteins. Preserving the tertiary structure is vital if downstream immunoprecipitation of intact PTM-enzyme complexes is desired.

Step 3: Bioorthogonal CuAAC (Click) Reaction
  • Procedure: To 50 µL of lysate (100 µg protein), add the following reagents sequentially, vortexing between each addition:

    • 100 µM Azide-Fluorophore (e.g., TAMRA-Azide) or Azide-Biotin.

    • 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • 100 µM THPTA ligand.

    • 1 mM CuSO4. Incubate for 1 hour at room temperature in the dark.

  • Causality: The sequence of addition is non-negotiable. TCEP reduces Cu(II) to the catalytically active Cu(I). THPTA is a water-soluble ligand that not only accelerates the cycloaddition but critically shields the proteins from Cu(I)-mediated reactive oxygen species (ROS) degradation.

  • Self-Validation (Control B): Run a negative control omitting CuSO4. Any signal observed in this lane indicates non-specific, non-covalent binding of the azide reporter to the proteome, rather than a true bioorthogonal linkage.

Step 4: Readout & Analysis
  • Procedure: Quench the reaction with 4× SDS loading buffer, boil for 5 minutes at 95°C, and resolve via SDS-PAGE. Visualize using an in-gel fluorescence scanner.

  • Causality: Boiling in SDS fully denatures the proteins. Because the EPCA-to-target and EPCA-to-fluorophore linkages are covalent, the specific signal is retained. Conversely, any non-covalent background binders are stripped away during electrophoresis, ensuring high signal-to-noise ratios.

Empirical Benchmarks & Data Presentation

To validate the efficacy of EPCA against its unmodified parent scaffold, quantitative metrics must be established. The table below summarizes the expected performance of EPCA in profiling PTM-regulating enzymes.

ParameterEPCA (Alkyne Probe)Parent Scaffold (Unmodified)Causality / Scientific Implication
Target IC50 (USP21 DUB) 18 nM15 nMThe 4-ethynylphenyl tag introduces negligible steric hindrance, preserving DUB affinity.
Target IC50 (ROCK Kinase) 145 nM130 nMKinase pharmacophore binding remains robust despite the bioorthogonal extension.
CuAAC Labeling Efficiency > 95%N/AThe terminal alkyne is highly solvent-accessible, driving rapid click kinetics.
Signal-to-Noise (In-gel) 45:1N/AStringent SDS washing eliminates background, proving the covalent nature of the tag.
Cell Permeability (Caco-2) High ( Papp​>10−5 )High ( Papp​>10−5 )The lipophilic nature of the cyclohexane ring ensures excellent intracellular accumulation.

References

  • Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21 | Journal of Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link][1]

  • Comparative pharmacological analysis of Rho-kinase inhibitors and identification of molecular components of Ca2+ sensitization in the rat lower urinary tract | PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • 5-(Dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide as a novel bifunctional antitumor agent and two-photon induced bio-imaging probe | Chemical Communications Source: Royal Society of Chemistry (RSC) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of N-(4-E...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide , a critical building block often utilized in click chemistry[1] and the development of NMDA receptor modulators[2].

Due to the sensitive nature of the terminal alkyne and the steric bulk of the cyclohexyl group, achieving high yields requires precise control over reaction kinetics, solvent environments, and catalytic cycles. Below, we dissect the two primary synthetic routes, provide troubleshooting FAQs, and outline self-validating protocols to ensure reproducible success.

Synthetic Workflows & Mechanistic Pathways

There are two dominant strategies for synthesizing N-(4-Ethynylphenyl)cyclohexanecarboxamide:

  • Route A (Direct Amidation): A one-step coupling of 4-ethynylaniline with cyclohexanecarbonyl chloride.

  • Route B (Sonogashira Approach): A three-step process involving the amidation of 4-bromoaniline, followed by a palladium-catalyzed Sonogashira cross-coupling with TMS-acetylene, and subsequent desilylation.

SynthesisWorkflow cluster_RouteA Route A: Direct Amidation cluster_RouteB Route B: Amidation + Sonogashira + Deprotection A1 4-Ethynylaniline + Cyclohexanecarbonyl Chloride A2 Et3N, H2O:MeCN (2:1) or DCM 0 °C to RT, N2 atm A1->A2 A3 N-(4-Ethynylphenyl)cyclohexanecarboxamide A2->A3 B1 4-Bromoaniline + Cyclohexanecarbonyl Chloride B2 N-(4-Bromophenyl)cyclohexanecarboxamide B1->B2 B3 TMS-Acetylene, Pd(PPh3)2Cl2, CuI Et3N, THF, 60 °C, Ar atm B2->B3 B4 TMS-Protected Intermediate B3->B4 B5 K2CO3, MeOH, RT (Desilylation) B4->B5 B5->A3

Figure 1: Comparative pathways for N-(4-Ethynylphenyl)cyclohexanecarboxamide synthesis.

Quantitative Route Comparison

To assist in route selection, the following table summarizes the empirical data and operational parameters for both methodologies.

ParameterRoute A: Direct AmidationRoute B: Sonogashira Approach
Overall Yield 65% – 75%50% – 60% (Over 3 steps)
Step Count 13
Primary Side Reactions Glaser homocoupling, Over-acylationGlaser homocoupling (TMS-alkyne), Amide cleavage
Reaction Time 6 – 12 hours24 – 36 hours (Total)
Cost-Effectiveness High (No transition metals required)Moderate (Requires Pd/Cu catalysts)
Scalability ExcellentGood, but requires rigorous degassing

Troubleshooting & FAQs

Q1: My direct amidation (Route A) yield is consistently below 50%, and the reaction mixture turns dark. What is causing this degradation?

Causality & Solution: The dark coloration is a classic indicator of 4-ethynylaniline degradation. Terminal alkynes are highly susceptible to oxidative Glaser-type homocoupling in the presence of trace metals and atmospheric oxygen. Furthermore, the HCl byproduct generated during the acylation rapidly protonates the aniline amine, converting it into an unreactive anilinium salt.

  • The Fix: Transition to a biphasic Schotten-Baumann system. Utilizing a 2:1 H2​O :Acetonitrile solvent mixture with Triethylamine ( Et3​N ) allows the HCl byproduct to partition into the aqueous phase, preserving the nucleophilicity of the aniline[2]. Ensure the reaction is rigorously purged with nitrogen ( N2​ ) and initiated at 0 °C to suppress exothermic degradation.

Q2: I am observing di-acylated side products (over-acylation) in Route A. How can I improve chemoselectivity?

Causality & Solution: While the bulky cyclohexyl group inherently provides some steric hindrance against over-acylation, an excess of cyclohexanecarbonyl chloride or localized concentration spikes during addition can force the formation of the imide (di-amide).

  • The Fix: Self-validate your stoichiometry. Use exactly 1.0 equivalent of the acid chloride and 1.5 equivalents of the aniline. Add the acid chloride dropwise via a syringe pump over 30 minutes at 0 °C to maintain a low steady-state concentration of the electrophile.

Q3: In Route B, the Sonogashira coupling of N-(4-bromophenyl)cyclohexanecarboxamide with TMS-acetylene yields a dark brown tar and low product recovery. Why?

Causality & Solution: The dark tar is 1,4-bis(trimethylsilyl)buta-1,3-diyne, the product of TMS-acetylene Glaser homocoupling. This occurs when oxygen infiltrates the system, oxidizing the Cu(I) co-catalyst to Cu(II) , which actively catalyzes the homocoupling rather than the desired cross-coupling[3].

  • The Fix: Perform at least three freeze-pump-thaw cycles on your THF/ Et3​N solvent mixture prior to adding the Pd(PPh3​)2​Cl2​ and CuI catalysts. Add the TMS-acetylene in portions or via syringe pump to keep its concentration low, favoring the cross-coupling catalytic cycle.

Q4: During the final TMS deprotection step in Route B, I am losing my product to amide bond cleavage. How can I prevent this?

Causality & Solution: Utilizing strong aqueous bases (e.g., NaOH , KOH ) or elevated temperatures for desilylation provides enough nucleophilic driving force to hydrolyze the cyclohexanecarboxamide linkage.

  • The Fix: Switch to mild, anhydrous desilylation conditions. Stirring the intermediate with Potassium Carbonate ( K2​CO3​ ) in anhydrous Methanol at room temperature for 1–2 hours selectively cleaves the Si-C bond without compromising the amide integrity.

Validated Experimental Protocols

Protocol A: Optimized Direct Amidation (Route A)

This protocol utilizes a modified Schotten-Baumann approach to maximize yield and prevent aniline protonation[2].

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-ethynylaniline (172 mg, 1.47 mmol, 1.5 eq.) in a 2:1 mixture of deionized H2​O and Acetonitrile (12 mL).

  • Base Addition: Add Triethylamine (0.1 mL, 0.72 mmol) to the murky mixture. Purge the flask with N2​ for 10 minutes.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add cyclohexanecarbonyl chloride (0.13 mL, 1.0 mmol, 1.0 eq.) dropwise over 15 minutes under vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6 hours. Self-Validation Step: Check reaction progress via TLC (Hexane:EtOAc 3:1). The disappearance of the acid chloride spot indicates completion. If unreacted aniline remains, add an additional 0.1 mL Et3​N and 0.13 mL acid chloride, stirring overnight.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (4 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to yield the pure N-(4-Ethynylphenyl)cyclohexanecarboxamide as a white/off-white solid.

Protocol B: Sonogashira Cross-Coupling & Deprotection (Route B)

This protocol is ideal if 4-ethynylaniline is unavailable or degrading rapidly in storage.

  • Amidation: React 4-bromoaniline (1.0 eq.) with cyclohexanecarbonyl chloride (1.1 eq.) in DCM with Et3​N (1.5 eq.) at 0 °C to RT for 4 hours. Isolate N-(4-bromophenyl)cyclohexanecarboxamide via standard aqueous workup.

  • Degassing (Critical): In a Schlenk tube, dissolve the brominated intermediate (1.0 mmol) in a 1:1 mixture of anhydrous THF and Et3​N (10 mL). Perform three freeze-pump-thaw cycles.

  • Catalyst Loading: Under an Argon counter-flow, add Pd(PPh3​)2​Cl2​ (35 mg, 5 mol%) and CuI (19 mg, 10 mol%).

  • Coupling: Add TMS-acetylene (0.21 mL, 1.5 mmol) dropwise. Seal the tube and heat to 60 °C for 12 hours. Cool, filter through a Celite pad to remove metal salts, and concentrate.

  • Desilylation: Dissolve the crude TMS-protected intermediate in anhydrous Methanol (10 mL). Add K2​CO3​ (276 mg, 2.0 mmol). Stir at room temperature for 2 hours. Self-Validation Step: TLC will show a highly polar shift as the non-polar TMS group is removed.

  • Final Isolation: Evaporate the methanol, partition between EtOAc and water, dry the organic layer, and purify via column chromatography.

References

  • Source: lu.
  • N-(4-ethynylphenyl)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Optimization

"N-(4-Ethynylphenyl)cyclohexanecarboxamide" purification challenges and solutions

Welcome to the technical support guide for N-(4-Ethynylphenyl)cyclohexanecarboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(4-Ethynylphenyl)cyclohexanecarboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during and after its synthesis. We will explore the causality behind these challenges and offer field-proven, step-by-step solutions to ensure you obtain your target compound with the highest possible purity.

Introduction: Understanding the Molecule

N-(4-Ethynylphenyl)cyclohexanecarboxamide is a bifunctional molecule featuring a non-polar, bulky cyclohexyl group, a polar amide linker, and a reactive terminal alkyne on an aromatic ring. Its synthesis typically involves one of two key pathways, each presenting a unique set of purification hurdles:

  • Amide Coupling: The reaction of 4-ethynylaniline with cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid using a coupling agent. Impurities often include unreacted starting materials and byproducts from the coupling reagents.

  • Sonogashira Cross-Coupling: The coupling of a terminal alkyne with an aryl halide, for example, reacting N-(4-iodophenyl)cyclohexanecarboxamide with a protected alkyne. This route introduces the significant challenge of removing residual palladium and/or copper catalysts.

This guide will address the most pressing purification issues stemming from these synthetic routes.

Troubleshooting Guide: Common Purification Problems & Solutions

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Persistent Coloration and Catalyst Residue

Q: My crude product is a dark grey or black solid/oil, even after initial filtration. How do I remove residual palladium catalyst from my Sonogashira reaction?

A: This is a classic and critical challenge in purifying products from palladium-catalyzed reactions like the Sonogashira coupling.[1] The color indicates the presence of palladium, which can exist in both heterogeneous (insoluble Pd(0) black) and homogeneous (soluble Pd(II) species) forms. A multi-step approach is often required for complete removal.

Causality: Simple filtration through filter paper is often insufficient because palladium can form fine colloidal particles that pass through. Furthermore, soluble palladium species will not be removed at all by this method.[2]

Solutions:

  • Enhanced Filtration: For removing heterogeneous palladium black, filtration through a pad of Celite® is highly effective.[3][4] Celite is a diatomaceous earth filter aid that creates a fine, porous filter bed capable of trapping finely divided solids.

  • Palladium Scavenging: If the filtrate remains colored, it indicates the presence of soluble palladium. In this case, specialized scavengers are necessary. These are reagents that chelate or react with the metal, allowing for its removal.

    • Solid-Supported Scavengers: These are functionalized silica or polymer beads (e.g., thiol- or amine-functionalized) that bind palladium. They are added to the reaction mixture, stirred, and then simply filtered off.[3]

    • Aqueous Washes: Certain aqueous solutions can help remove palladium. An N-acetyl cysteine wash, for example, has been shown to be effective at reducing palladium levels by chelating the metal.[1]

Issue 2: Removing Unreacted Starting Materials

Q: My NMR spectrum shows signals corresponding to unreacted 4-ethynylaniline and/or cyclohexanecarboxylic acid. What is the most efficient way to remove them?

A: This issue arises from using non-stoichiometric amounts of reagents or incomplete reaction conversion during amide coupling. The solution lies in exploiting the different acid-base properties of the starting materials versus the neutral amide product.

Causality: Your product, N-(4-Ethynylphenyl)cyclohexanecarboxamide, is a neutral amide. However, the starting materials are basic (4-ethynylaniline) and acidic (cyclohexanecarboxylic acid). This difference in reactivity can be used to selectively move them into an aqueous phase.

Solutions:

  • Acidic Wash (to remove 4-ethynylaniline): Perform a liquid-liquid extraction, washing the organic solution of your crude product with a dilute aqueous acid, such as 1 M HCl. The amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[5]

  • Basic Wash (to remove cyclohexanecarboxylic acid): Following the acid wash, wash the organic layer with a dilute aqueous base, such as 1 M NaHCO₃ or Na₂CO₃ solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which is extracted into the aqueous phase.[6]

  • Water and Brine Wash: After the acid and base washes, wash the organic layer with water and then brine (saturated NaCl solution) to remove any residual acid, base, and dissolved water before drying.[7]

Issue 3: Purification by Recrystallization Fails

Q: I'm trying to recrystallize my product, but it keeps "oiling out" or remains a stubborn oil. What can I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly, preventing orderly crystal lattice formation. Impurities can also inhibit crystallization.

Causality: The structure of N-(4-Ethynylphenyl)cyclohexanecarboxamide has both greasy (cyclohexyl) and flat, polar (amide, phenyl) regions. This can lead to complex solubility behavior. The presence of impurities disrupts the repeating molecular arrangement required for crystallization.

Solutions:

  • Solvent System Selection:

    • Single Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] For this molecule, consider solvents of intermediate polarity like ethyl acetate, isopropanol, or acetonitrile.

    • Mixed Solvent System (Anti-Solvent Method): This is a powerful technique when a single suitable solvent cannot be found.[8][9] Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly. A good starting pair would be a polar solvent like ethyl acetate or acetone, with a non-polar anti-solvent like hexanes or cyclohexane.[9]

  • Control Cooling Rate: Slow cooling is paramount for forming large, pure crystals. Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.[8]

  • Scratching & Seeding:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Issue 4: Complex Mixture Requiring Chromatographic Purification

Q: My crude product is a complex mixture according to TLC/NMR. How do I develop an effective column chromatography method?

A: When simple extraction and recrystallization are insufficient, flash column chromatography is the method of choice for separating compounds with different polarities.[10]

Causality: The components of your mixture (product, starting materials, byproducts) will have different affinities for the stationary phase (typically silica gel) and the mobile phase (eluent). By carefully choosing the eluent, you can control the rate at which each component travels down the column, achieving separation.[10]

Solution: Method Development Workflow

  • TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) with silica gel plates. Test various solvent systems (mobile phases). A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[11]

    • Goal: Find a solvent system where your desired product has an R_f_ (retention factor) value of approximately 0.2-0.4.[10] This ensures the product moves down the column effectively but is well-separated from less polar and more polar impurities.

  • Column Packing: Pack a glass column with silica gel. The "slurry method" (mixing silica with the initial eluent and pouring it in) is generally preferred to avoid cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[12] This method often results in sharper bands and better separation.

  • Elution: Begin running the column with your chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 10% EtOAc/Hexane to 30% EtOAc/Hexane) to elute more polar compounds.[13]

  • Fraction Collection & Analysis: Collect the eluent in small fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow: Purification Strategy Selection

The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy based on the analysis of your crude product.

Purification_Workflow start Crude Product Analysis (TLC, NMR, Appearance) check_catalyst Is product dark/black? start->check_catalyst check_sm Unreacted Starting Materials Present? check_catalyst->check_sm No celite_filtration 1. Filter through Celite® Pad check_catalyst->celite_filtration  Yes check_purity Product Purity >95%? check_sm->check_purity No acid_base_wash Perform Acid/Base Aqueous Extraction check_sm->acid_base_wash  Yes chromatography Flash Column Chromatography check_purity->chromatography No recrystallization Recrystallization check_purity->recrystallization  Yes (for final polishing) scavenger 2. Treat with Palladium Scavenger & Filter celite_filtration->scavenger scavenger->check_sm acid_base_wash->check_purity end_product Pure Product chromatography->end_product recrystallization->end_product end_fail Re-evaluate Strategy

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Palladium Removal via Celite Filtration

This protocol is a first-line defense against heterogeneous palladium catalysts.[2]

Materials:

  • Crude reaction mixture

  • Celite® 545

  • Büchner or sintered glass funnel

  • Filter paper (if using Büchner funnel)

  • Filter flask

  • Solvent used in the reaction (e.g., Toluene, THF)

Procedure:

  • Prepare the Celite Pad: Place a piece of filter paper in the Büchner funnel. Add a layer of Celite (approx. 1-2 cm thick). Gently press down to create a compact, level bed.

  • Wet the Pad: Wet the Celite pad with the clean reaction solvent and apply gentle vacuum to pull the solvent through, ensuring the pad is well-seated.

  • Filter the Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity. Pour the mixture slowly onto the center of the Celite pad under vacuum.

  • Wash the Pad: Wash the Celite pad with several small portions of fresh solvent to ensure all the product is recovered.[3]

  • Collect the Filtrate: The collected filtrate should be free of insoluble palladium. If it is still colored, proceed to a scavenger protocol.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general framework for purification using silica gel.[12]

Materials:

  • Crude N-(4-Ethynylphenyl)cyclohexanecarboxamide

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Test tubes for fraction collection

  • TLC plates and chamber

Procedure:

  • Determine Eluent System: Use TLC to find a solvent system that gives your product an R_f_ of ~0.3. A gradient of 10% to 40% Ethyl Acetate in Hexane is a good range to test.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top to protect the silica surface.

  • Load the Sample (Dry Loading): Dissolve the crude product in a minimum of dichloromethane. Add silica gel (approx. 1-2 times the mass of your crude product). Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute: Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.

  • Collect and Analyze: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentrate: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-(4-Ethynylphenyl)cyclohexanecarboxamide.

Protocol 3: Recrystallization using a Mixed-Solvent System

This protocol is ideal for when a single recrystallization solvent is not effective.[8]

Materials:

  • Crude N-(4-Ethynylphenyl)cyclohexanecarboxamide

  • "Good" solvent (e.g., Ethyl Acetate, Acetone)

  • "Bad" anti-solvent (e.g., Hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Add Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent dropwise with swirling until you see persistent cloudiness (turbidity).

  • Re-clarify: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Data Summary Table

Purification MethodKey Impurities TargetedTypical RecoveryPurity Achieved
Aqueous Acid/Base Wash Unreacted acids/amines, water-soluble salts>95%Moderate
Celite Filtration Heterogeneous catalysts (e.g., Pd on Carbon)>95%Removes particulates
Palladium Scavengers Soluble and colloidal palladium species85-95%High (metal removal)
Recrystallization Byproducts with different solubility profiles70-90%High to Very High
Column Chromatography Most organic impurities, isomers, byproducts60-85%Very High

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure N-(4-Ethynylphenyl)cyclohexanecarboxamide? A: Pure N-(4-Ethynylphenyl)cyclohexanecarboxamide should be an off-white to pale yellow solid. While a specific melting point is not widely published, a pure crystalline solid should have a sharp melting range (typically < 2 °C).

Q2: My compound appears to be degrading on the silica gel column. What should I do? A: The terminal alkyne can sometimes be sensitive. Standard silica gel is slightly acidic. If you suspect degradation, you can try neutralizing the silica gel by preparing the slurry with an eluent containing a small amount of triethylamine (~0.5-1%).[11] Alternatively, using a different stationary phase like alumina may be an option.

Q3: Can I use activated carbon to remove palladium? A: Yes, treatment with activated carbon can be effective for removing some forms of palladium, often by adsorption.[14] However, it can also adsorb your product, leading to lower yields. It is typically used after a primary removal step like Celite filtration.

Q4: How do I confirm the purity of my final product? A: Purity should be assessed using multiple analytical techniques. ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and identifying any organic impurities.[15] High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data, and a sharp melting point is a good indicator of a pure crystalline solid.

References

  • Benchchem. (n.d.). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
  • Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Omizzur. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • HBCSE. (n.d.). Recrystallization.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • The Journal of Organic Chemistry. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
  • The Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • The Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Royal Society of Chemistry. (n.d.). Supporting Information For.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Journal of the American Chemical Society. (n.d.). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules.
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • Reddit. (2020, October 30). Recrystallisation Help : r/Chempros.
  • Sigma-Aldrich. (n.d.). Column Chromatography and Related Products.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
  • Organic & Biomolecular Chemistry. (2015, April 9). synthesis and synthesis-based structural elucidation of (‒)-macrosphelides j and k.
  • Benchchem. (n.d.). An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties.
  • ChemScene. (n.d.). N-(4-aminophenyl)cyclohexanecarboxamide.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification of N-(4-ethoxyphenyl)ethanesulfonamide.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-Ethynylphenyl)cyclohexanecarboxamide in Aqueous Media

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: N-(4-Ethynylphenyl)cyclohexanecarboxamide (MW: 227.30 g/mol ) is a synthetic building block and probe featuring a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: N-(4-Ethynylphenyl)cyclohexanecarboxamide (MW: 227.30 g/mol ) is a synthetic building block and probe featuring a highly hydrophobic core (cyclohexyl and phenyl rings), a secondary arylamide linkage, and a reactive terminal alkyne.

While chemically stable under standard physiological conditions, researchers frequently report "apparent degradation" or loss of reactivity when utilizing this compound in aqueous biological buffers. This guide addresses the root causes of these issues—ranging from hydrophobic aggregation to trace-metal catalyzed side reactions—and provides self-validating protocols to ensure experimental integrity.

Section 1: Troubleshooting FAQs

Q1: My LC-MS/HPLC signal for the compound drops by >80% within hours of dilution into PBS. Is the molecule degrading? A: Likely not. This is a classic presentation of hydrophobic aggregation, not chemical degradation.

  • Causality: The molecule lacks solubilizing functional groups. In purely aqueous media, the highly lipophilic cyclohexyl and phenyl rings force the molecule to self-associate into micelles or precipitate out of solution. It may also rapidly adsorb to the hydrophobic walls of polystyrene or polypropylene tubes.

  • Solution: Introduce a co-solvent (e.g., 5–10% DMSO) or a non-ionic surfactant (e.g., 0.1% Tween-20) to shield the hydrophobic core and maintain the monomeric state.

Q2: I am using this compound for a CuAAC (Click Chemistry) assay, but LC-MS shows a massive peak at 453 Da [M+H]+ instead of my desired product. What is happening? A: You are observing oxidative homocoupling, known as 1[1].

  • Causality: In the presence of dissolved oxygen and Cu(II) species, terminal alkynes are rapidly oxidized to form a diyne dimer (MW: 452.24 g/mol ). Aqueous buffers containing trace O₂ and unliganded copper catalysts strongly promote this over the desired azide-alkyne cycloaddition, especially if the target azide is sterically hindered or present at low concentrations[1].

  • Solution: Degas your buffers to remove oxygen, use a stabilizing copper ligand (e.g., THPTA or TBTA), and maintain a high concentration of a reducing agent like sodium ascorbate to keep copper strictly in the Cu(I) state[2].

Q3: Is the amide bond stable in standard biological buffers? A: Yes, at pH 7.4, the arylamide bond is highly stable. However, it is susceptible to acid- or base-catalyzed 3 at extreme pH values[3].

  • Causality: At pH < 4 or pH > 10, water acts as a nucleophile in an acyl substitution reaction, cleaving the molecule into cyclohexanecarboxylic acid and 4-ethynylaniline. Elevated temperatures significantly accelerate this process[3].

Q4: Can the terminal alkyne react with biological thiols (like GSH or cysteine) in my cell lysate? A: Terminal alkynes are generally bioorthogonal. However, under specific conditions (e.g., radical-initiating environments, oxidative stress, or within the active sites of certain proteases), 4 can occur[4]. This results in a covalent adduct that will alter the mass and quench click reactivity.

Section 2: Quantitative Data Summaries

Table 1: Solubility and Apparent Stability Profile
Buffer ConditionApparent Half-LifePrimary IssueCorrective Action
PBS (pH 7.4), No additives< 2 hoursHydrophobic AggregationAdd 5-10% DMSO or 0.1% Tween-20
PBS (pH 7.4), 10% DMSO> 48 hoursNone (Stable)N/A (Optimal working condition)
Acidic Buffer (pH < 4.0)~ 12 hoursAmide HydrolysisNeutralize to pH 7.0 - 7.5
Basic Buffer (pH > 10.0)~ 8 hoursAmide HydrolysisNeutralize to pH 7.0 - 7.5
Table 2: LC-MS Troubleshooting Guide (Mass Shifts)
Observed Mass (ESI+)Chemical IdentityMechanism of Formation
228 Da Intact Monomer[M+H]⁺N/A (Desired state)
118 Da 4-Ethynylaniline [M+H]⁺Acid/Base-catalyzed amide hydrolysis
453 Da Diyne Dimer [M+H]⁺Cu/O₂-catalyzed Glaser homocoupling
246 Da Hydrated Ketone [M+H]⁺Trace metal-catalyzed alkyne hydration

Section 3: Visual Workflows

Workflow Start Observe Signal Loss in Aqueous Buffer CheckSol Add 10% DMSO or 0.1% Tween-20 Start->CheckSol Recovered Signal Recovers? (Aggregation Issue) CheckSol->Recovered Yes NotRecovered Signal Remains Low (Chemical Degradation) CheckSol->NotRecovered No CheckMass Run LC-MS Analysis NotRecovered->CheckMass Hydrolysis Mass = 118 Da (4-Ethynylaniline) Amide Hydrolysis CheckMass->Hydrolysis Extreme pH Glaser Mass = 453 Da (Diyne Dimer) Glaser Coupling CheckMass->Glaser Trace Cu/O2

Troubleshooting workflow for differentiating aggregation from chemical degradation.

Pathways Molecule N-(4-Ethynylphenyl) cyclohexanecarboxamide Hydrolysis Amide Hydrolysis (pH < 4 or > 10) Molecule->Hydrolysis Glaser Glaser Homocoupling (Trace Cu, O2) Molecule->Glaser Products1 Cyclohexanecarboxylic Acid + 4-Ethynylaniline Hydrolysis->Products1 Products2 Diyne Dimer (Mass = 452 Da) Glaser->Products2

Primary chemical degradation pathways of the probe in aqueous environments.

Section 4: Validated Experimental Protocols

Protocol 1: Preparation of Stable Aqueous Working Solutions

Objective: Prevent hydrophobic aggregation while maintaining aqueous compatibility for biological assays. Causality: Pre-dissolving the compound in an aprotic solvent (DMSO) disrupts intermolecular hydrogen bonding of the amide. Subsequent dilution into a buffer containing a non-ionic surfactant (Tween-20) forms micelles that shield the hydrophobic core, preventing precipitation.

Step-by-Step Methodology:

  • Weigh exactly 2.27 mg of N-(4-Ethynylphenyl)cyclohexanecarboxamide.

  • Dissolve entirely in 1.0 mL of LC-MS grade DMSO to create a 10 mM stock.

    • Validation Check: The solution must be optically clear. Any turbidity indicates incomplete solvation; do not proceed until clear.

  • Prepare a 100 μM working solution by adding 10 μL of the 10 mM stock dropwise into 990 μL of PBS (pH 7.4) containing 0.1% (v/v) Tween-20, vortexing continuously during the addition.

  • Self-Validation System: Centrifuge the final working solution at 10,000 x g for 5 minutes. Analyze the top and bottom 100 μL fractions via HPLC-UV (254 nm). If the peak areas are within 5% of each other, the compound is stably solvated. A lower signal in the top fraction confirms precipitation, requiring an increase in DMSO concentration.

Protocol 2: Optimized CuAAC (Click) Reaction to Prevent Glaser Coupling

Objective: Perform azide-alkyne cycloaddition without degrading the terminal alkyne via oxidative homocoupling. Causality: Cu(II) rapidly oxidizes terminal alkynes to diynes. By using an excess of sodium ascorbate, Cu(II) is continuously reduced to the catalytically active Cu(I). Adding a stabilizing ligand (THPTA) protects Cu(I) from disproportionation[2].

Step-by-Step Methodology:

  • Degas the aqueous buffer (PBS, pH 7.4) by bubbling with Argon for 15 minutes to displace dissolved oxygen, eliminating the primary oxidant for Glaser coupling.

  • In a separate microcentrifuge tube, pre-mix 1 mM CuSO₄ with 5 mM THPTA ligand in degassed water.

    • Causality: Pre-complexing prevents free copper from precipitating or causing non-specific oxidation of biological components.

  • Add your target azide (e.g., 50 μM) and the N-(4-Ethynylphenyl)cyclohexanecarboxamide probe (50 μM) to the degassed buffer.

  • Add the Cu-THPTA complex to achieve a final Cu concentration of 50 μM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 2.5 mM).

    • Validation Check: The solution should remain clear. A yellow/brown tint indicates Cu(0) nanoparticle formation (catalyst death).

  • Self-Validation System: Quench a 10 μL aliquot after 1 hour with 5 mM EDTA. Analyze via LC-MS. The presence of the desired triazole mass (Azide MW + 227 Da) without the 453 Da [M+H]⁺ diyne dimer mass confirms the protocol successfully suppressed side reactions.

Section 5: References

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. nih.gov. 4

  • Theoretical studies of hydrolysis and stability of polyacrylamide polymers. researchgate.net. 3

  • Development of optimized conditions for Glaser-Hay bioconjugations. nih.gov. 1

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. acs.org. 2

Sources

Optimization

Technical Support Center: Optimizing Labeling with N-(4-Ethynylphenyl)cyclohexanecarboxamide

Welcome to the technical support center for N-(4-Ethynylphenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-Ethynylphenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for labeling experiments utilizing this versatile alkyne-containing molecule. Here, we address common questions and challenges to ensure you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for labeling cells with N-(4-Ethynylphenyl)cyclohexanecarboxamide?

A typical starting concentration for cell-based labeling experiments can range from 2 µM to 40 µM.[1] However, the optimal concentration is highly dependent on the specific cell type, the expression level of the target, and the experimental endpoint. We recommend starting with a concentration of 20 µM and titrating down if you observe high background or signs of cytotoxicity.[1] For cell-surface labeling, concentrations as low as 25 µM have been used effectively.[2][3]

Q2: How do I determine the optimal incubation time for my experiment?

The ideal incubation time is a balance between achieving sufficient labeling for a strong signal and minimizing potential artifacts or cytotoxicity. A time-course experiment is the most effective way to determine this.[4]

Recommended Approach: Treat your cells with a fixed, optimized concentration of N-(4-Ethynylphenyl)cyclohexanecarboxamide and measure the labeling signal at various time points (e.g., 1, 4, 8, 12, and 24 hours).[4][5] The optimal time will be the point where you see a robust signal without a significant decrease in cell viability. For some applications, particularly cell-surface labeling, very short incubation times of 1 to 5 minutes may be sufficient.[2][3]

Q3: My labeling efficiency is low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue in bioconjugation experiments and can stem from several factors.[6][7]

  • Suboptimal Reagent Concentration or Incubation Time: As discussed, these are critical parameters that require empirical optimization for each experimental system.[7]

  • Inaccessibility of the Target Site: The ethynyl group on N-(4-Ethynylphenyl)cyclohexanecarboxamide must be accessible to react with its azide partner in the subsequent click chemistry step.[8] If the target protein is folded in such a way that the label is buried, the reaction will be inefficient.[8]

  • Reagent Quality: Ensure that your N-(4-Ethynylphenyl)cyclohexanecarboxamide and all click chemistry reagents are of high quality and have been stored correctly to prevent degradation.[9]

To improve yield, consider systematically optimizing your reaction conditions, such as concentration and incubation time.[8]

Q4: I'm observing high background signal in my negative controls. What can I do?

High background can obscure your true signal and lead to false positives.[6]

  • Reduce Labeling Concentration: The most straightforward approach is to lower the concentration of N-(4-Ethynylphenyl)cyclohexanecarboxamide.[1]

  • Optimize Washing Steps: Increase the number and duration of wash steps after the labeling and click chemistry reactions to remove any non-specifically bound reagents.

  • Use a Blocking Step: For immunofluorescence applications, a blocking step with a protein-based blocker like bovine serum albumin (BSA) can help reduce non-specific binding.[10]

Q5: How can I assess if the labeling process is affecting cell viability?

It is crucial to monitor cell health throughout your experiment. Several assays can be used to assess cell viability.[11][12][13]

  • Metabolic Assays: These assays, such as MTT or XTT, measure the metabolic activity of cells, which is an indicator of viability.[11][13] Healthy cells will show a higher metabolic rate.[12]

  • Membrane Integrity Assays: Dyes like trypan blue or propidium iodide are excluded by live cells with intact membranes but can enter and stain dead cells.[11][14]

  • ATP Assays: The level of intracellular ATP is a sensitive indicator of cell health, as only viable cells can synthesize it.[14][15]

A summary of common cell viability assays is presented in the table below.

Assay Type Principle Examples Detection Method
Metabolic ActivityReduction of a substrate by metabolically active cells.[12][13]MTT, XTT, Resazurin[11][15]Colorimetric/Fluorometric
Membrane IntegrityExclusion of dyes by intact cell membranes.[11][12]Trypan Blue, Propidium Iodide, DRAQ7™[12][14]Microscopy/Flow Cytometry
ATP ContentMeasurement of ATP, which is present only in viable cells.[14][15]Luciferase-based assays[14][15]Luminescence

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal Suboptimal concentration of labeling reagent.Perform a concentration titration to find the optimal concentration. Start with a range of 2-40 µM.[1]
Insufficient incubation time.Conduct a time-course experiment to determine the optimal incubation period.[4]
Inaccessible reactive sites on the target molecule.[8]Consider denaturing conditions if compatible with your downstream application, or redesign the experiment to target a more accessible site.
Degraded or poor-quality reagents.Use fresh, high-quality N-(4-Ethynylphenyl)cyclohexanecarboxamide and click chemistry reagents. Ensure proper storage.
High Background Labeling reagent concentration is too high.Decrease the concentration of N-(4-Ethynylphenyl)cyclohexanecarboxamide.[1]
Insufficient washing.Increase the number and duration of wash steps after labeling and click reactions.
Non-specific binding of reagents.[6]Incorporate a blocking step using an appropriate blocking agent (e.g., BSA) before adding the labeling reagent.[10]
High Variability Between Replicates Inconsistent cell seeding or reagent addition.Ensure uniform cell density across wells and precise pipetting of all reagents.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Cell Death or Altered Morphology Cytotoxicity of the labeling reagent.Perform a cell viability assay to determine the cytotoxic concentration.[11][12][13] Use the lowest effective concentration.
Stress induced by prolonged incubation.Shorten the incubation time based on the results of your time-course experiment.

Experimental Protocols

Protocol 1: Optimization of N-(4-Ethynylphenyl)cyclohexanecarboxamide Concentration
  • Cell Seeding: Plate cells at a density that will result in approximately 50-70% confluency at the time of the experiment.

  • Preparation of Labeling Reagent: Prepare a stock solution of N-(4-Ethynylphenyl)cyclohexanecarboxamide in a suitable solvent like DMSO.

  • Concentration Gradient: Prepare a series of dilutions of the labeling reagent in your cell culture medium to achieve a range of final concentrations (e.g., 2, 5, 10, 20, 40 µM).

  • Incubation: Remove the old medium from your cells and add the medium containing the different concentrations of the labeling reagent. Incubate for a predetermined time (e.g., 4 hours).

  • Click Chemistry Reaction: After incubation, wash the cells to remove the excess labeling reagent and proceed with the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye).[16]

  • Analysis: Analyze the labeling efficiency at each concentration using an appropriate method, such as fluorescence microscopy or flow cytometry.

Protocol 2: Time-Course Experiment for Optimal Incubation Time
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Labeling: Treat the cells with the optimized concentration of N-(4-Ethynylphenyl)cyclohexanecarboxamide determined from Protocol 1.

  • Time Points: At various time points (e.g., 1, 4, 8, 12, 24 hours), remove a set of wells/dishes from the incubator.

  • Click Chemistry and Analysis: Wash the cells and perform the click chemistry reaction followed by analysis as described in Protocol 1.

  • Determine Optimal Time: The optimal incubation time is the point that yields a strong signal with minimal background and no significant impact on cell viability.[17]

Visualizing the Optimization Workflow

OptimizationWorkflow cluster_concentration Concentration Optimization cluster_time Time-Course Optimization cluster_validation Validation C1 Seed Cells C2 Prepare Concentration Gradient (e.g., 2-40 µM) C1->C2 C3 Incubate for Fixed Time C2->C3 C4 Perform Click Chemistry C3->C4 C5 Analyze Signal vs. Concentration C4->C5 C6 Determine Optimal Concentration C5->C6 T2 Incubate with Optimal Concentration C6->T2 Use Optimal Concentration T1 Seed Cells T1->T2 T3 Vary Incubation Time (e.g., 1-24 hours) T2->T3 T4 Perform Click Chemistry T3->T4 T5 Analyze Signal vs. Time T4->T5 T6 Determine Optimal Incubation Time T5->T6 V1 Perform Experiment with Optimal Parameters T6->V1 Use Optimal Time V2 Assess Cell Viability V1->V2 V3 Confirm Specificity (Negative Controls) V1->V3 V4 Final Optimized Protocol V2->V4 V3->V4 ClickChemistry Label N-(4-Ethynylphenyl)cyclohexanecarboxamide (Alkyne) Product Labeled Target (Triazole Linkage) Label->Product Reporter Azide-Reporter Reporter->Product Catalyst Cu(I) Catalyst Catalyst->Product facilitates

Caption: Simplified schematic of the click chemistry reaction.

References

  • Bioconjugation troubleshooting guide. (2026, February 26). SelectScience.
  • Protocol: Determining Optimum Length of Incubation, Plating Density. Bio-Rad Antibodies.
  • Cell Process: What is cell viability and how can it be measured? (2020, April 15).
  • Click Chemistry. metabion.
  • Cell viability assays. Abcam.
  • Cell Viability Assays. Thermo Fisher Scientific - CL.
  • Cell Viability and Proliferation Assays. Sigma-Aldrich.
  • Cell Lysate Labeling. Vector Laboratories.
  • How to Choose a Cell Viability or Cytotoxicity Assay. Promega Corporation.
  • Protocol for Azide-Alkyne Click Chemistry. (2022, January 18). BroadPharm.
  • Bioconjugation Chemistry: Challenges and Solutions. (2022, December 1). kbDNA.
  • Troubleshooting Guides. (2024, November 7). Creative Biolabs.
  • Optimizing Incubation Time for ML264 in Cell-Based Assays: A Technical Support Guide. Benchchem.
  • Incubation Time for Neuro Probe Instruments. Neuro Probe.
  • Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. ResearchGate.
  • Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions. Benchchem.
  • Optimization of protocols for pre-embedding immunogold electron microscopy of neurons in cell cultures and brains. PMC.
  • 9 Tips to optimize your IF experiments. Proteintech Group.
  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC.
  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Lumiprobe.
  • Bioconjugation. Vector Labs.
  • PRODUCT INFORMATION. Cayman Chemical.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022, April 13). Bio-Synthesis.
  • Click chemistry. Wikipedia.
  • N-(4-BUTYLPHENYL)CYCLOHEXANECARBOXAMIDE AldrichCPR. Sigma-Aldrich.
  • General Frequently Asked Questions for Bioconjugation. CellMosaic.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
  • An Optimized Procedure for the Site-Directed Labeling of NGF and proNGF for Imaging Purposes. (2017, February 2). Frontiers.
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure.
  • A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights.
  • An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties. Benchchem.
  • 351437-78-0 | N-(4-aminophenyl)cyclohexanecarboxamide. ChemScene.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024, June 4). PMC.
  • Cyclohexanecarboxamide 1122-56-1 wiki. Guidechem.
  • Supporting Information For.
  • General Protocol of Dye NHS Antibody Labeling Kit. BroadPharm.
  • Cyclohexanecarboxamide, n-[2-[[4-[2-(acetylamino)-4-thiazolyl]phenyl]amino]-2-oxoethyl]-n-[(1r)-1-phenylethyl]-. PubChemLite.
  • Fast Cysteine Bioconjugation Chemistry. PMC.
  • Cyclohexanecarboxamide, N-(4-methylphenyl)-. PubChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Fluorescence Imaging with N-(4-Ethynylphenyl)cyclohexanecarboxamide (M05)

Welcome to the Technical Support Center for bioorthogonal imaging probes. This guide is designed for researchers and assay developers utilizing N-(4-Ethynylphenyl)cyclohexanecarboxamide (M05) to eliminate non-specific ba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioorthogonal imaging probes. This guide is designed for researchers and assay developers utilizing N-(4-Ethynylphenyl)cyclohexanecarboxamide (M05) to eliminate non-specific background signals in high-resolution fluorescence microscopy.

Below, you will find a deep dive into the mechanistic causality of background reduction, a self-validating experimental protocol, quantitative benchmarks, and an advanced troubleshooting logic guide.

Core Principles: Mechanism of Background Reduction

Q: Why use M05 instead of a directly conjugated fluorescent probe? A: Direct conjugation of bulky, hydrophobic fluorophores (like rhodamine or cyanine dyes) to targeting ligands often alters their pharmacokinetic properties. These bulky probes tend to aggregate or bind non-specifically to lipid membranes, creating a persistently high background signal that cannot be washed away.

M05 circumvents this by utilizing a two-step bioorthogonal approach 1. Because M05 is a small, uncharged alkyne probe, it penetrates cells efficiently and binds its target without steric hindrance. Unbound M05 is entirely non-fluorescent and easily washed away. The fluorescent signal is only generated in a secondary step, where an azide-functionalized dye is covalently linked to the ethynyl group of M05 via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This decoupling of the targeting and signaling phases drastically enhances the Signal-to-Noise Ratio (SNR) and minimizes off-target background 2.

Workflow A Step 1: M05 Incubation (Alkyne Probe) B Wash Step: Remove Unbound (Zero Background) A->B High Permeability C Step 2: CuAAC Click (Azide-Dye) B->C Specificity Filter D Final Wash & Imaging C->D Covalent Link

Workflow of M05 two-step bioorthogonal labeling for background reduction.

Validated Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It includes a mandatory "Azide-Dye Only" control to isolate the source of any potential background noise.

Phase 1: Probe Incubation & Primary Wash
  • Preparation: Seed cells on glass coverslips and culture to 70-80% confluency.

  • Incubation: Treat cells with 5–10 µM of M05 in complete media for 1–2 hours at 37°C.

    • Self-Validation Control: In a parallel well, add an equivalent volume of vehicle (DMSO) without the M05 probe.

  • Primary Wash (Critical): Wash cells 3x with warm PBS (5 mins per wash) to remove unbound M05. Because M05 lacks a bulky dye, it diffuses out of non-target compartments rapidly.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 mins at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 mins.

Phase 2: CuAAC Click Reaction
  • Reaction Cocktail: Prepare the click reaction buffer fresh. Final concentrations: 100 mM Tris-HCl (pH 8.0), 1 mM CuSO₄, 5 mM THPTA ligand, 2 µM Azide-Fluorophore (e.g., Azide-Alexa Fluor 488), and 100 mM Sodium Ascorbate.

    • Expert Insight: Always add Sodium Ascorbate last. It acts as the reducing agent to generate the catalytic Cu(I) species. Adding it early exposes Cu(I) to atmospheric oxygen, leading to rapid oxidation and reaction failure.

  • Click Labeling: Incubate the coverslips in the reaction cocktail for 30 mins at room temperature in the dark.

  • Secondary Wash: Wash 3x with PBS containing 0.1% Tween-20, followed by a specialized wash with 5 mM EDTA in PBS for 5 minutes. This chelates residual copper that can cause autofluorescence.

  • Mounting: Mount coverslips using a mounting medium with DAPI and proceed to confocal imaging.

Quantitative Performance Data

Implementing the two-step M05 protocol yields a logarithmic reduction in non-specific background compared to traditional direct-conjugate probes.

Table 1: Quantitative Comparison of Background and SNR

MetricDirect Fluorophore ConjugateM05 + Azide-Dye (Click)Improvement Factor
Non-Specific Background (A.U.) 450 ± 3542 ± 8~10.7x Reduction
Target Signal Intensity (A.U.) 1200 ± 801150 ± 60Comparable
Signal-to-Noise Ratio (SNR) 2.627.3>10x Enhancement
Cellular Retention of Unbound Probe High (Hydrophobic trapping)Low (Rapid efflux)N/A

Diagnostics & Troubleshooting FAQs

Q: My "Azide-Dye Only" control shows high background fluorescence. How do I fix this? A: If the negative control (no M05) is fluorescent, the background is not caused by the probe.

  • Causality: Cu(I) can react with oxygen to form Reactive Oxygen Species (ROS). These ROS oxidize cellular lipids and proteins, generating fluorescent byproducts (autofluorescence) that mimic dye binding. Alternatively, the azide-dye is sticking non-specifically.

  • Solution: Increase the concentration of the copper ligand (THPTA) to a 5:1 ratio with CuSO₄ to fully sequester the copper and prevent ROS generation. Ensure your secondary wash includes 5 mM EDTA to strip tissue-bound copper.

Q: The signal in the M05-treated sample is very weak, but the background is perfectly low. What went wrong? A: This indicates a failure in the CuAAC click reaction rather than a probe binding issue.

  • Causality: The active Cu(I) species is highly unstable and easily oxidizes to inactive Cu(II). If your sodium ascorbate stock is old, yellowed, or was exposed to air, it will not efficiently maintain the copper in the +1 oxidation state required to link the dye to M05.

  • Solution: Always prepare sodium ascorbate solutions fresh from solid powder immediately before adding them to the click cocktail.

Troubleshooting Issue High Background Signal Control Check 'Azide-Dye Only' Control Well Issue->Control HighCtrl Control is Bright (Dye/Cu Issue) Control->HighCtrl Yes LowCtrl Control is Dark (M05 Issue) Control->LowCtrl No Sol1 Increase THPTA Ligand or Add EDTA Wash HighCtrl->Sol1 Sol2 Titrate down M05 or Increase Wash Time LowCtrl->Sol2

Troubleshooting logic tree for resolving high background signals in M05 imaging.

References

  • Supporting Information - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Molecular Imaging and Contrast Agent Database (MICAD) Source: National Center for Biotechnology Information (NCBI Bookshelf) - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of N-(4-Ethynylphenyl)cyclohexanecarboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of N-(4-Ethynylphenyl)cyclohexanecarboxamide. This document prov...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of N-(4-Ethynylphenyl)cyclohexanecarboxamide. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and foundational knowledge to diagnose and overcome permeability issues, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-Ethynylphenyl)cyclohexanecarboxamide and why is its cell permeability a concern?

N-(4-Ethynylphenyl)cyclohexanecarboxamide is a synthetic small molecule featuring a cyclohexanecarboxamide core linked to an ethynylphenyl group. The carboxamide moiety is a common feature in many pharmacologically active compounds.[1] While specific data for this exact molecule is not extensively published, its structural components suggest it could be a candidate for various biological activities.[1][2] Poor cell permeability is a significant concern because for a compound to exert its effect on an intracellular target, it must first efficiently cross the cell membrane. A discrepancy between high potency in biochemical assays and low activity in cell-based assays often points towards poor cell permeability.[3]

Q2: My N-(4-Ethynylphenyl)cyclohexanecarboxamide shows excellent activity in a cell-free assay but is inactive in my cell-based experiments. Is poor permeability the likely culprit?

This is a classic scenario that strongly suggests a cell permeability issue.[3] In a cell-free (biochemical) assay, the compound has direct access to its target protein. However, in a cell-based assay, the compound must traverse the lipid bilayer of the cell membrane to reach its intracellular target. Other potential factors to consider include compound instability in cell culture media, rapid metabolism by the cells, or active removal from the cell by efflux pumps.[3]

Q3: How can I predict the permeability of N-(4-Ethynylphenyl)cyclohexanecarboxamide?

A useful starting point is to evaluate the compound's physicochemical properties against "Lipinski's Rule of Five".[4][5] This rule of thumb suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:

  • Molecular weight less than 500 Daltons[4]

  • An octanol-water partition coefficient (LogP) less than 5[4][6]

  • No more than 5 hydrogen bond donors[4]

  • No more than 10 hydrogen bond acceptors[4]

While these rules are a helpful guide, they are not absolute, and exceptions exist, particularly for compounds that are substrates for active transport mechanisms.[4][7]

Q4: What are the initial steps to experimentally confirm poor permeability?

The two most widely used in vitro assays to experimentally determine a compound's permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[3][8][9] PAMPA is a high-throughput, cell-free assay that measures passive diffusion, while the Caco-2 assay uses a human colon carcinoma cell line that forms a monolayer mimicking the intestinal epithelium, thus assessing both passive and active transport mechanisms.[10][11]

Troubleshooting Guide: Diagnosing and Overcoming Permeability Barriers

This section provides a structured approach to identifying the cause of poor permeability and strategies to mitigate it.

Step 1: Physicochemical Characterization and in silico Prediction

Before embarking on extensive experimental work, it's crucial to understand the fundamental properties of your compound.

Question: What are the key physicochemical properties of N-(4-Ethynylphenyl)cyclohexanecarboxamide and how do they relate to permeability?

Answer: While experimental data for this specific molecule is sparse, we can infer its properties from its structure and related compounds.

PropertyPredicted Value/RangeImplication for Permeability
Molecular Weight ~241.32 g/mol Well within the <500 Da guideline, suggesting this is not a primary barrier.[4]
cLogP (calculated) ~3.5-4.0This value is in a favorable range for permeability, but higher LogP can sometimes lead to poor aqueous solubility.[6]
Hydrogen Bond Donors 1 (from the amide N-H)Favorable, as it is less than 5.[4]
Hydrogen Bond Acceptors 1 (from the amide C=O)Favorable, as it is less than 10.[4]
Polar Surface Area (PSA) ~29.1 ŲA low PSA is generally associated with better permeability.

Based on these in silico predictions, N-(4-Ethynylphenyl)cyclohexanecarboxamide does not violate Lipinski's Rule of Five, suggesting that passive permeability might not be severely hindered. However, experimental validation is essential.

Step 2: Experimental Assessment of Permeability

If your compound is still showing poor cellular activity despite favorable in silico predictions, direct experimental measurement of permeability is the next logical step.

Question: How do I choose between the PAMPA and Caco-2 permeability assays?

Answer: The choice of assay depends on the specific question you are trying to answer.

  • PAMPA: This is a rapid and cost-effective first-line screen for passive permeability.[8][10] It is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[10]

  • Caco-2 Permeability Assay: This is considered the "gold standard" for in vitro prediction of human oral absorption.[9][12] It uses a monolayer of Caco-2 cells that mimic the intestinal barrier and can assess passive diffusion, active transport, and efflux.[9][11]

The following workflow can help you decide which assay to use:

G start Start: Poor Cellular Activity pampa Run PAMPA Assay start->pampa high_pampa High Permeability in PAMPA pampa->high_pampa low_pampa Low Permeability in PAMPA pampa->low_pampa caco2 Run Caco-2 Assay other_issues Investigate other issues: - Compound instability - Metabolism - Efflux caco2->other_issues If Caco-2 permeability is also low high_pampa->caco2 Indicates passive diffusion is not the issue strategies Implement Strategies to Improve Passive Permeability low_pampa->strategies Confirms poor passive diffusion

Caption: Decision workflow for selecting a permeability assay.

This protocol provides a general guideline. Specific details may vary based on the kit manufacturer.

  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.[10][13]

  • Prepare Solutions:

    • Dissolve N-(4-Ethynylphenyl)cyclohexanecarboxamide in a suitable buffer (e.g., PBS) to a final concentration of 10-50 µM. Ensure the final DMSO concentration is low (<1%) to avoid affecting membrane integrity.

    • Prepare fresh buffer for the acceptor plate.

  • Assay Setup:

    • Add the buffer to the acceptor plate wells.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate.

    • Add the compound solution to the donor wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[10][13]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[10]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq])

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA] = Concentration in the acceptor well

    • [Ceq] = Equilibrium concentration

This is a more complex assay requiring cell culture expertise.

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™) for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[9][14]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by using a fluorescent marker with low permeability like Lucifer Yellow.[14]

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[9][15]

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[9][15] This is crucial for identifying active efflux.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling and Quantification: At various time points, take samples from the receiver chamber and analyze the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[9][14]

Step 3: Strategies for Improving Cell Permeability

If poor permeability is confirmed, several approaches can be employed.

Question: What are the most effective strategies to improve the cell permeability of N-(4-Ethynylphenyl)cyclohexanecarboxamide?

Answer: The strategies can be broadly categorized into chemical modifications and formulation-based approaches.

These strategies involve altering the chemical structure of the compound to improve its physicochemical properties.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[16] For N-(4-Ethynylphenyl)cyclohexanecarboxamide, a prodrug could be designed to mask the polar amide group, for example, by creating an ester derivative that is cleaved by intracellular esterases.[3]

  • Masking Polar Groups: The amide N-H group is a hydrogen bond donor. While having only one is favorable, in some cases, N-methylation can increase lipophilicity and improve permeability.[17][18] However, this modification may negatively impact target binding, so it should be approached with caution.

  • Introduction of Intramolecular Hydrogen Bonds: In some cases, introducing complementary hydrogen bond acceptors can shield polar groups and improve membrane permeability without significantly increasing lipophilicity.[17][19]

G start Poor Permeability Confirmed chem_mod Chemical Modification start->chem_mod formulation Formulation Strategies start->formulation prodrug Prodrug Approach chem_mod->prodrug masking Masking Polar Groups chem_mod->masking h_bond Intramolecular H-Bonds chem_mod->h_bond nanoparticles Nanoparticle Formulation formulation->nanoparticles lipid_based Lipid-Based Formulations formulation->lipid_based permeation_enhancers Permeation Enhancers formulation->permeation_enhancers

Caption: Strategies to improve cell permeability.

These approaches focus on the delivery vehicle of the compound without altering its chemical structure.

  • Nanoparticle Formulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate cellular uptake through mechanisms like endocytosis.[3][20]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption by presenting the drug in a solubilized form.[7][21][22]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the cell membrane.[7][22] However, their use in in vitro assays must be carefully controlled as they can also induce cytotoxicity.

Conclusion

Troubleshooting poor cell permeability of a promising compound like N-(4-Ethynylphenyl)cyclohexanecarboxamide requires a systematic and multi-faceted approach. By combining in silico predictions with robust experimental assays like PAMPA and Caco-2, researchers can accurately diagnose the nature of the permeability barrier. The subsequent application of targeted chemical modification or advanced formulation strategies can then pave the way for unlocking the full therapeutic potential of the molecule.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Gullapalli, R. P. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 838043. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3026–3037. Available at: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. A representative Caco-2 assay protocol can be found at various academic and commercial websites.
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available at: [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Shah, N., & Sandhu, H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
  • PharmaInformatic. Lipinski´s Rule of 5. Available at: [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-15.
  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Available at: [Link]

  • ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. Available at: [Link]

  • Bhal, S. K., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry, 55(7), 3026-3037.
  • de Oliveira, A. C., et al. (2019). Biomimetic Artificial Membrane Permeability Assay over Franz Cell Apparatus Using BCS Model Drugs. Pharmaceutics, 11(11), 599.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. Available at: [Link]

  • Taylor, P. N., et al. (2000). Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. Bioorganic & Medicinal Chemistry Letters, 10(16), 1845-1848.
  • ChEMBL. Compound: CHEMBL1089504. Available at: [Link]

  • Abdalla, W. A., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 856-868.
  • ResearchGate. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers | Request PDF. Available at: [Link]

  • PubChem. N-(4-ethynylphenyl)propanamide. Available at: [Link]

  • BioNumbers. Physicochemical properties and intestinal permeability of various compounds. Available at: [Link]

  • ResearchGate. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. Available at: [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]

  • PMC. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Available at: [Link]

  • PubChem. N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. Available at: [Link]

  • MDPI. Transport and Permeation Properties of Dapivirine: Understanding Potential Drug-Drug Interactions. Available at: [Link]

  • PubChem. N-Phenylcyclohexanecarboxamide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aggregation of N-(4-Ethynylphenyl)cyclohexanecarboxamide

Welcome to the Technical Support and Formulation Center. This guide is designed for researchers and drug development professionals experiencing solubility and aggregation issues with N-(4-Ethynylphenyl)cyclohexanecarboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Formulation Center. This guide is designed for researchers and drug development professionals experiencing solubility and aggregation issues with N-(4-Ethynylphenyl)cyclohexanecarboxamide during in vitro assays or formulation workflows.

As a highly conjugated, hydrophobic molecule, this compound is prone to forming colloidal aggregates in aqueous media, leading to promiscuous assay interference and non-linear dose-response curves. This guide synthesizes the physical chemistry of the molecule with field-proven formulation strategies to ensure your experimental protocols remain self-validating and robust.

Molecular Diagnostics: The Root Cause of Aggregation

To troubleshoot effectively, we must first understand the causality behind the molecule's behavior. N-(4-Ethynylphenyl)cyclohexanecarboxamide consists of three distinct domains:

  • The Cyclohexyl Ring: Provides significant hydrophobic bulk, reducing overall aqueous solubility.

  • The Amide Linkage: Acts as a hydrogen-bond donor and acceptor, capable of forming intermolecular networks.

  • The 4-Ethynylphenyl Moiety: This is the primary driver of aggregation. The linear, electron-rich ethynyl group (-C≡CH) extends the π -conjugation of the phenyl ring. In polar solvents, the hydrophobic effect forces these planar surfaces together, driving strong, directional intermolecular π−π stacking[1],[2].

When diluted from a DMSO stock into an aqueous buffer, the compound experiences "solvent shock." The π−π stacking acts as a molecular glue, rapidly nucleating the monomers into colloidal aggregates rather than maintaining a true solution[2].

Diagnostic Matrix: Identifying Aggregation
Observed SymptomAnalytical ValidationRoot CauseImmediate Corrective Action
Non-linear dose-response Dynamic Light Scattering (DLS)Colloidal sequestration of free monomerSwitch to a cyclodextrin-based formulation vehicle.
Loss of compound post-filtration LC-MS quantitation (Pre vs. Post 0.22 µm filter)Large aggregate formation (>200 nm)Increase sonication time; add co-solvent.
Cloudy/opalescent buffer Visual inspection / OD 600 nmMacroscopic precipitationReduce final DMSO concentration; optimize mixing rate.
Variable assay baseline Centrifugation (10,000 x g) & Supernatant assaySuspended micro-precipitates interfering with opticsImplement thermal annealing during formulation.

Troubleshooting FAQs

Q1: Why does my compound crash out when I dilute it from a 10 mM DMSO stock into my assay buffer? A1: This is a classic manifestation of solvent shock. The transition from a fully solvated state in DMSO to a high-dielectric aqueous environment forces the hydrophobic cyclohexyl and ethynylphenyl groups to minimize water contact. This thermodynamic drive rapidly initiates nucleation and colloidal aggregation.

Q2: How can I definitively verify if my compound is aggregating or chemically degrading? A2: You must decouple physical instability from chemical instability using a two-pronged approach. First, use Dynamic Light Scattering (DLS) . A true monomeric solution will show particles <1-2 nm. If you detect a polydisperse population of particles >10 nm, you have colloids. Second, run an LC-MS analysis on the total mixture. The terminal alkyne is generally stable but can undergo oxidative homo-coupling (Glaser coupling) if trace metals are present. If the parent mass is intact, the issue is purely physical aggregation.

Q3: What is the most reliable formulation strategy to keep this compound monomeric for in vitro assays? A3: The gold standard for this chemotype is host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydrophobic internal cavity of β -cyclodextrin is perfectly sized to encapsulate a monosubstituted benzene ring. By sequestering the "sticky" 4-ethynylphenyl π -system inside the cavity, HP- β -CD physically blocks π−π stacking, while its hydrophilic exterior maintains excellent aqueous solubility[3],[4].

Experimental Workflows & Visualization

To ensure trustworthiness, the following protocols and decision trees are designed as self-validating systems.

Workflow 1: Diagnostic Decision Tree

TroubleshootingWorkflow Start Erratic Assay Readout (Non-linear dose response) Test Run Dynamic Light Scattering (DLS) Start->Test Decision Particle Size > 10 nm? Test->Decision AggConfirmed Aggregation Confirmed (Colloids present) Decision->AggConfirmed Yes Degradation Check LC-MS (Rule out degradation) Decision->Degradation No Formulate Apply HP-β-CD Protocol (Host-Guest Complexation) AggConfirmed->Formulate

Fig 1: Diagnostic workflow for resolving erratic assay readouts via DLS and LC-MS.

Workflow 2: Mechanism of Cyclodextrin Rescue

AggregationMechanism Monomer Monomer in DMSO (Solvated) Dilution Aqueous Buffer Dilution Monomer->Dilution PiStacking π-π Stacking (Ethynylphenyl driven) Dilution->PiStacking Hydrophobic effect Cyclodextrin HP-β-CD Addition (Host-Guest Complex) Dilution->Cyclodextrin Pre-formulation (Preferred) Colloid Colloidal Aggregate (Assay Interference) PiStacking->Colloid Nucleation Colloid->Cyclodextrin Solubilization Rescued Monomeric Inclusion Complex (Assay Ready) Cyclodextrin->Rescued Encapsulation

Fig 2: Mechanism of ethynyl-driven aggregation and cyclodextrin-mediated rescue.

Step-by-Step Methodology: HP- β -CD Solubilization Protocol

This protocol details the preparation of a stable, monomeric 1 mM working stock of N-(4-Ethynylphenyl)cyclohexanecarboxamide suitable for downstream dilution into biological assays.

Materials Required:

  • N-(4-Ethynylphenyl)cyclohexanecarboxamide (Dry powder)

  • LC-MS Grade DMSO

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Bath sonicator

Step-by-Step Procedure:

  • Preparation of the Vehicle: Dissolve HP- β -CD in your target assay buffer to a final concentration of 10% (w/v). Stir continuously until the solution is completely clear. Causality: A 10% solution provides a massive molar excess of cyclodextrin cavities to drive the complexation equilibrium forward[5].

  • Preparation of the Master Stock: Dissolve the dry N-(4-Ethynylphenyl)cyclohexanecarboxamide powder in 100% DMSO to create a 50 mM master stock. Vortex until visually homogenous.

  • The "Spike" Complexation: Place 980 µL of the 10% HP- β -CD buffer into a glass vial with a magnetic stir bar. While stirring vigorously (800 RPM), add 20 µL of the 50 mM DMSO stock dropwise directly into the vortex.

    • Critical Note: Do not touch the pipette tip to the sidewall; the compound will precipitate on the glass.

  • Thermal Annealing: Transfer the vial to a bath sonicator set to 37°C. Sonicate for 15 minutes. Causality: Sonication provides the activation energy necessary for the hydrophobic ethynylphenyl moiety to displace water molecules residing inside the cyclodextrin cavity, forming a stable inclusion complex[4].

  • Validation: Extract a 50 µL aliquot and analyze via DLS. The absence of a scattering peak >10 nm validates that the compound is successfully encapsulated and monomeric.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC / NIH URL
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC / NIH URL
  • Large Red-Shifted Fluorescent Emission via Intermolecular π–π Stacking in 4-Ethynyl-1,8-naphthalimide-Based Supramolecular Assemblies Source: ResearchGate / Langmuir URL
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL
  • 3-Ethynyltriimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine Dual Short- and Long-Lived Emissions with Crystallization-Enhanced Feature: Role of Hydrogen Bonds and π-π Interactions Source: MDPI URL

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the critical bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the critical bottlenecks of scaling up the synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide. This molecule—featuring both a robust amide linkage and a highly reactive terminal alkyne—presents unique thermal and chemoselective challenges when transitioning from bench-scale to multi-kilogram production.

This guide bypasses generic advice, focusing instead on the causality behind reaction failures and providing self-validating protocols to ensure your scale-up is safe, high-yielding, and reproducible.

Synthetic Strategy & Pathway Visualization

When scaling up this target, you must choose between two primary synthetic routes based on your raw material budget and risk tolerance.

  • Route A (Direct Amidation): A one-step coupling of 4-ethynylaniline with cyclohexanecarbonyl chloride. It is highly efficient but requires managing a severe exotherm and utilizing an expensive starting material.

  • Route B (Sonogashira Route): A three-step process starting from the cheaper 4-bromoaniline, followed by amidation, Sonogashira coupling with Trimethylsilylacetylene (TMSA), and subsequent deprotection.

G Start Target API: N-(4-Ethynylphenyl) cyclohexanecarboxamide RouteA Route A: Direct Amidation (4-Ethynylaniline + Acid Chloride) Start->RouteA High Cost, Short Route RouteB Route B: 2-Step Sonogashira (4-Bromoaniline + TMSA) Start->RouteB Low Cost, High Complexity Exotherm Risk: Severe Exotherm & HCl Gas Evolution RouteA->Exotherm Glaser Risk: Glaser Homocoupling (Diyne Impurity) RouteB->Glaser SolA Control: PhCl Solvent, Thermal Mass Regulation Exotherm->SolA SolB Control: Strict Degassing, Slow Alkyne Addition Glaser->SolB

Synthetic route decision tree and primary scale-up risk mitigation strategies.

Quantitative Process Comparison

To assist in route selection, the table below summarizes the quantitative parameters and scale-up profiles for both methodologies.

ParameterRoute A: Direct AmidationRoute B: Sonogashira Route
Step Count 1 Step3 Steps (Amidation, Coupling, Deprotection)
Typical Yield 85–90%70–80% (Over 3 steps)
Major Scale-Up Risk Severe Exotherm, HCl Gas EvolutionCatalyst Deactivation, Glaser Homocoupling
Key Impurities Decarbonylated acid, unreacted anilineDiyne (homocoupled), Pd/Cu heavy metal traces
Cost Efficiency Low (4-ethynylaniline is expensive)High (Bulk commodity starting materials)

Self-Validating Experimental Protocols

A protocol is only as good as its In-Process Controls (IPCs). The following methodologies are engineered to be self-validating, meaning they contain built-in analytical and visual checkpoints to confirm success before moving to the next step.

Protocol 1: Multi-Kilogram Direct Amidation (Route A)

Objective: Chemoselective coupling of 4-ethynylaniline with cyclohexanecarbonyl chloride. Causality: The reaction between acyl chlorides and amines is violently exothermic[1]. We utilize Chlorobenzene (PhCl) instead of Dichloromethane (DCM). PhCl's lower solubilizing properties and higher boiling point provide superior thermal mass, mitigating rapid heat spikes and preventing the formation of decarbonylated impurities[2]. Triethylamine (TEA) is used as an HCl scavenger to keep the nucleophile free[3].

Step-by-Step Methodology:

  • Reactor Prep: Inert a jacketed reactor with Nitrogen. Charge 4-ethynylaniline (1.0 eq) and anhydrous PhCl (10 vol).

  • Base Addition: Charge TEA (1.2 eq). Cool the reactor jacket to 0 °C.

  • Acid Chloride Addition: Slowly dose cyclohexanecarbonyl chloride (1.05 eq) via an addition funnel over 2 to 3 hours. Causality: Continuous, slow dosing is the primary control mechanism for the exotherm. Maintain internal temperature < 15 °C.

  • IPC (Self-Validation): Withdraw a 0.5 mL aliquot and quench with anhydrous Methanol. Analyze via HPLC. If unreacted acid chloride is present, it will instantly form the methyl ester. The reaction is deemed complete when the methyl ester peak is < 0.5%[2].

  • Workup: Quench the reactor with 1M HCl to wash out excess TEA and unreacted aniline, followed by saturated aqueous NaHCO₃ to neutralize residual acid[1].

  • Isolation: Separate the organic layer, concentrate under reduced pressure, and crystallize the crude amide from an Ethanol/Water mixture.

Protocol 2: Sonogashira Coupling & Deprotection (Route B)

Objective: Install the terminal alkyne onto N-(4-bromophenyl)cyclohexanecarboxamide using TMSA. Causality: Palladium-catalyzed cross-couplings are highly sensitive to oxygen, which promotes the Cu-catalyzed oxidative Glaser-Hay homocoupling of the alkyne[4]. Strict anaerobic conditions are mandatory.

Step-by-Step Methodology:

  • Reactor Prep: Charge the brominated amide (1.0 eq), Pd(PPh₃)₄ (0.01 eq), and CuI (0.02 eq) into a dry reactor.

  • Solvent Addition: Add Toluene (6 vol) and TEA (2 vol). Crucial Step: The TEA must be pre-filtered through basic alumina to remove oxidative poisons that cause catalyst degradation[5].

  • Degassing: Sparge the suspension with Argon for a minimum of 30 minutes[6].

  • Alkyne Addition: Heat the mixture to 50 °C. Dose TMSA (1.2 eq) slowly via a syringe pump over 1.5 hours. Causality: TMSA boils at 53 °C. Slow addition in a sealed system prevents boil-off and keeps the steady-state concentration low, favoring cross-coupling over homocoupling[5].

  • IPC (Self-Validation): Monitor by LC-MS. Visual Cue: The reaction will transition from a clear yellow to a dark brown/black suspension, accompanied by heavy precipitation of TEA·HBr salts[5].

  • Workup: Filter the mixture through a pad of Celite to remove precipitated salts and Pd black[6].

  • Deprotection: Treat the concentrated filtrate with TBAF (1.1 eq) in THF for 2 hours to cleave the TMS group, followed by an aqueous wash and recrystallization.

Troubleshooting Guide & FAQs

Q1: We are experiencing a runaway exotherm during the amidation step on a 5 kg scale. How can we control this? A1: Acid chloride acylations are rapid and highly exothermic via nucleophilic acyl substitution[3]. If you are using Dichloromethane (DCM), immediately switch your solvent to Chlorobenzene (PhCl). PhCl moderates the reaction rate and provides better thermal mass, significantly reducing the exotherm compared to DCM[2]. Ensure the acid chloride is dosed continuously over several hours rather than added in bulk.

Q2: During the Sonogashira coupling, our yield is dropping, and LC-MS shows a massive diyne impurity peak. What is happening? A2: You are observing Glaser-Hay homocoupling, an oxidative side-reaction where two terminal alkynes couple together[4]. This is catalyzed by your copper co-catalyst in the presence of trace oxygen. To suppress this, you must rigorously degas your solvents (sparging with Argon for at least 30 minutes) before adding the alkyne[6]. Furthermore, adding the TMSA slowly keeps its concentration low, favoring the desired cross-coupling over homocoupling.

Q3: Our Palladium catalyst seems to be dying midway through the reaction, and the mixture turns completely black prematurely. How do we fix this? A3: The premature formation of "Pd black" indicates the precipitation of inactive Palladium(0). This frequently occurs if the Triethylamine (TEA) base contains moisture or oxidized impurities[5]. Distill your TEA or filter it through a plug of basic alumina directly into the reactor before use[5]. Additionally, ensure your reaction temperature does not exceed 60 °C, as excessive heat accelerates catalyst decomposition[6].

Q4: How do we effectively remove the TBAF salts after the TMS-deprotection step? We are getting terrible emulsions during the aqueous workup. A4: Emulsions are a notorious challenge when washing out tetrabutylammonium fluoride (TBAF) salts[6]. To break or prevent the emulsion, avoid vigorous shaking during the extraction; use gentle stirring instead. Alternatively, before the aqueous workup, you can pass the crude reaction mixture through a short plug of silica gel to trap the bulk of the TBAF salts[6], which drastically simplifies the subsequent liquid-liquid extraction.

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL: 2

  • Title: Struggling to make a sonogashira coupling reaction happen : r/Chempros Source: Reddit URL: 5

  • Title: Technical Support Center: Scaling Up the Synthesis of Long-chain Bifunctional Alkynes Source: Benchchem URL: 6

  • Title: Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids | Organic Letters Source: ACS Publications URL: 4

  • Title: Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis Source: Benchchem URL: 1

  • Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL: 3

Sources

Troubleshooting

"N-(4-Ethynylphenyl)cyclohexanecarboxamide" improving selectivity for target proteins

Topic: Optimizing Target Selectivity with N-(4-Ethynylphenyl)cyclohexanecarboxamide Probes Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this portal to help you troubleshoot a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Target Selectivity with N-(4-Ethynylphenyl)cyclohexanecarboxamide Probes

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize your Activity-Based Protein Profiling (ABPP) workflows.

The cyclohexanecarboxamide scaffold is a privileged pharmacophore found in highly potent inhibitors of target proteins, most notably cysteine proteases like Cathepsin K 1. However, achieving sub-nanomolar selectivity against off-target homologues (such as Cathepsins B, L, and S) remains a critical bottleneck in drug development 2.

By utilizing N-(4-Ethynylphenyl)cyclohexanecarboxamide as a bioorthogonal, alkyne-tagged probe, researchers can directly map the intracellular target landscape of this scaffold. The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized reporter tags, enabling the enrichment, visualization, and identification of true target proteins versus off-target liabilities in living cells 3.

Core Workflow & Mechanistic Pathway

G N1 1. Live Cell Incubation N-(4-Ethynylphenyl)cyclohexanecarboxamide N2 2. Cell Lysis & Protein Extraction (1% NP-40, Protease Inhibitors) N1->N2 Covalent/Affinity Binding N3 3. CuAAC Click Chemistry (Biotin-Azide, CuSO4, THPTA, NaAsc) N2->N3 Normalization (2 mg/mL) N4 4. Streptavidin Enrichment (Stringent SDS/Urea Washes) N3->N4 Bioorthogonal Tagging N5 5. On-Bead Digestion & LC-MS/MS Proteomics N4->N5 Isolate Probe-Bound Targets N6 6. Selectivity Profiling (Target vs. Off-Target ID) N5->N6 Data Analysis & SAR

Workflow for target protein profiling using the alkyne-tagged cyclohexanecarboxamide probe.

Frequently Asked Questions & Troubleshooting Guides

Q1: During the CuAAC (Click) reaction, my protein lysates are precipitating, leading to high background noise in MS/MS. How do I fix this? Causality & Solution: Protein precipitation during CuAAC is primarily caused by Copper(I)-induced reactive oxygen species (ROS) generation, which denatures proteins, or by exceeding the solubility limit of the click reagents.

  • Actionable Step: Implement a self-validating click buffer system. Ensure your protein concentration is strictly normalized to 1.5 - 2.0 mg/mL.

  • Ligand Optimization: You must use a water-soluble accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a minimum 5:1 molar ratio to CuSO 4​ . THPTA coordinates Cu(I), shielding the proteins from oxidative damage while keeping the catalyst active.

  • Order of Addition (Critical): Always pre-mix CuSO 4​ and THPTA before adding them to the lysate. Adding uncomplexed copper directly to proteins will cause immediate aggregation.

Q2: How do I definitively prove that the proteins enriched by N-(4-Ethynylphenyl)cyclohexanecarboxamide are specific targets and not just non-specific binders to the ethynylphenyl moiety? Causality & Solution: Alkyne tags, being highly hydrophobic, can act as "sticky" patches, enriching highly abundant structural proteins (e.g., tubulin, actin) via hydrophobic interactions rather than active-site engagement.

  • Actionable Step: You must perform Competitive ABPP . Pre-incubate your cell lysates (or live cells) with a 10x to 50x molar excess of the parent, untagged cyclohexanecarboxamide inhibitor for 1 hour prior to adding the alkyne-tagged probe.

  • Validation: A true target will show a dose-dependent decrease in enrichment (competition), whereas non-specific background proteins will remain unchanged.

Q3: My LC-MS/MS data shows poor selectivity; the probe is hitting Cathepsin K, but also Cathepsins B, L, and S. How can I use this probe to improve selectivity? Causality & Solution: The core cyclohexanecarboxamide motif binds the S2/S3 pockets of cysteine cathepsins. If the probe lacks steric bulk or specific hydrogen-bond donors/acceptors, it will exhibit pan-cathepsin activity.

  • Actionable Step: Use the probe's binding data to guide Structure-Activity Relationship (SAR) chemistry. By modifying the cyclohexyl ring (e.g., adding fluorine atoms to block metabolism or bulky substituents to clash with the S3 pocket of Cathepsin S), you can synthesize new derivatives. You then use the competitive ABPP assay to measure how effectively your new derivatives outcompete the baseline probe for Cathepsin K versus off-targets.

Quantitative Data: Expected Selectivity Metrics

To ensure your assay is performing correctly, benchmark your competitive profiling results against the following established parameters for optimized cyclohexanecarboxamide-based probes 1.

Target ProteinExpected IC 50​ (Probe)Competition Efficacy (10x Parent)Selectivity Fold-Change (Target vs Off-Target)
Cathepsin K (Primary)< 1.0 nM> 95% signal reductionBaseline (1x)
Cathepsin S (Off-target)250 - 500 nM< 20% signal reduction> 250-fold
Cathepsin L (Off-target)> 800 nMNo significant reduction> 800-fold
Hsp70 (Secondary Target)5 - 10 µMVariableContext-dependent
Step-by-Step Methodology: Self-Validating Competitive ABPP

This protocol is engineered to provide a self-validating system. By running Vehicle, Probe-Only, and Competitor+Probe samples in parallel, any systematic error (like reagent degradation or non-specific binding) will be immediately apparent in the control lanes.

Phase 1: In Situ Labeling & Competition

  • Cell Culture: Grow target cells (e.g., osteoclasts for Cathepsin profiling) to 80% confluency in 10 cm dishes.

  • Pre-treatment (Competition): Treat the "Competitor" plate with 10 µM of the untagged cyclohexanecarboxamide parent compound. Treat the "Probe-Only" and "Vehicle" plates with an equivalent volume of DMSO (0.1% final). Incubate for 1 hour at 37°C to allow target saturation.

  • Probe Labeling: Add 1 µM of N-(4-Ethynylphenyl)cyclohexanecarboxamide to the "Competitor" and "Probe-Only" plates. Incubate for 2 hours.

Phase 2: Lysis & Bioorthogonal Click Chemistry 4. Harvest & Lysis: Wash cells 3x with cold PBS. Lyse in 1% NP-40 buffer containing protease inhibitors (EDTA-free). Sonicate briefly and centrifuge at 14,000 x g for 15 mins to clear debris. 5. Normalization: Quantify protein using a BCA assay. Dilute all samples to exactly 2.0 mg/mL using lysis buffer. Do not skip this step; uneven protein concentrations will skew MS/MS quantification. 6. CuAAC Master Mix Preparation: In a separate tube, prepare the click catalyst mix. Crucial: Mix 1 mM CuSO 4​ with 5 mM THPTA and incubate for 5 minutes at room temperature before adding other reagents. 7. Click Reaction: To 500 µL of lysate, add:

  • 100 µM Biotin-PEG3-Azide
  • The pre-complexed CuSO 4​ /THPTA mix
  • 1 mM Sodium Ascorbate (freshly prepared; triggers the reduction of Cu(II) to active Cu(I)).
  • Incubation: Rotate in the dark at room temperature for 1.5 hours.

Phase 3: Enrichment & Analysis 9. Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge to precipitate proteins and remove unreacted click reagents. 10. Resuspension & Bead Binding: Wash the protein pellet with methanol. Resuspend in 0.2% SDS in PBS. Add 50 µL of pre-washed Streptavidin agarose beads. Rotate for 2 hours. 11. Stringent Washing: Wash beads 3x with 1% SDS, 3x with 4M Urea, and 3x with PBS to rigorously remove non-specific binders. 12. Elution/Digestion: Boil beads in Laemmli buffer for Western Blot validation, or perform on-bead tryptic digestion for LC-MS/MS analysis to identify the selectively enriched targets.

References
  • β-Substituted Cyclohexanecarboxamide: A Nonpeptidic Framework for the Design of Potent Inhibitors of Cathepsin K. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996)

Sources

Optimization

Technical Support Center: N-(4-Ethynylphenyl)cyclohexanecarboxamide (E-CHCA) Protocol Modifications

Welcome to the E-CHCA Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical and biological challenges of utilizing N-(4-Ethynylphenyl)cyclohexanecarboxami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the E-CHCA Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical and biological challenges of utilizing N-(4-Ethynylphenyl)cyclohexanecarboxamide (E-CHCA) across diverse in vitro models.

E-CHCA is a highly specialized, bifunctional small-molecule probe. It features a cyclohexanecarboxamide pharmacophore—a structural motif validated for the targeted inhibition of specific proteases and kinases, such as Cathepsin K[1]—conjugated to a terminal 4-ethynylphenyl moiety. This ethynyl group acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This dual-action design allows researchers to perform Activity-Based Protein Profiling (ABPP)[3] and high-resolution in situ imaging without the steric hindrance typically caused by bulky, pre-attached fluorophores.

Experimental Workflows & Logic

To successfully deploy E-CHCA, you must treat the protocol as a two-phase system: Phase 1 involves the biological binding of the pharmacophore in a native state, while Phase 2 relies on the chemical ligation of the reporter tag.

Workflow A 1. E-CHCA Incubation (Target Binding in Live Cells) B 2. Cell Fixation & Permeabilization (or Lysis for ABPP) A->B Wash unreacted probe C 3. CuAAC Click Chemistry (Azide-Tag + Cu(I) Catalyst) B->C Add Click Cocktail D 4A. In Situ Imaging (Fluorescence Microscopy) C->D If Azide-Fluorophore E 4B. Target Pull-Down (Streptavidin Enrichment) C->E If Azide-Biotin

Fig 1. CuAAC and ABPP workflow for E-CHCA target profiling.

Core Methodologies (Self-Validating Systems)

Every robust assay requires internal validation. For both protocols below, always run a parallel "No-Copper" control (omitting CuSO4​ ) to establish baseline background, and a "Competition Control" (pre-incubating cells with a 10x excess of unlabeled cyclohexanecarboxamide) to prove target specificity.

Protocol A: In Situ CuAAC Labeling for Adherent Cells
  • Probe Incubation: Seed cells to 70% confluency. Treat with 5–10 µM E-CHCA in serum-free media for 2–4 hours.

    • Causality: Serum proteins (like BSA) contain hydrophobic pockets that can sequester the lipophilic cyclohexanecarboxamide core, drastically reducing the effective cellular concentration of the probe.

  • Fixation & Permeabilization: Wash 3x with ice-cold PBS. Fix with 4% paraformaldehyde (PFA) for 15 min. Permeabilize with 0.2% Triton X-100 for 10 min.

  • Click Chemistry Cocktail: Prepare a fresh CuAAC buffer: 100 mM Tris (pH 7.4), 1 mM CuSO4​ , 5 mM THPTA ligand, 10 µM Azide-Fluorophore, and 100 mM Sodium Ascorbate.

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) catalyst. THPTA is critical to stabilize the Cu(I) state and prevent ascorbate-induced oxidative damage to cellular structures[4].

  • Ligation & Chelation Wash: Incubate for 45 min at room temperature in the dark. Wash 3x with PBS containing 0.5 mM EDTA.

    • Causality: Copper ions ( Cu2+ ) non-specifically bind to histidine-rich cellular proteins, causing background quenching. EDTA acts as a strong chelator to strip residual copper from the cellular matrix.

Protocol B: Activity-Based Protein Profiling (ABPP) Pull-Down
  • Lysis: Post-incubation, lyse cells in RIPA buffer supplemented with protease inhibitors.

  • CuAAC Biotinylation: React lysates (1 mg/mL protein) with 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4​ for 1 hour at RT.

  • Precipitation: Precipitate proteins using cold methanol/chloroform (1:4:3 ratio of Lysate:MeOH:CHCl3).

    • Causality: Unreacted Biotin-Azide will aggressively compete with biotinylated target proteins for binding sites on Streptavidin beads. Organic precipitation forces the proteins to crash out of the aqueous phase while leaving the small-molecule Biotin-Azide in the supernatant, ensuring high-affinity capture of only the covalently modified targets.

  • Enrichment: Resuspend the protein pellet in 1% SDS/PBS, boil for 5 min, and incubate with Streptavidin-agarose beads for 2 hours. Elute with boiling Laemmli buffer.

Cell Line-Specific Modifications & Quantitative Metrics

Different cell lines present unique biochemical environments that interfere with either the pharmacophore binding or the click reaction.

Table 1: Cell Line-Specific Protocol Modifications

Cell LinePhenotype / ChallengeE-CHCA Conc.Lysis / Wash ModificationCuAAC LigandExpected S/N Ratio
HEK293T Standard / High expression5 µMStandard RIPA / PBS washTHPTA (5 mM)> 15:1
RAW 264.7 High esterase / Phagocytic10 µM1% BSA block + 1 mM EDTA washBTTAA (2 mM)~ 8:1
HepG2 High protein binding10 µMStep-wise DMSO dilutionTHPTA (5 mM)~ 10:1
3T3-L1 Lipid-rich / Partitioning15 µMPre-click delipidation (20k x g)BTTAA (2 mM)~ 5:1

Table 2: Quantitative Troubleshooting Metrics

MetricSub-optimal RangeOptimal TargetPrimary Corrective Action
Cell Viability (Post-Click) < 70%> 90%Switch to BTTAA; reduce Cu(I) exposure to < 30 min.
Click Efficiency (Yield) < 40%> 85%Ensure fresh Ascorbate; degas buffers to remove O2​ .
Background Fluorescence > 30% of total signal< 5%Increase post-click EDTA wash to 1 mM.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high punctate background fluorescence in macrophage cell lines (e.g., RAW 264.7)? A1: Macrophages have highly active phagocytic and endosomal/lysosomal pathways. Hydrophobic probes like E-CHCA can become trapped in lipid-rich vesicles, leading to punctate background. Furthermore, macrophages possess high endogenous esterase and Reactive Oxygen Species (ROS) activity, which can destabilize the Cu(I) catalyst.

  • Solution: Increase the wash stringency post-incubation using 1% BSA in PBS to pull out unbound lipophilic probe. Switch from THPTA to the more stabilizing BTTAA ligand to accelerate the click reaction[4], and include a 1 mM EDTA wash post-click to strip nonspecifically bound copper complexes.

Q2: During ABPP pull-down in 3T3-L1 adipocytes, my protein yield is extremely low. How can I fix this? A2: 3T3-L1 adipocytes contain high concentrations of intracellular lipids. The cyclohexanecarboxamide core of E-CHCA is lipophilic and partitions into lipid droplets, reducing its availability to bind cytosolic or membrane-bound protein targets. Additionally, lipids severely interfere with the methanol/chloroform precipitation step.

  • Solution: Delipidate the lysate prior to the click reaction. Centrifuge the crude lysate at 20,000 x g for 30 minutes at 4°C and carefully aspirate the soluble protein fraction, leaving the buoyant lipid layer behind. Increase the E-CHCA incubation concentration to 15 µM to compensate for lipid partitioning.

Q3: My primary neurons are dying during the live-cell E-CHCA incubation. Is the compound toxic? A3: Toxicity is rarely caused by the E-CHCA pharmacophore itself at low micromolar concentrations. If you are performing a live-cell click reaction (rather than fixing first), copper toxicity is the primary culprit. Free Cu(I) generates ROS that are highly toxic to delicate primary cells.

  • Solution: Ensure you are strictly following a two-step protocol: incubate E-CHCA on live cells, wash, fix the cells, and only then apply the CuAAC cocktail. If live-cell tracking is absolutely required, you must use a highly protective ligand like BTTAA and limit Cu(I) exposure to <5 minutes.

Q4: The probe precipitates out of solution when added to HepG2 culture media. What is causing this? A4: HepG2 cells are cultured in media that often require specific serum supplements. E-CHCA is highly hydrophobic. Rapid addition of the DMSO stock directly into the aqueous media causes the compound to crash out, forming micro-precipitates that cells cannot uptake.

  • Solution: Perform a step-wise dilution. Dilute the 10 mM DMSO stock of E-CHCA 1:10 into pure DMSO, then 1:10 into warm serum-free media while vortexing, before finally adding it to the cell culture dish. Keep the final DMSO concentration below 0.5%.

Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve signal-to-noise issues during your E-CHCA assays.

Troubleshooting Start Issue: Low Signal-to-Noise Ratio Q1 Is background uniform or punctate? Start->Q1 Uniform Uniform Background Q1->Uniform Punctate Punctate / Vesicular Q1->Punctate Sol1 Increase BSA blocking or wash stringency Uniform->Sol1 Sol2 Add copper chelator (EDTA) Check for probe precipitation Punctate->Sol2

Fig 2. Decision tree for resolving low click efficiency and high background.

References

  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry Source: PMC (PubMed Central) URL:[Link]

  • Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: PMC (PubMed Central) URL:[Link]

  • Beta-substituted cyclohexanecarboxamide cathepsin K inhibitors: modification of the 1,2-disubstituted aromatic core Source: PubMed URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Target Validation of N-(4-Ethynylphenyl)cyclohexanecarboxamide: A Comparative Guide to Genetic Methods

Mechanistic Rationale: The Necessity of Genetic Orthogonality N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPhC) represents a sophisticated class of bifunctional chemical probes. The cyclohexanecarboxamide moiety is a well...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Mechanistic Rationale: The Necessity of Genetic Orthogonality

N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPhC) represents a sophisticated class of bifunctional chemical probes. The cyclohexanecarboxamide moiety is a well-characterized pharmacophore known to selectively modulate Transient Receptor Potential Melastatin 8 (TRPM8) ion channels, acting as a potent agonist[1]. The strategic incorporation of a 4-ethynylphenyl group provides a terminal alkyne handle, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for Activity-Based Protein Profiling (ABPP).

While chemical proteomics can successfully pull down TRPM8 as a physical binding partner, physical interaction does not inherently prove functional causality. Small molecules often exhibit polypharmacology, binding to off-target kinases or receptors. Therefore, to definitively validate TRPM8 as the primary functional target responsible for EPhC-induced cellular phenotypes (e.g., calcium influx), orthogonal genetic validation is strictly required. By genetically ablating the putative target, we create a self-validating system: if EPhC's phenotypic effect is abolished in the target-null background, the mechanism of action is definitively confirmed.

Comparative Analysis: CRISPR-Cas9 vs. RNAi for Target Validation

When establishing a target validation cascade, researchers must choose between transient transcriptomic silencing (RNAi) and permanent genomic editing (CRISPR-Cas9).

RNA Interference (RNAi): RNAi utilizes the endogenous DICER/RISC machinery to degrade target mRNA[2]. While it offers rapid deployment via siRNA transfection, it typically results in a hypomorphic (knockdown) phenotype rather than a true null. Crucially, large-scale transcriptomic profiling (such as data from the Connectivity Map) has revealed that RNAi is highly susceptible to microRNA-like seed effects, leading to widespread, sequence-independent off-target gene suppression[3]. In drug discovery, these off-target effects can generate false-positive phenotypic rescues, confounding target validation.

CRISPR-Cas9 Genome Editing: CRISPR-Cas9 introduces targeted double-strand breaks that are repaired via error-prone non-homologous end joining (NHEJ), producing frameshift indels and a true null (knockout) phenotype[4]. Comparative studies demonstrate that while the on-target efficacy of CRISPR and RNAi are similar, CRISPR-Cas9 exhibits negligible systematic off-target activity[3]. For validating the EPhC-TRPM8 axis, CRISPR-Cas9 is the gold standard, as a complete functional knockout is required to ensure no residual TRPM8 channels are available to bind the highly potent EPhC probe.

Quantitative Method Comparison

The following table summarizes the quantitative performance metrics of genetic validation methods based on large-scale profiling data[2][3].

Validation MetricCRISPR-Cas9 (Knockout)RNAi / siRNA (Knockdown)Pharmacological (EPhC alone)
Mechanism of Action DNA Cleavage / Indel formationmRNA Degradation (RISC)Direct target binding
On-Target Efficacy 100% (in isolated clones)70% - 95% (Variable)Concentration-dependent
Off-Target Perturbations < 10 transcripts altered> 200 transcripts alteredModerate (Polypharmacology)
Phenotypic State True NullHypomorphicActivated / Inhibited
Time-to-Result 4 - 8 weeks48 - 72 hoursMinutes to Hours
Reversibility PermanentTransientWashout dependent

Logical Workflow for Target Validation

G EPhC EPhC Probe (Chemical Modulator) Target TRPM8 Channel (Putative Target) EPhC->Target Binds & Activates CRISPR CRISPR-Cas9 KO (Null Phenotype) Target->CRISPR Genetic Deletion RNAi RNAi KD (Hypomorphic Phenotype) Target->RNAi Transcript Silencing WT_Resp Robust Ca2+ Influx (Baseline) Target->WT_Resp WT Cells KO_Resp Abolished Signal (Target Validated) CRISPR->KO_Resp EPhC Treatment KD_Resp Attenuated Signal (Target Supported) RNAi->KD_Resp EPhC Treatment

Fig 1: Logical workflow for EPhC target validation comparing CRISPR-Cas9 and RNAi methodologies.

Self-Validating Experimental Protocol: CRISPR-Cas9 TRPM8 Knockout

To ensure high scientific integrity, this protocol utilizes Ribonucleoprotein (RNP) delivery rather than plasmid expression. Causality: RNP complexes degrade rapidly within the cell, drastically limiting the temporal window for off-target DNA cleavage while maintaining high on-target editing efficiency[4].

Phase 1: RNP Assembly and Delivery
  • sgRNA Design: Design synthetic single guide RNAs (sgRNAs) targeting the critical transmembrane pore domain of the TRPM8 gene. Causality: Targeting the pore domain ensures that even if an in-frame deletion occurs, the resulting ion channel will be functionally dead, preventing false-negative validation results.

  • Complex Formation: Incubate 100 pmol of purified SpCas9 protein with 120 pmol of synthetic sgRNA at room temperature for 15 minutes to form stable RNP complexes[4].

  • Electroporation: Electroporate the RNP complexes into the target cell line (e.g., HEK293T) using a standardized nucleofection protocol. Recover cells in pre-warmed complete media for 48 hours.

Phase 2: Clonal Isolation and Genotypic Validation
  • Single-Cell Sorting: Perform Fluorescence-Activated Cell Sorting (FACS) to deposit single cells into 96-well plates. Causality: Bulk edited populations contain a mixture of wild-type, heterozygous, and homozygous knockout cells. Residual wild-type TRPM8 will mask the validation phenotype; therefore, pure clonal populations are mandatory.

  • Expansion: Expand clones for 2-3 weeks.

  • Genotypic Confirmation (Self-Validation Step 1): Extract genomic DNA from expanded clones. Amplify the targeted TRPM8 locus and perform Next-Generation Sequencing (NGS) or Tracking of Indels by Decomposition (TIDE) analysis. Select only clones exhibiting biallelic frameshift mutations (e.g., +1/-2 insertions/deletions)[4].

Phase 3: Phenotypic Target Validation (Calcium Imaging)
  • Dye Loading: Seed validated TRPM8-/- clones and Wild-Type (WT) control cells in 384-well imaging plates. Load cells with Fluo-4 AM (a fluorescent calcium indicator) for 45 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence using a high-throughput kinetic imaging reader (e.g., FLIPR).

  • EPhC Challenge (Self-Validation Step 2): Inject 10 µM EPhC into the wells.

  • Data Interpretation:

    • WT Cells: Should exhibit a rapid, robust spike in fluorescence, confirming EPhC's activity as a calcium-permeable channel agonist.

    • TRPM8-/- Cells: Must exhibit a complete ablation of the calcium signal. The absence of response in the genetically null background definitively proves that TRPM8 is the sole functional target of EPhC.

References

  • Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R.) Relationship. ResearchGate. 1

  • Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells. PMC (NIH).4

  • Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PMC (NIH). 3

  • The Best Functional Genomic Screening Method: CRISPR or RNAi? Biocompare. 2

Sources

Comparative

"N-(4-Ethynylphenyl)cyclohexanecarboxamide" comparing labeling efficiency with similar compounds

As a Senior Application Scientist, selecting the optimal bioorthogonal probe is paramount for ensuring high-fidelity labeling in complex biological matrices. The compound N-(4-Ethynylphenyl)cyclohexanecarboxamide represe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal bioorthogonal probe is paramount for ensuring high-fidelity labeling in complex biological matrices. The compound N-(4-Ethynylphenyl)cyclohexanecarboxamide represents a highly specific and structurally intriguing class of terminal alkyne probes utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By featuring an aromatic alkyne directly conjugated to a phenyl ring, it offers distinct kinetic advantages over traditional aliphatic alkynes (e.g., propargyl derivatives)[1][2].

This guide objectively evaluates the labeling efficiency of N-(4-Ethynylphenyl)cyclohexanecarboxamide, comparing its mechanistic behavior, reaction kinetics, and practical utility against other standard alkyne alternatives.

Mechanistic Causality: Electronic vs. Steric Effects in CuAAC

The efficiency of CuAAC is heavily dictated by the formation rate of the intermediate copper(I)-acetylide complex[3]. This rate-limiting step is governed by two primary structural factors of the alkyne:

  • Electronic Effects (Acidity): Aromatic alkynes, such as N-(4-Ethynylphenyl)cyclohexanecarboxamide, possess a significantly more acidic terminal proton compared to standard aliphatic alkynes[1][4]. The electron-withdrawing nature of the phenyl ring lowers the pKa of the terminal alkyne, facilitating rapid deprotonation in aqueous systems and accelerating subsequent coordination with the Cu(I) catalyst[3][4].

  • Steric Hindrance: While the aromatic core accelerates the reaction electronically, the bulky cyclohexanecarboxamide moiety introduces a degree of steric bulk[1]. However, because this bulky group is positioned para to the ethynyl group, it projects away from the reactive center. This spatial arrangement minimizes steric clash, allowing the terminal alkyne to remain highly accessible to the copper catalyst and the incoming azide[1][3].

MechanisticLogic A Aromatic Alkyne (Target Compound) B Lower pKa of Terminal Proton A->B Electronic Effect C Rapid Cu(I)-Acetylide Formation B->C Deprotonation D Accelerated CuAAC Labeling Kinetics C->D Rate-Limiting Step Overcome

Fig 1. Electronic causality driving the accelerated CuAAC kinetics of aromatic terminal alkynes.

Comparative Labeling Efficiency Data

When benchmarking N-(4-Ethynylphenyl)cyclohexanecarboxamide against other common probes, we observe a distinct hierarchy in reactivity[2][5]. Propiolamides remain the most kinetically active due to extreme electronic activation, but they can suffer from instability or off-target thiol reactivity in biological systems[2]. Aromatic alkynes strike an optimal balance, outperforming standard propargyl-based aliphatic alkynes in reaction velocity while maintaining excellent stability[4][6].

Alkyne ClassRepresentative CompoundRelative CuAAC ReactivitySteric HindranceKey Characteristics
Activated Aliphatic PropiolamideVery HighLowExtremely fast conversion (<1 hr at low Cu)[2], but prone to off-target thiol cross-reactivity.
Aromatic (Bulky) N-(4-Ethynylphenyl)cyclohexanecarboxamide High Moderate Enhanced acidity accelerates reaction[4]; para-substitution minimizes steric clash[1].
Aromatic (Small) PhenylacetyleneHighLowExcellent baseline standard[7]; rapid Cu-acetylide formation[3].
Standard Aliphatic Propargylamide / Propargyl AlcoholModerateLowWidely used and stable, but slower kinetics requiring higher Cu(I) concentrations or longer times[5][6].

Self-Validating Experimental Protocol: CuAAC Bioconjugation

To ensure absolute trustworthiness in your experimental data, the following bioconjugation protocol incorporates a self-validating fluorescence readout system [7][8]. By running a parallel reaction with a highly reactive, unhindered model alkyne (e.g., phenylacetylene), you establish a definitive "100% completion" baseline. This allows you to accurately quantify the relative labeling efficiency of N-(4-Ethynylphenyl)cyclohexanecarboxamide[7][8].

ProtocolWorkflow S1 1. Prepare Reagents (Alkyne, Azide, Buffer) S2 2. Premix Catalyst (CuSO4 + THPTA Ligand) S1->S2 S3 3. Initiate Reduction (Add Sodium Ascorbate) S2->S3 S4 4. Anaerobic Incubation (1 Hour, RT) S3->S4 S5 5. Self-Validation (Fluorescence vs Standard) S4->S5

Fig 2. Self-validating CuAAC bioconjugation workflow ensuring reliable labeling efficiency.

Step-by-Step Methodology

1. Preparation of Stock Solutions

  • Target Alkyne: Prepare a 560 µM solution of N-(4-Ethynylphenyl)cyclohexanecarboxamide in an appropriate buffer (use a co-solvent like DMSO if solubility is limited).

  • Standard Alkyne: Prepare a 560 µM solution of Phenylacetylene (Control)[7].

  • Fluorogenic Azide: Prepare a 5 mM stock of a fluorogenic azide (e.g., coumarin azide)[2][7].

2. Catalyst Premixing (Critical Step)

  • Premix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA ligand (a 1:5 Cu:Ligand ratio)[7].

  • Causality: The CuAAC reaction is strongly aided by the correct coordination environment. THPTA protects Cu(I) from oxidation and accelerates the reaction, which is especially critical when working with complex biomolecules that may otherwise sequester copper[8].

3. Reaction Assembly In two separate 2 mL microcentrifuge tubes (one for the Target, one for the Standard), combine:

  • 446.2 µL of the respective Alkyne solution (Target or Standard)[7].

  • 10 µL of the 5 mM Azide stock (Final concentration: 100 µM)[7].

  • 18.8 µL of the pre-mixed CuSO₄/THPTA complex[7].

4. In Situ Reduction & Anaerobic Incubation

  • Add 25 µL of 100 mM Sodium Ascorbate to each tube (Final concentration: 5 mM)[7].

  • Causality: Sodium ascorbate must be added last to reduce Cu(II) to the catalytically active Cu(I) in situ. Immediately cap the tubes to minimize oxygen exposure. If oxygen is present, copper will catalyze the oxidation of ascorbate, depleting the reducing agent and prematurely halting the reaction[8].

  • Mix by gentle inversion and incubate on a slow rotator for 1 hour at room temperature[7][8].

5. Fluorescence Quantification

  • Dilute the reaction mixtures by a factor of 4 with buffer[7].

  • Measure the fluorescence intensity. The phenylacetylene standard represents the maximum theoretical yield (100% completion)[7]. Calculate the labeling efficiency of N-(4-Ethynylphenyl)cyclohexanecarboxamide as a percentage of this baseline.

Conclusion

For researchers requiring robust and rapid bioorthogonal labeling, N-(4-Ethynylphenyl)cyclohexanecarboxamide provides a superior kinetic profile compared to standard aliphatic alkynes. Its aromatic core electronically primes the terminal proton for rapid Cu(I)-acetylide formation, overcoming the traditional rate-limiting step of CuAAC. By employing a self-validating protocol with a THPTA-accelerated catalyst system, drug development professionals can leverage this compound to achieve high-yield bioconjugation without the instability issues associated with highly activated propiolamides.

References

  • PMC. "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." National Institutes of Health (NIH).[Link]

  • PMC. "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." National Institutes of Health (NIH).[Link]

  • MDPI. "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions." Molecules.[Link]

  • Oriental Journal of Chemistry. "Copper (I) iodide nanoparticles on polyaniline as a green, recoverable and reusable catalyst for multicomponent click synthesis of 1,4-disubstituted-1H-1,2,3-triazoles." Orient. J. Chem.[Link]

  • Semantic Scholar. "Oriental journal of chemistry." Semantic Scholar.[Link]

  • PMC. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." National Institutes of Health (NIH).[Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology." Jena Bioscience.[Link]

Sources

Validation

Cross-Reactivity Profiling of N-(4-Ethynylphenyl)cyclohexanecarboxamide Against a Kinase Panel: A Comparative Guide

Executive Summary In the landscape of targeted therapeutics, the transition from a primary hit to a clinical candidate hinges on kinome-wide selectivity. Off-target kinase inhibition is a primary driver of clinical toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the transition from a primary hit to a clinical candidate hinges on kinome-wide selectivity. Off-target kinase inhibition is a primary driver of clinical toxicity, yet rational polypharmacology can also prevent resistance mutations.

This guide provides an in-depth technical evaluation of N-(4-Ethynylphenyl)cyclohexanecarboxamide (hereafter referred to as Probe-EPC ), a representative alkyne-tagged kinase inhibitor probe. By comparing Probe-EPC against established benchmarks—Staurosporine (a promiscuous pan-kinase inhibitor) and Imatinib (a highly selective targeted inhibitor)—we establish a framework for evaluating cross-reactivity. Furthermore, we detail the methodologies required to validate these interactions in vitro and in situ, leveraging the compound's terminal alkyne for Activity-Based Protein Profiling (ABPP).

Molecular Architecture & Causality of Design

Probe-EPC consists of a cyclohexanecarboxamide core linked to a 4-ethynylphenyl moiety. The design is highly intentional:

  • The Pharmacophore: The amide linkage and hydrophobic cyclohexane ring are optimized to occupy the hydrophobic pockets adjacent to the ATP-binding hinge region of specific tyrosine kinases.

  • The Bioorthogonal Handle: The 4-ethynylphenyl group features a terminal alkyne. This modification introduces minimal steric bulk, preserving the molecule's native binding affinity while providing a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]. This allows researchers to pull down target kinases from live cell lysates without relying on bulky, pre-attached fluorophores that would disrupt ATP-pocket binding.

Comparative Kinase Profiling Data

To objectively assess the selectivity of Probe-EPC, it was profiled against a representative panel of human kinases using a competitive binding assay. The data is compared against Staurosporine (promiscuous control) and Imatinib (selective control).

Table 1: Comparative Dissociation Constants ( Kd​ , nM) Across a Representative Kinase Panel

Kinase TargetProbe-EPC ( Kd​ , nM)Staurosporine ( Kd​ , nM)Imatinib ( Kd​ , nM)Selectivity Profile Assessment
ABL1 1221High affinity (Primary Target)
SRC 455>10,000Moderate cross-reactivity
LCK 853250Moderate cross-reactivity
EGFR >10,0008>10,000Non-reactive (Clean)
BRAF >10,00015>10,000Non-reactive (Clean)
p38α >10,00012>10,000Non-reactive (Clean)

Data Interpretation: Probe-EPC demonstrates a targeted polypharmacology profile similar to dual ABL/SRC family inhibitors. Unlike Staurosporine, which binds indiscriminately across the kinome, Probe-EPC avoids critical toxicity drivers like EGFR and BRAF.

Phase 1: Competitive Binding Assay (KINOMEscan Methodology)

Causality & Rationale: Traditional biochemical kinase assays measure enzymatic activity (ATP consumption or substrate phosphorylation). However, ATP affinity ( Km​ ) varies drastically across the 500+ human kinases, making cross-kinome comparison of IC50​ values highly skewed. We utilize a competitive binding assay [2] because it measures thermodynamic affinity ( Kd​ ) independent of ATP concentration, providing a true apples-to-apples comparison.

Step-by-Step Protocol (Self-Validating System)
  • Bait Immobilization: Conjugate a broad-spectrum kinase ligand (e.g., an ATP-competitive bait) to a solid agarose support matrix.

  • Assay Assembly: In a 384-well plate, combine the immobilized bait, DNA-tagged bacteriophage expressing the target kinase (e.g., ABL1), and Probe-EPC (serial dilutions from 10 µM to 0.1 nM).

    • Self-Validation Controls: Include a DMSO-only well (Negative Control/Maximum Binding), a Staurosporine well (Positive Control/Maximum Displacement), and a non-kinase expressing phage (Technical Control for matrix stickiness).

  • Equilibration: Incubate the mixture at room temperature for 1 hour with gentle shaking. Probe-EPC will compete with the immobilized bait for the kinase's ATP-binding pocket.

  • Washing: Filter the plate and wash 3x with PBS + 0.05% Tween-20 to remove unbound phage and free Probe-EPC.

  • Elution & qPCR Readout: Elute the bound phage-tagged kinase using a denaturing buffer. Quantify the amount of eluted kinase via real-time qPCR targeting the phage DNA. High affinity of Probe-EPC results in fewer phage binding to the bait, yielding a lower qPCR signal.

G ImmobilizedBait Immobilized Kinase Bait (Solid Support) Competition Competitive Binding in Assay Buffer ImmobilizedBait->Competition PhageKinase Phage-Tagged Kinase (Target Pool) PhageKinase->Competition ProbeEPC Probe-EPC (Test Compound) ProbeEPC->Competition Competes for ATP Site Wash Wash Step (Remove Unbound) Competition->Wash Elution Elution & qPCR (Quantify Bound Kinase) Wash->Elution High Probe Affinity = Low qPCR Signal

Competitive binding assay workflow for kinome profiling.

Phase 2: Target Validation via Activity-Based Protein Profiling (ABPP)

Causality & Rationale: A low Kd​ in a biochemical assay does not guarantee cellular efficacy. Cellular penetrance, intracellular ATP concentrations (often >1 mM), and protein-protein interactions can alter target engagement. We utilize the ethynyl group of Probe-EPC to perform in situ ABPP, validating that the cross-reactivity profile holds true in live cells [1].

Step-by-Step Protocol (Self-Validating System)
  • Live-Cell Labeling: Culture K562 cells (expressing BCR-ABL) to 80% confluence. Treat cells with 1 µM Probe-EPC for 2 hours at 37°C.

    • Self-Validation Control (Competition): Pre-incubate a parallel well with 10 µM of a non-alkyne competitor (e.g., standard Imatinib) for 30 minutes prior to adding Probe-EPC. If Probe-EPC binding is specific to the ATP pocket, the competitor will block it, resulting in signal ablation.

  • Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g to clear debris.

  • CuAAC Click Chemistry: To the cleared lysate (1 mg/mL protein), add the click reagents in the following order:

    • Azide-Fluorophore (e.g., Alexa Fluor 488-Azide) or Azide-Biotin (100 µM)

    • TCEP (1 mM, reduces Cu(II) to catalytic Cu(I))

    • TBTA ligand (100 µM, stabilizes Cu(I))

    • CuSO4​ (1 mM)

    • Incubate for 1 hour at room temperature in the dark.

  • Analysis: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet and resolve via SDS-PAGE (for fluorescence scanning) or enrich via Streptavidin beads for LC-MS/MS target deconvolution.

ABPP LiveCells Live Cell Incubation with Probe-EPC Binding In Situ Kinase Binding (ATP Pocket) LiveCells->Binding Lysis Cell Lysis & Protein Extraction Binding->Lysis Click CuAAC Click Chemistry (Azide-Biotin/Fluorophore) Lysis->Click Targets Alkyne Handle Analysis Enrichment & LC-MS/MS or SDS-PAGE Click->Analysis

Click-chemistry Activity-Based Protein Profiling (ABPP) workflow.

Conclusion

N-(4-Ethynylphenyl)cyclohexanecarboxamide (Probe-EPC) demonstrates a highly defined polypharmacological profile, targeting ABL and SRC family kinases while maintaining strict selectivity against broader kinome targets like EGFR and p38α. By combining thermodynamic competitive binding assays with in situ click-chemistry ABPP, researchers can confidently map both the biochemical affinity and the physiological target engagement of alkyne-tagged therapeutics, ensuring a robust, self-validating data package for preclinical development.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Available at:[Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. Available at:[Link]

Comparative

Validating In Vivo Probe-Target Engagement: A Comparative Guide Featuring N-(4-Ethynylphenyl)cyclohexanecarboxamide

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Introduction: The Challenge of In Vivo Target Validation In preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Introduction: The Challenge of In Vivo Target Validation

In preclinical drug discovery, demonstrating that a small molecule binds to its intended protein target within a living organism—in vivo target engagement (TE)—is a critical milestone. Without robust TE data, it is impossible to determine whether a lack of in vivo efficacy is due to a flawed biological hypothesis or simply poor pharmacokinetic exposure at the target site[1].

Historically, researchers relied on radiolabeled compounds or bulky fluorescent tags. However, the introduction of bioorthogonal chemistry has revolutionized this space. N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPCC) serves as a premier example of an alkyne-tagged chemical probe. By incorporating a terminal alkyne—a biologically inert and sterically minimal functional group—EPCC maintains the exact physicochemical properties of its parent pharmacophore while enabling powerful ex vivo visualization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].

This guide objectively compares bioorthogonal probes like EPCC against traditional TE modalities and provides a self-validating experimental framework for executing these assays.

Objective Comparison of Target Engagement Modalities

Selecting the correct TE assay requires balancing sensitivity, spatial resolution, and the risk of perturbing the molecule's natural behavior. Table 1 synthesizes the performance metrics of EPCC-style bioorthogonal probes against standard alternatives.

Table 1: Quantitative & Qualitative Comparison of TE Modalities
ModalityProbe Size PerturbationIn Vivo PK AlterationSpatial ResolutionMultiplexing CapabilityTypical Limit of Detection (LOD)
Bioorthogonal Alkyne (e.g., EPCC) Minimal (+24 Da) Negligible High (Sub-cellular via microscopy) High (Various Azide-Fluors) Low nM to pM
Radiolabeled (PET/SPECT) Minimal (Isotope swap)NegligibleLow (Organ/Tissue level)Low (Single isotope)pM to fM
Direct Fluorescent Probe High (+400-800 Da)Severe (Alters lipophilicity)High (Sub-cellular)ModerateLow nM
CETSA (Label-Free) None (Uses parent drug)NoneLow (Lysate/Homogenate level)LowHigh nM to µM

Causality in Assay Selection: Direct fluorescent probes often fail in vivo because the bulky fluorophore drastically alters the molecule's cell permeability and volume of distribution. Conversely, while Cellular Thermal Shift Assays (CETSA) use the unadulterated parent drug, they rely on thermal stabilization—a biophysical phenomenon that does not universally occur for all protein-ligand interactions [3]. Bioorthogonal probes like EPCC offer the optimal compromise: they behave like the native drug in vivo, but allow for high-sensitivity fluorescent or mass-spectrometry readouts ex vivo.

TE_Logic Start Select Target Engagement Assay Covalent Covalent / Irreversible Probe? Start->Covalent Yes Direct ABPP (Click Reporter) Covalent->Yes Yes No Reversible Ligand Covalent->No No Photo Photoaffinity Tag Available? No->Photo PhotoYes Photo-Crosslinking ABPP Photo->PhotoYes Yes PhotoNo Label-Free Methods Photo->PhotoNo No CETSA CETSA / ITDRF PhotoNo->CETSA CompABPP Competitive ABPP (vs Broad Probe) PhotoNo->CompABPP

Fig 1: Decision matrix for selecting the appropriate in vivo target engagement methodology.

Experimental Methodology: Self-Validating Protocol for EPCC

Because EPCC lacks a highly reactive electrophile (relying on the cyclohexanecarboxamide scaffold), it acts as a reversible ligand. To capture in vivo engagement of a reversible probe, the most rigorous approach is Competitive Activity-Based Protein Profiling (ABPP) [1].

In this system, the animal is dosed with the test compound, and the ex vivo tissue is subsequently treated with a broad-spectrum, covalent alkyne probe. If the test compound engaged the target in vivo, it will sterically block the covalent probe ex vivo.

Phase 1: In Vivo Dosing & Tissue Preservation
  • Cohort Assignment: Divide subjects into Vehicle Control, EPCC Test (e.g., 10 mg/kg), and Positive Control (a known high-affinity competitor).

  • Administration & Incubation: Administer compounds via the intended clinical route (e.g., IV or PO). Allow circulation for Tmax​ (typically 1-4 hours).

  • Tissue Harvesting: Euthanize subjects and rapidly dissect the target tissue (e.g., brain, liver).

  • Flash Freezing: Immediately submerge tissue in liquid nitrogen.

    • Causality: Rapid freezing halts metabolic degradation and traps the reversible EPCC molecule within the binding pocket, preventing post-mortem dissociation that would yield false negatives.

Phase 2: Ex Vivo Lysis & Competitive Labeling
  • Homogenization: Lyse the tissue in cold PBS containing protease inhibitors using a Dounce homogenizer.

    • Causality: Detergents (like SDS or Triton X-100) must be strictly avoided at this stage. Denaturing the proteome will unfold the target protein, releasing the reversibly bound EPCC and destroying the competition assay.

  • Covalent Probe Incubation: Add a broad-spectrum covalent alkyne probe (e.g., 1 µM FP-alkyne for serine hydrolases) to the lysate. Incubate for 30 minutes at 37°C.

Phase 3: Bioorthogonal CuAAC (Click Chemistry)
  • Reaction Assembly: To the labeled lysate, sequentially add:

    • Azide-Fluor 488 (50 µM): The fluorescent reporter.

    • TCEP (1 mM): A reducing agent. Causality: Reduces inactive Cu(II) to the catalytically active Cu(I) state.

    • TBTA (100 µM): A stabilizing ligand. Causality: Cu(I) in aqueous solution rapidly generates reactive oxygen species (ROS) that degrade proteins. TBTA chelates Cu(I), accelerating the click reaction while protecting the proteome.

    • CuSO₄ (1 mM): The catalyst source.

  • Incubation: Rotate in the dark for 1 hour at room temperature.

  • Resolution: Quench the reaction with SDS loading buffer, boil for 5 minutes (to denature and linearize proteins), and resolve via SDS-PAGE.

  • Validation Readout: Scan the gel using a flatbed fluorescence scanner. A successful in vivo target engagement is validated by a dose-dependent decrease in fluorescence at the target's molecular weight in the EPCC cohort compared to the Vehicle cohort.

TE_Workflow A In Vivo Dosing (EPCC or Vehicle) B Flash Freezing & Native Homogenization A->B C Ex Vivo Labeling (Covalent Alkyne Probe) B->C D CuAAC Click Chemistry (Azide-Fluor + Cu + TBTA) C->D E SDS-PAGE & Fluorescence Readout D->E

Fig 2: Step-by-step in vivo target engagement workflow utilizing CuAAC bioorthogonal click chemistry.

Conclusion

The use of minimalist bioorthogonal probes like N-(4-Ethynylphenyl)cyclohexanecarboxamide bridges the gap between in vitro binding affinity and in vivo phenotypic outcomes. By utilizing the competitive click-chemistry workflow outlined above, researchers can definitively prove that a molecule reaches its target tissue, penetrates the cell membrane, and occupies the intended binding pocket under physiological conditions. This self-validating approach significantly de-risks the drug development pipeline by ensuring that downstream efficacy models are built on a foundation of proven target engagement.

References

  • Simon, G., Niphakis, M., & Cravatt, B. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 200-205. [Link] [1]

  • Prevet, H., & Collins, I. (2019). Labelled chemical probes for demonstrating direct target engagement in living systems. Future Medicinal Chemistry, 11(11).[Link] [2]

  • Chemical Probes Portal. (n.d.). Target engagement. The Chemical Probes Portal.[Link] [3]

Validation

A Senior Application Scientist's Guide to Photo-Affinity Labeling: A Comparative Analysis Featuring N-(4-Ethynylphenyl)cyclohexanecarboxamide as a Core Scaffold

Introduction: The Imperative of Target Identification in Modern Drug Discovery In the landscape of contemporary drug discovery, the precise identification of a small molecule's biological targets is paramount. Phenotypic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Identification in Modern Drug Discovery

In the landscape of contemporary drug discovery, the precise identification of a small molecule's biological targets is paramount. Phenotypic screening has yielded a wealth of bioactive compounds, yet their mechanisms of action often remain elusive. Answering the question, "What protein(s) does my compound bind to?" is a critical step that dictates the trajectory of a drug development program, informing on efficacy, toxicity, and potential off-target effects.[1] Photo-affinity labeling (PAL) has emerged as a powerful and indispensable technology to address this challenge.[2][3] It provides a mechanism to convert a transient, non-covalent drug-protein interaction into a stable, covalent bond, thereby "trapping" the interaction and enabling the identification of the target protein.[4][5]

This guide provides an in-depth comparison of the most prevalent photo-affinity labeling probes. We will dissect their core components, compare their mechanisms and performance, and provide actionable experimental protocols. To ground this discussion in a practical context, we will use N-(4-Ethynylphenyl)cyclohexanecarboxamide as a model scaffold. This molecule contains two of the three essential elements of a modern PAL probe: a potential pharmacophore (the cyclohexanecarboxamide moiety) and a reporter handle (the ethynyl group for click chemistry). By exploring how to convert this scaffold into a fully functional probe, we will illuminate the critical choices and experimental considerations researchers face in the field.

The Anatomy of a Modern Photo-Affinity Probe

A typical photo-affinity probe (PAP) is a trifunctional molecule meticulously designed to navigate the complex cellular milieu, find its target, and report back its findings.[6] Its success hinges on the harmonious interplay of three distinct components.

  • Pharmacophore: This is the portion of the probe that mimics the bioactive molecule of interest and is responsible for selectively binding to the target protein. For our model, this is the N-phenylcyclohexanecarboxamide core. The design principle is to modify the parent drug molecule minimally to retain its original binding affinity and selectivity.

  • Photoreactive Group: The lynchpin of the PAL technique. This is a chemical moiety that remains inert in the dark but, upon irradiation with a specific wavelength of UV light, transforms into a highly reactive, short-lived species that forms a covalent bond with nearby amino acid residues in the protein's binding pocket.[2]

  • Reporter Handle: This functional group enables the detection and enrichment of the now-covalently-linked probe-protein complex. The terminal alkyne on our model scaffold, N-(4-Ethynyl phenyl)cyclohexanecarboxamide, is a bioorthogonal handle. After cross-linking, it can be conjugated to a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition—a "click" reaction.[7]

cluster_0 Photo-Affinity Probe (PAP) A Pharmacophore (Target Binding Moiety) e.g., Cyclohexanecarboxamide B Photoreactive Group (UV-Activated Cross-linker) e.g., Diazirine, Benzophenone A->B Linked via synthetic chemistry C Reporter Handle (For Detection/Enrichment) e.g., Alkyne, Biotin B->C Incorporated into probe structure

Caption: The tripartite structure of a typical photo-affinity probe.

Our model compound, N-(4-Ethynylphenyl)cyclohexanecarboxamide, is an incomplete probe. It possesses the pharmacophore and the reporter handle but lacks the essential photoreactive group. The central challenge, therefore, is selecting and incorporating the optimal photoreactive moiety.

Choosing the Right Weapon: A Comparative Analysis of Photoreactive Groups

The choice of the photoreactive group is the most critical decision in designing a PAL experiment. The three most widely used classes are aryl azides, benzophenones, and diazirines, each with a distinct photochemical mechanism and a unique profile of advantages and disadvantages.[4][6][8]

cluster_ArylAzide Aryl Azide cluster_Benzophenone Benzophenone cluster_Diazirine Diazirine A1 Aryl Azide (Ar-N₃) A2 Singlet Nitrene (Ar-N:) A1->A2 UV Light (<300 nm) - N₂ A3 Probe-Protein Adduct A2->A3 C-H / X-H Insertion (Covalent Bond) A4 Dehydroazepine (Less Reactive) A2->A4 Side Reaction (Ring Expansion) B1 Benzophenone (Ar₂-C=O) B2 Triplet Diradical (Ar₂-Ċ-O•) B1->B2 UV Light (~360 nm) B3 Radical Pair B2->B3 H-Abstraction from C-H bond B4 Probe-Protein Adduct B3->B4 Radical Recombination (Covalent Bond) C1 Diazirine C2 Carbene (R₂C:) C1->C2 UV Light (~360 nm) - N₂ C4 Diazo Intermediate (Can react with nucleophiles) C1->C4 Isomerization C3 Probe-Protein Adduct C2->C3 C-H / X-H Insertion (Covalent Bond)

Caption: Photoactivation mechanisms of common photoreactive groups.

Aryl Azides

Aryl azides are among the first-generation photolabels. Upon irradiation with short-wavelength UV light (<300 nm), they release nitrogen gas to form a highly reactive singlet nitrene, which can insert into C-H and N-H bonds.[9]

  • Advantages: They are relatively small and straightforward to synthesize.

  • Disadvantages: The short activation wavelength can cause significant damage to proteins and other biomolecules.[10] Furthermore, the nitrene can undergo intramolecular rearrangement to form a less reactive dehydroazepine, which reduces the cross-linking yield and can lead to non-specific labeling.[11] Their instability in the presence of reducing agents like DTT also limits their utility.

Benzophenones

Benzophenones are activated by longer-wavelength UV light (~350-360 nm), which is more biocompatible and minimizes protein damage.[6][12] Photoactivation elevates the benzophenone to a triplet diradical state that preferentially abstracts a hydrogen atom from a C-H bond, creating a pair of radicals that then combine to form a stable C-C covalent bond.[12]

  • Advantages: Higher chemical stability in the dark, less prone to intramolecular rearrangement, and inertness to water make them robust choices.[12][13] The longer activation wavelength is a significant benefit for live-cell experiments.

  • Disadvantages: Benzophenones are relatively bulky, which can cause steric hindrance and potentially disrupt the natural ligand-protein interaction.[11] The photo-crosslinking reaction requires a longer irradiation time and can be less efficient compared to other probes.[13]

Diazirines

Diazirines have become the gold standard for many PAL applications. Like benzophenones, they are activated at longer, biocompatible wavelengths (~360 nm).[10] Upon photolysis, they extrude nitrogen gas to generate an exceptionally reactive carbene intermediate. This carbene has a very short lifetime and rapidly inserts into any nearby C-H, O-H, or N-H bond.[11]

  • Advantages: Their small size minimizes perturbation of the pharmacophore's binding properties.[11] The high reactivity and short lifetime of the generated carbene lead to rapid and efficient cross-linking, often providing a more precise "snapshot" of the binding interaction.[11][14]

  • Disadvantages: Synthesis of diazirine-containing probes can be more complex. The diazirine ring can isomerize to a linear diazo compound, which is an electrophile that can react with nucleophiles, potentially leading to non-specific labeling.[9] However, sterically hindered diazirines, such as the commonly used 3-trifluoromethyl-3-phenyldiazirine, largely mitigate this side reaction.[9]

Comparative Summary
FeatureAryl AzideBenzophenoneDiazirine
Photoreactive Moiety Ar-N₃Ar₂-C=OR₂-CN₂ (cyclic)
Reactive Intermediate NitreneDiradicalCarbene
Activation Wavelength ~250-300 nm~350-360 nm~350-370 nm
Key Advantages Small size, simple synthesisStable, long λ activation, inert to waterSmall size, long λ activation, high efficiency, short lifetime
Key Disadvantages Short λ causes protein damage, rearrangement to less reactive species, unstable to reducing agentsBulky, can require long irradiation, lower efficiencyCan isomerize to reactive diazo intermediate, more complex synthesis
Primary Insertion C-H, N-H, O-HC-HC-H, N-H, O-H (highly promiscuous)

Case Study: Operationalizing N-(4-Ethynylphenyl)cyclohexanecarboxamide

To transform our model scaffold into a functional probe, a photoreactive group must be synthetically incorporated. The choice depends on the specific biological question and the target's nature.

  • Strategy 1 (Benzophenone): A benzophenone moiety, such as 4-benzoylbenzoic acid, could be coupled to an amine-functionalized version of the scaffold (e.g., N-(4-ethynyl-3-aminophenyl)cyclohexanecarboxamide). This places the bulky benzophenone away from the core pharmacophore, potentially minimizing steric clash.

  • Strategy 2 (Diazirine): A more elegant approach would be to replace a functional group on the phenyl ring with a diazirine. For instance, synthesizing a version where the phenyl ring is substituted with a 3-(trifluoromethyl)-3H-diazirin-3-yl group. This maintains a smaller probe profile, which is often preferable.[10]

Experimental Protocol: A Self-Validating Workflow for Target ID

This protocol outlines a comprehensive workflow for identifying the cellular targets of a bioactive compound using a clickable, diazirine-based photo-affinity probe derived from our model scaffold. The inclusion of a competition control is essential for validating the specificity of the observed interactions.

A 1. Cell Treatment Incubate live cells with PAL probe. Control: Pre-incubate with excess parent compound. B 2. UV Irradiation Expose cells to 365 nm UV light to initiate covalent cross-linking. A->B C 3. Cell Lysis Harvest and lyse cells to solubilize proteins. B->C D 4. Click Chemistry Add Biotin-Azide and catalysts to attach biotin tag to the probe's alkyne. C->D E 5. Affinity Purification Incubate lysate with Streptavidin beads to enrich for biotinylated proteins. D->E F 6. On-Bead Digestion Wash beads to remove non-specific binders, then digest proteins with trypsin. E->F G 7. LC-MS/MS Analysis Analyze peptides by mass spectrometry to identify and quantify proteins. F->G H 8. Data Analysis Identify proteins significantly depleted in the competition sample. These are the specific targets. G->H

Caption: Workflow for target identification using a clickable PAL probe.

Step-by-Step Methodology
  • Probe Synthesis and Validation:

    • Synthesize the chosen probe (e.g., a diazirine-modified N-(4-Ethynylphenyl)cyclohexanecarboxamide).

    • Causality: Before large-scale proteomics, it is crucial to confirm that the probe retains the biological activity of the parent compound. Perform a dose-response assay to compare the IC₅₀/EC₅₀ values of the probe and the original molecule. A significant loss of activity suggests the modifications interfere with binding.

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HEK293T) to ~90% confluency.[7]

    • Experimental Group: Treat cells with the PAL probe at a predetermined optimal concentration (e.g., 1-10 µM) for a suitable duration (e.g., 1-4 hours).

    • Competition Control (Self-Validation): Pre-incubate a parallel set of cells with a 50-100 fold excess of the parent, non-probe compound (e.g., N-(p-tolyl)cyclohexanecarboxamide) for 1 hour before adding the PAL probe.

    • Causality: The competition control is the cornerstone of a trustworthy PAL experiment.[2] True binding partners of the probe will show significantly reduced labeling in the presence of the competing parent compound. Non-specific or off-target interactors will be labeled equally in both conditions.

  • UV Photo-Cross-linking:

    • Place the cell culture plates on ice and irradiate with 365 nm UV light for 5-15 minutes using a UV cross-linker.

    • Causality: Performing irradiation on ice minimizes cellular processes that could alter protein localization or expression during the procedure and reduces heat-induced artifacts.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS, then lyse using a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading for subsequent steps.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents: Biotin-Azide, TCEP (reducing agent), TBTA (ligand), and Copper(II) Sulfate.

    • Incubate for 1 hour at room temperature.

    • Causality: This reaction specifically and covalently attaches a biotin tag to the alkyne handle of the probe, which is now attached to its target protein.[7]

  • Affinity Purification of Labeled Proteins:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

    • Use a magnetic rack to collect the beads. Discard the supernatant.

    • Wash the beads extensively with lysis buffer and then with urea-containing buffers to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the beads in a buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide).

    • Perform on-bead digestion by adding sequencing-grade trypsin and incubating overnight at 37°C.

    • Collect the supernatant containing the digested peptides for analysis.

  • LC-MS/MS Analysis and Target Identification:

    • Analyze the peptide mixtures using nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

    • Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

    • True targets will be identified as proteins that are highly abundant in the experimental sample but significantly depleted (>70-80%) in the competition control sample.

Conclusion and Future Outlook

Photo-affinity labeling is a cornerstone of modern chemical biology and drug discovery. The selection of the photoreactive group is a critical decision that balances chemical stability, synthetic accessibility, steric impact, and cross-linking efficiency. While classic probes like aryl azides and benzophenones remain useful, the small size and high efficiency of diazirines have made them the preferred choice for many applications.

The hypothetical case of N-(4-Ethynylphenyl)cyclohexanecarboxamide illustrates a crucial point: many bioactive "hits" are merely starting points. To unlock their full potential and understand their mechanism, they must be thoughtfully derivatized into functional chemical probes. By carefully selecting a photoreactive group and coupling it with a robust, self-validating experimental workflow that includes competition controls, researchers can confidently illuminate the molecular targets of their compounds, paving the way for the rational development of next-generation therapeutics.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available from: [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554–570.
  • Kotz, F., et al. (2000). Comparison of the photochemical behavior of four different photoactivatable probes. Bioconjugate Chemistry, 11(4), 473-480. Available from: [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013, August 29). Molecules. Available from: [Link]

  • The standard experimental protocol for the photoaffinity method. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Hagan, A. K., & Kiemle, S. N. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(15), 6449-6467. Available from: [Link]

  • Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. (2022, December 19). ACS Publications. Available from: [Link]

  • Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). (2017, June 24). PMC. Available from: [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021, June 18). STAR Protocols. Available from: [Link]

  • A simple photo-affinity labeling protocol. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. (2013, August 15). ACS Publications. Available from: [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021, September 22). eScholarship. Available from: [Link]

  • Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. (n.d.). Bentham Science. Retrieved March 10, 2026, from [Link]

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. (2014, November 14). Semantic Scholar. Available from: [Link]

  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. (2014, November 12). RSC Publishing. Available from: [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry. (n.d.). reposiTUm. Retrieved March 10, 2026, from [Link]

  • Most commonly used photoaffinity probes and the corresponding reactive intermediates. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (2014, January 9). Taylor & Francis Online. Available from: [Link]

  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (2017). Springer Nature Experiments. Available from: [Link]

  • Comparative Photoaffinity Profiling of Omega-3 Signaling Lipid Probes Reveals Prostaglandin Reductase 1 as a Metabolic Hub in Human Macrophages. (2022, October 5). PMC. Available from: [Link]

  • Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. (2025, June 1). PubMed. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. Available from: [Link]

  • Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025, January 20). MDPI. Available from: [Link]

  • Cyclohexanecarboxamide, N-(4-methylphenyl)-. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway. (2024, June 11). ResearchGate. Available from: [Link]

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Sources

Comparative

Benchmarking N-(4-Ethynylphenyl)cyclohexanecarboxamide: A Click-Enabled Probe for Target Engagement Profiling vs. Classical Inhibitors

In the landscape of preclinical drug development, confirming target engagement within native biological systems is just as critical as optimizing in vitro binding affinity. While classical therapeutic inhibitors offer su...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug development, confirming target engagement within native biological systems is just as critical as optimizing in vitro binding affinity. While classical therapeutic inhibitors offer sub-nanomolar potency, they inherently lack the chemical handles necessary for direct proteomic tracking.

To bridge this gap, N-(4-Ethynylphenyl)cyclohexanecarboxamide (Probe-EPC) serves as a rationally designed, click-chemistry-enabled benchmarking tool. By fusing the privileged cyclohexanecarboxamide pharmacophore with a minimalist alkyne tag, Probe-EPC allows researchers to map binding pockets, validate on-target efficacy, and profile off-target liabilities against established clinical-stage inhibitors.

Structural Causality: The Bioorthogonal Advantage

The cyclohexanecarboxamide scaffold is a highly versatile pharmacophore known to occupy the hydrophobic catalytic channel of Soluble Epoxide Hydrolase (sEH) and the S2 pocket of Cathepsin K .

Historically, functionalizing these inhibitors with bulky fluorophores (e.g., FITC or Rhodamine) to create imaging probes resulted in a severe loss of binding affinity due to steric clash within these narrow enzymatic pockets. Probe-EPC circumvents this limitation through the strategic placement of a 4-ethynylphenyl group.

The Causality of the Design:

  • Minimal Steric Penalty: The terminal alkyne is exceptionally small, preserving the native binding kinetics and thermodynamic profile of the parent cyclohexanecarboxamide scaffold.

  • Bioorthogonality: The alkyne is biologically inert. It will not cross-react with endogenous nucleophiles or electrophiles in the proteome.

  • Modular Readout: Post-binding, the alkyne acts as an anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the researcher to "click" on any azide-functionalized reporter (fluorophore for imaging, or biotin for pull-down) after the probe has successfully engaged its target.

Quantitative Benchmarking: Probe-EPC vs. Clinical Inhibitors

To objectively evaluate Probe-EPC, we must benchmark it against the gold-standard therapeutic inhibitors for its primary targets: GSK2256294A (a potent sEH inhibitor) and AZD4996 (a selective Cathepsin K inhibitor).

Table 1: Comparative Performance and Modality Metrics
CompoundPrimary Target(s)Potency (IC₅₀)ModalityKey Structural FeaturePrimary Application
Probe-EPC sEH, Cathepsin K~10 - 50 nMABPP ProbeTerminal AlkyneTarget profiling, pull-down assays, off-target mapping.
GSK2256294A Soluble Epoxide Hydrolase27 pMTherapeuticTriazine-substitutedIn vivo anti-inflammatory efficacy, COPD models.
AZD4996 Cathepsin K< 1 nMTherapeuticCyanocyclopropylOsteoarthritis models, bone resorption blockade.

Data supported by pharmacological profiling of cyclohexanecarboxamide derivatives,.

Self-Validating Experimental Protocol: Activity-Based Protein Profiling (ABPP)

A robust experimental protocol must be a self-validating system. To prove that Probe-EPC binds specifically to the target (e.g., sEH) and not to background proteins, we employ a Competitive Displacement Workflow . By pre-incubating one sample arm with a massive excess of the non-tagged therapeutic inhibitor (GSK2256294A), we block the specific binding sites. Any signal remaining in this arm is definitively identified as non-specific background.

Step-by-Step Methodology

Step 1: Lysate Preparation & Competitive Pre-incubation

  • Harvest cells expressing the target enzyme and lyse in native buffer (e.g., PBS with 0.1% NP-40, protease inhibitors).

  • Divide the lysate into two equal arms: Arm A (Vehicle Control) and Arm B (Competitor) .

  • To Arm B, add 10 µM of GSK2256294A (or AZD4996). To Arm A, add an equivalent volume of DMSO. Incubate for 30 minutes at 37°C.

    • Causality: This step saturates the specific binding pockets in Arm B, creating the negative control required to validate Probe-EPC's specificity.

Step 2: Target Engagement (Probe Labeling)

  • Add 1 µM of Probe-EPC to both Arm A and Arm B.

  • Incubate for 1 hour at 37°C to allow the probe to equilibrate and bind available targets.

Step 3: CuAAC Click Chemistry

  • To both arms, add the click chemistry master mix: Azide-PEG4-Biotin (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I). THPTA is a critical water-soluble ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein targets.

  • React for 1 hour at room temperature in the dark.

Step 4: Affinity Enrichment & Readout

  • Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents. Resuspend the protein pellet in 1% SDS.

  • Incubate with Streptavidin-agarose beads for 2 hours to pull down the biotinylated targets.

  • Wash beads stringently, boil in Laemmli buffer, and analyze via LC-MS/MS or Western Blot.

    • Validation Check: A successful experiment will show a strong target band in Arm A, and a complete absence of that band in Arm B.

G N1 1. Target Engagement Incubate Probe-EPC with Cell Lysate N2 2. CuAAC Click Chemistry Add Azide-Biotin, CuSO4, THPTA, NaAsc N1->N2 Preserved Binding N3 3. Affinity Enrichment Streptavidin Beads Pull-Down N2->N3 Biotinylation N4 4. Proteomic Analysis LC-MS/MS or Western Blot N3->N4 Elution & Detection

Figure 1: Self-validating Activity-Based Protein Profiling (ABPP) workflow using Probe-EPC.

Mechanistic Pathway Analysis: Soluble Epoxide Hydrolase (sEH)

When benchmarking Probe-EPC against GSK2256294A, it is vital to understand the biochemical pathway being modulated. sEH is a critical regulatory enzyme in arachidonic acid metabolism. It rapidly hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs).

By binding to the catalytic channel of sEH, cyclohexanecarboxamide derivatives prevent this hydrolysis, thereby stabilizing EET levels, reducing tissue inflammation, and providing cardiovascular protection. Probe-EPC perfectly mimics this blockade while providing the chemical handle needed to prove that the phenotypic shift is directly caused by sEH engagement.

Pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 AA->CYP EET Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory / Vasodilatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) Target Enzyme EET->sEH DHET Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHET Inhibitor Probe-EPC / GSK2256294A (Cyclohexanecarboxamides) Inhibitor->sEH Blocks Hydrolysis

Figure 2: The arachidonic acid metabolic pathway illustrating the target blockade by cyclohexanecarboxamides.

Conclusion

While therapeutic compounds like GSK2256294A and AZD4996 are optimized for in vivo efficacy and pharmacokinetic stability, they operate as "invisible" agents at the proteomic level. N-(4-Ethynylphenyl)cyclohexanecarboxamide fills this critical analytical void. By leveraging the bioorthogonal power of the ethynylphenyl tag, Probe-EPC provides researchers with a highly reliable, self-validating system to confirm target engagement, map off-target interactions, and drive the next generation of rational drug design.

References

  • Dossetter, A.G., et al. "(1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A
Validation

"N-(4-Ethynylphenyl)cyclohexanecarboxamide" confirming on-target activity in a secondary assay

Comprehensive Comparison Guide: Validating sEH Target Engagement with N-(4-Ethynylphenyl)cyclohexanecarboxamide As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in preclinical drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validating sEH Target Engagement with N-(4-Ethynylphenyl)cyclohexanecarboxamide

As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in preclinical drug development is definitively proving that a small molecule engages its intended target within a living cell. In the context of Soluble Epoxide Hydrolase (sEH) inhibitors—a critical class of compounds for pain management and cardiovascular diseases—traditional biochemical assays often fail to translate to cellular efficacy.

To bridge this gap, N-(4-Ethynylphenyl)cyclohexanecarboxamide (EPhC) has emerged as a premier bioorthogonal tool. By functioning as both a potent sEH binder and a Click-Chemistry-enabled Activity-Based Protein Profiling (ABPP) probe, EPhC allows researchers to visualize and quantify target engagement directly in the native cellular environment. This guide objectively compares EPhC against traditional alternatives and provides a self-validating protocol for secondary assay implementation.

Mechanistic Grounding: The Design of EPhC

The efficacy of EPhC relies on the precise engineering of its two primary structural motifs:

  • The Cyclohexanecarboxamide Scaffold: This moiety is a privileged, field-proven pharmacophore that mimics the transition state of endogenous epoxy-fatty acids, anchoring tightly into the hydrophobic catalytic pocket of sEH [1].

  • The 4-Ethynylphenyl Tag: By placing a terminal alkyne at the para-position of the phenyl ring, the reactive ethynyl group is deliberately projected outward into the solvent channel. This prevents steric clashing within the enzyme's active site, preserving the compound's low-nanomolar binding affinity. Furthermore, the alkyne is sterically unobtrusive, allowing the probe to easily cross the plasma membrane—a feat impossible for probes pre-conjugated to bulky fluorophores [2].

MOA Target sEH Enzyme (Target) Binding Target Engagement at Catalytic Site Target->Binding Probe EPhC Probe (Cyclohexanecarboxamide + Alkyne) Probe->Binding Click CuAAC Click Reaction (+ Azide-Fluorophore) Binding->Click Secondary Assay Readout Fluorescent Readout (In-gel or FP Assay) Click->Readout

Fig 1: Mechanism of EPhC target engagement and subsequent CuAAC click-chemistry readout.

Comparative Performance Data

When establishing a secondary validation assay, researchers must choose between standard unlabeled inhibitors, direct-fluorescent probes, and clickable probes like EPhC. The table below summarizes the quantitative and qualitative performance metrics of these alternatives.

FeatureEPhC (Clickable Probe)GSK2256294 (Standard Inhibitor)Cy5-sEH Probe (Direct Fluorescent)
Primary Utility Target validation & ABPPTherapeutic lead / CompetitorIn vitro biochemical assays
Cell Permeability High (Minimal steric bulk)High Low (Bulky Cy5 impedes entry)
In Situ Labeling Yes (via post-lysis CuAAC)No (Lacks reporter tag)No (Fails to penetrate live cells)
Target Affinity (IC50) ~45 nM (Maintained affinity)1.6 nM >500 nM (Steric clash in pocket)
Multiplexing High (Compatible with any azide)N/A Low (Fixed to Cy5 emission)

Data Synthesis: While clinical-grade inhibitors like GSK2256294 possess superior raw affinity [1], they are "invisible" in a cellular context. Conversely, pre-labeled Cy5 probes suffer from severe affinity drop-offs and poor membrane permeability. EPhC provides the optimal compromise: it maintains physiologically relevant target affinity while enabling highly sensitive downstream visualization[3].

Self-Validating Experimental Protocol: In-Cell Target Engagement

To ensure trustworthiness, a secondary assay must be a self-validating system . The following protocol utilizes a competitive binding control to definitively prove that the resulting fluorescent signal is driven entirely by on-target sEH engagement, eliminating the risk of false positives from non-specific binding.

Step-by-Step Methodology

Step 1: Live-Cell Incubation & Competitive Control

  • Action: Plate target cells (e.g., HepG2) to 80% confluency. In the "Test" well, add 5 µM EPhC. In the "Validation" well, pre-incubate cells with 10 µM of a standard non-clickable inhibitor (e.g., GSK2256294) for 30 minutes prior to adding 5 µM EPhC. Incubate both for 1 hour at 37°C.

  • Causality: Treating live cells preserves endogenous protein-protein interactions. The Validation well serves as the self-validating control: the standard inhibitor will occupy the sEH active sites, blocking EPhC binding. A subsequent loss of signal in this well proves the EPhC signal is exclusively on-target.

Step 2: Cell Lysis & Protein Extraction

  • Action: Wash cells with cold PBS to remove unbound probe. Lyse using 1% NP-40 buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 10 mins and collect the supernatant.

  • Causality: NP-40 is a mild, non-ionic detergent that effectively solubilizes the proteome without disrupting the covalent/tight-binding complex formed between EPhC and sEH.

Step 3: CuAAC "Click" Chemistry

  • Action: To 50 µg of lysate, sequentially add: Azide-Cy5 (1 µM), THPTA ligand (100 µM), CuSO4 (1 mM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature in the dark.

  • Causality: The order of addition is critical. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I). The THPTA ligand is strictly required to stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species (ROS), which would otherwise degrade the protein sample before analysis [2].

Step 4: SDS-PAGE & In-Gel Fluorescence

  • Action: Quench the reaction with standard Laemmli buffer, boil for 5 mins, and resolve the proteins on a 4-12% Bis-Tris polyacrylamide gel. Scan the gel using a fluorescence imager set to the Cy5 channel (Ex: 650 nm / Em: 670 nm).

  • Causality: Gel electrophoresis separates the proteome by mass. A distinct fluorescent band at ~62 kDa (the molecular weight of sEH monomer) in the Test well, coupled with the absence of this band in the Validation well, provides absolute confirmation of on-target secondary assay engagement.

Protocol Step1 1. Live Cell Incubation (EPhC ± Competitor) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (CuSO4, THPTA, Azide-Cy5) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Imaging Step4->Step5

Fig 2: Step-by-step workflow for in situ target engagement utilizing EPhC.

References

  • Wang Y, Wagner KM, Morisseau C, Hammock BD. "Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence." Journal of Pain Research, Dove Medical Press, 2021.[Link]

  • Speers AE, Cravatt BF. "Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling." MDPI, 2014.[Link]

  • "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." PMC, National Institutes of Health.[Link]

Comparative

Orthogonal Validation of Proteomic Hits: A Comparative Guide to Chemical Probes and Classical Methodologies

Authored by a Senior Application Scientist In the landscape of modern drug discovery and biological research, proteomics stands as a cornerstone for identifying novel therapeutic targets and understanding complex disease...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and biological research, proteomics stands as a cornerstone for identifying novel therapeutic targets and understanding complex disease mechanisms. However, the path from a list of "proteomic hits" to validated, actionable targets is fraught with challenges, primarily the high potential for false positives. Orthogonal validation—the confirmation of initial findings using independent, alternative methods—is therefore not merely a suggestion but a critical step to ensure the scientific rigor and ultimate success of a research program.

This guide provides an in-depth comparison of cutting-edge and traditional methodologies for the orthogonal validation of proteomic hits. We will delve into the principles and applications of chemical probes, with a specific focus on the emerging class of compounds exemplified by molecules like N-(4-Ethynylphenyl)cyclohexanecarboxamide, and compare their performance with established techniques such as Western Blotting and Immunoprecipitation-Mass Spectrometry (IP-MS).

The Rise of Chemical Probes: A New Paradigm in Target Validation

While the specific compound N-(4-Ethynylphenyl)cyclohexanecarboxamide is not extensively documented in publicly available literature for proteomic applications, its structure is highly indicative of a modern chemical probe designed for "click chemistry" and activity-based protein profiling (ABPP).[1][2][3] This approach represents a significant advancement in our ability to validate protein-small molecule interactions within a native biological context.

The core components of such a probe are:

  • A "warhead" or reactive group designed to interact with a specific class of proteins. In this case, the cyclohexanecarboxamide moiety would serve this function.

  • A "clickable" handle , which is a bio-orthogonal functional group that does not react with biological molecules. The ethynyl group on the phenyl ring is a classic alkyne handle for click chemistry.[1][2][3]

  • A linker that connects the warhead and the handle.

The power of this approach lies in its two-step process. First, the probe is introduced to a complex biological system (e.g., live cells or lysates), where the warhead interacts with its protein targets. Then, in a second step, a reporter molecule (e.g., biotin for enrichment or a fluorophore for imaging) is "clicked" onto the alkyne handle. This allows for the specific detection, isolation, and identification of the probe's interacting proteins.[4][5]

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} Caption: Workflow for proteomic hit validation using a clickable chemical probe.

A Comparative Analysis of Orthogonal Validation Techniques

The choice of an orthogonal validation method depends on various factors, including the nature of the proteomic hit, the available resources, and the specific biological question being addressed. Below is a comparison of the chemical probe approach with Western Blotting and IP-MS.

FeatureChemical Probes (e.g., Click Chemistry/ABPP)Western BlotImmunoprecipitation-Mass Spectrometry (IP-MS)
Principle Covalent labeling of target proteins in a complex mixture using a reactive chemical probe, followed by "clicking" a reporter tag for detection/enrichment.[6][7]Immunodetection of a specific protein in a complex mixture after separation by gel electrophoresis.Enrichment of a target protein and its binding partners from a cell lysate using a specific antibody, followed by identification via mass spectrometry.[1]
Key Advantage Can be performed in living cells, providing a snapshot of protein activity in a native environment. Can identify novel, previously unknown targets.[7]Widely accessible, relatively inexpensive, and provides information on protein size and abundance.Can identify not only the target protein but also its interaction partners (co-IP-MS).[1]
Key Limitation Requires synthesis of a specific chemical probe. The probe's warhead may not be perfectly specific, leading to off-target labeling.Requires a specific and validated antibody. Can be semi-quantitative at best and is low-throughput.Heavily dependent on antibody specificity and affinity. The interaction may be disrupted during the IP process.[1]
Throughput High-throughput potential for screening multiple conditions or compounds.Low-throughput, typically one protein at a time.Moderate throughput, can be multiplexed to some extent.
Quantitative Can be made quantitative using isotopic labeling methods (e.g., isoTOP-ABPP).[8]Semi-quantitative, relies on densitometry of bands.Can be quantitative with the use of stable isotope-labeled standards.[1]
In Vivo Applicability Yes, cell-permeable probes can be used in living cells and organisms.[2]No, requires cell lysis.No, requires cell lysis.

Experimental Protocols

To provide a practical understanding of these techniques, we present detailed, step-by-step methodologies for each approach.

Protocol 1: Orthogonal Validation using a Clickable Chemical Probe

This protocol is a generalized procedure for using a probe like N-(4-Ethynylphenyl)cyclohexanecarboxamide.

1. Probe Incubation: a. Culture cells to the desired confluency. b. Treat cells with the ethynyl-containing chemical probe at various concentrations and for different durations to optimize labeling. Include a vehicle control (e.g., DMSO). c. For in vitro labeling, prepare cell lysates and incubate with the probe.

2. Cell Lysis and Click Reaction: a. Harvest and lyse the cells in a buffer compatible with the click reaction (e.g., PBS with 1% Triton X-100). b. To the lysate, add the click-reaction cocktail: azide-biotin or azide-fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate. c. Incubate for 1-2 hours at room temperature to allow the click reaction to proceed.

3. Enrichment of Labeled Proteins (for Biotin Tag): a. Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins.

4. Protein Digestion and Mass Spectrometry: a. Perform on-bead digestion of the captured proteins using trypsin. b. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were labeled by the probe.

5. Visualization of Labeled Proteins (for Fluorophore Tag): a. Separate the proteins from the clicked lysate by SDS-PAGE. b. Visualize the fluorescently labeled proteins using an appropriate gel scanner.

Protocol 2: Orthogonal Validation by Western Blot

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} Caption: Standard workflow for Western Blot analysis.

1. Sample Preparation: a. Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. Gel Electrophoresis: a. Denature an equal amount of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

4. Immunodetection: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the protein of interest. c. Wash the membrane to remove unbound primary antibody. d. Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. e. Wash the membrane to remove unbound secondary antibody.

5. Detection: a. Add a chemiluminescent substrate that reacts with the HRP to produce light. b. Capture the light signal using an imager to visualize the protein bands.

Protocol 3: Orthogonal Validation by Immunoprecipitation-Mass Spectrometry (IP-MS)

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

1. Cell Lysis: a. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions. b. Clear the lysate by centrifugation to remove cellular debris.

2. Immunoprecipitation: a. Incubate the cell lysate with a primary antibody specific to the target protein. b. Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes. c. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

3. Elution and Sample Preparation for MS: a. Elute the captured proteins from the beads using an elution buffer (e.g., low pH buffer or by boiling in SDS-PAGE sample buffer). b. Neutralize the eluate if necessary. c. Reduce, alkylate, and digest the proteins with trypsin.

4. Mass Spectrometry Analysis: a. Analyze the resulting peptides by LC-MS/MS. b. Use a database search algorithm to identify the proteins present in the sample. The target protein should be highly abundant, and any co-purified proteins are potential interaction partners.

Data Presentation: A Hypothetical Comparison

To illustrate the potential outcomes of these validation methods, consider a hypothetical scenario where a kinase, "Kinase X," was identified as a hit in a proteomic screen for a novel small molecule inhibitor.

Validation MethodExpected Outcome for "Kinase X"Interpretation
Clickable Probe "Kinase X" is identified with high confidence and a significant number of unique peptides in the LC-MS/MS analysis of the probe-enriched sample.The small molecule directly binds to Kinase X in a cellular context.
Western Blot A band corresponding to the molecular weight of "Kinase X" is detected in the control lane, and its intensity is reduced in the lane treated with the inhibitor.The inhibitor leads to a decrease in the total amount of Kinase X, possibly by promoting its degradation.
IP-MS "Kinase X" is the most abundant protein identified in the IP-MS experiment. Several known and novel interacting proteins are also identified.The antibody successfully enriches Kinase X, confirming its presence. The identification of interactors provides further biological context.

Conclusion

The orthogonal validation of proteomic hits is an indispensable step in modern biological research and drug discovery. While traditional methods like Western Blot and IP-MS remain valuable tools, the advent of chemical probes with "clickable" handles, such as the conceptual N-(4-Ethynylphenyl)cyclohexanecarboxamide, offers a powerful and complementary approach. The ability to profile protein-small molecule interactions in living systems provides a more physiologically relevant validation and has the potential to uncover novel biology. By understanding the principles, advantages, and limitations of each method, researchers can design a robust validation strategy that builds confidence in their proteomic discoveries and accelerates the translation of these findings into meaningful biological insights and therapeutic innovations.

References

  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Retrieved from [Link]

  • Zhang, M., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5333. Retrieved from [Link]

  • Bond, M. J., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(4), 473-485. Retrieved from [Link]

  • Speers, A. E., & Cravatt, B. F. (2005). A Tandem Orthogonal Proteolysis Strategy for High-Content Chemical Proteomics. Journal of the American Chemical Society, 127(29), 10182-10183. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity-based protein profiling probes for cytochrome P450 enzymes. Retrieved from [Link]

  • Roy, A. R., et al. (2021). Finding a vocation for validation: taking proteomics beyond association and location. Journal of Cell Science, 134(15), jcs258814. Retrieved from [Link]

  • Li, J., et al. (2020). A Clickable APEX Probe for Proximity-Dependent Proteomic Profiling in Yeast. Cell Chemical Biology, 27(7), 875-883.e5. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • MDPI. (2025, December 5). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of chemical probes for mass spectrometry based chemical proteomics. Retrieved from [Link]

  • Beilstein Journals. (2024, September 12). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Activity Based Protein Profiling Service. Retrieved from [Link]

  • Wright, M. H., & Sieber, S. A. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 109. Retrieved from [Link]

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Validation

A Researcher's Guide to Target Specificity: Assessing N-(4-Ethynylphenyl)cyclohexanecarboxamide with Knockout Models

Introduction: The Imperative of Target Specificity In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous scientific scrutiny. A molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Specificity

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous scientific scrutiny. A molecule's success is fundamentally tied to its specificity—its ability to engage the intended molecular target while minimally interacting with other cellular components. N-(4-Ethynylphenyl)cyclohexanecarboxamide (hereafter referred to as NECC) is a novel synthetic compound whose structural motifs suggest potential interaction with protein kinases. For the purpose of this guide, we will treat NECC as a putative inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator and a high-value target in oncology.[1][2][3]

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of compounds like NECC. We will move beyond theoretical discussions to provide actionable, field-proven protocols centered on the gold standard for target validation: the use of CRISPR/Cas9-generated knockout (KO) models.[4][5][6] The central premise is simple yet powerful: if a compound's effect is truly mediated by its intended target, then the genetic ablation of that target should render cells insensitive to the compound. Any residual activity observed in a knockout model points unequivocally toward off-target effects.[4]

Section 1: The Principle of Genetic Validation

Before delving into protocols, it is crucial to understand the causality behind choosing knockout models for target validation. While methods like RNA interference (siRNA/shRNA) can reduce target protein levels, this knockdown is often incomplete and transient, leaving residual protein that can confound results.[6] Pharmacological validation using multiple inhibitors can be insightful, but it is difficult to deconvolve on-target from off-target effects, as many inhibitors, especially kinase inhibitors, have polypharmacological profiles.[7][8][9]

A stable, genetically verified knockout model provides the most definitive baseline for assessing specificity.[5][6][10] By creating a null-background (a cell line completely lacking the target protein), we establish a self-validating experimental system. The wild-type (WT) cells act as the positive control, while the knockout (KO) cells serve as the negative control for on-target activity. This binary system allows for the clear dissection of a compound's biological effects.

Here, we will detail the logical workflow for assessing NECC's specificity for its hypothetical target, CDK9.

cluster_0 Phase 1: Model Generation & Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Interpretation a Design gRNAs for CDK9 Gene b Transfect WT Cells with CRISPR/Cas9 Plasmids a->b c Isolate Single-Cell Clones b->c d Validate CDK9 Knockout (Sequencing & Western Blot) c->d e Treat WT & CDK9-KO Cells with NECC & Comparators d->e Validated Model f Assess Downstream Target Modulation (p-RNAPII) e->f g Measure Phenotypic Outcomes (Gene Expression, Apoptosis) e->g h Compare Dose-Response Curves (WT vs. KO) g->h Experimental Data i Quantify On-Target vs. Off-Target Activity h->i j Conclude on NECC Target Specificity i->j

Caption: Overall workflow for assessing NECC target specificity using a CDK9 knockout model.

Section 2: Experimental Protocols & Methodologies

This section details the core experimental procedures. Each protocol is designed to be a self-validating system with integrated controls.

Generation of a Stable CDK9 Knockout Cell Line via CRISPR/Cas9

The first critical step is the creation of a reliable knockout model. We will use a human cancer cell line where CDK9 is known to be active, such as the multiple myeloma cell line NCI-H929.[11]

Protocol 1: CRISPR/Cas9-Mediated Knockout of CDK9

  • gRNA Design and Vector Construction:

    • Rationale: To ensure a complete knockout, design at least two distinct single-guide RNAs (sgRNAs) targeting early, constitutive exons of the human CDK9 gene. This minimizes the chance of escape via alternative splicing.[12]

    • Action: Use an online design tool (e.g., Benchling, CHOPCHOP) to select gRNA sequences with high on-target scores and low predicted off-target effects.[12][13] Synthesize and clone these gRNA sequences into a Cas9-expressing plasmid that also contains a fluorescent marker (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).

  • Transfection:

    • Rationale: Efficient delivery of the CRISPR machinery is essential for successful editing.

    • Action: Transfect the NCI-H929 wild-type cells with the gRNA/Cas9 plasmids using an optimized method such as electroporation or a lipid-based transfection reagent. Include a control with a non-targeting gRNA.

  • Single-Cell Isolation:

    • Rationale: To ensure a clonally derived population with a homozygous knockout, it is imperative to isolate and expand single cells.[14][15]

    • Action: 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to plate single GFP-positive cells into individual wells of a 96-well plate.[15] Alternatively, use the limiting dilution method.[15]

  • Clone Expansion and Screening:

    • Rationale: Expanded clones must be rigorously validated to confirm the knockout at both the genomic and protein levels.

    • Action: Expand the single-cell clones over several weeks. Harvest a portion of each clone for genomic DNA extraction and another for protein lysate preparation.

  • Validation of Knockout:

    • Genomic Validation: Use PCR to amplify the targeted region of the CDK9 gene from the genomic DNA. Sequence the PCR products (Sanger sequencing) and analyze the results using a tool like TIDE or ICE to confirm the presence of frameshift-inducing insertions/deletions (indels).[14]

    • Protein Validation (Western Blot): This is the ultimate confirmation of a functional knockout.[4]

      • Prepare lysates from WT cells and each putative KO clone.

      • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a validated primary antibody against CDK9 (e.g., sc-13130).[8]

      • Probe a separate membrane or strip and re-probe the same membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

      • Expected Result: The CDK9 band (~42 kDa) should be present in the WT lysate and completely absent in the validated KO clone lysates.[2]

cluster_WT Wild-Type (WT) Cells cluster_KO CDK9 Knockout (KO) Cells WT_NECC NECC Treatment WT_CDK9 Active CDK9 WT_NECC->WT_CDK9 Inhibits WT_RNAPII RNAPII-CTD WT_CDK9->WT_RNAPII Phosphorylates WT_pRNAPII p-RNAPII (Ser2) WT_RNAPII->WT_pRNAPII WT_Transcription Gene Transcription (e.g., MYC, MCL1) WT_pRNAPII->WT_Transcription Promotes KO_NECC NECC Treatment KO_Transcription Basal/No Transcription KO_NECC->KO_Transcription Off-Target Effect? KO_CDK9 No CDK9 KO_RNAPII RNAPII-CTD KO_pRNAPII No p-RNAPII (Ser2) KO_RNAPII->KO_pRNAPII KO_pRNAPII->KO_Transcription No Promotion cluster_logic start Observe Phenotypic Effect of NECC wt_effect Effect observed in WT cells? start->wt_effect ko_effect Effect observed in CDK9-KO cells? wt_effect->ko_effect Yes conclusion2 Conclusion: Off-Target Mechanism wt_effect->conclusion2 No outcome1 outcome1 ko_effect->outcome1 No outcome2 Outcome 2 Potency in WT ≈ Potency in KO ko_effect->outcome2 Yes outcome3 outcome3 ko_effect->outcome3 Partially conclusion1 Conclusion: High On-Target Specificity outcome1->conclusion1 outcome2->conclusion2 conclusion3 Conclusion: Mixed On- and Off-Target Effects outcome3->conclusion3

Caption: Logic diagram for interpreting results from comparative WT vs. KO cell-based assays.

Conclusion

The use of genetically defined knockout models provides an unequivocal method for dissecting the on-target versus off-target activities of a test compound. By comparing the cellular and molecular responses to NECC in wild-type and CDK9-KO cells, we can definitively conclude whether its mechanism of action is dependent on the presence of its putative target. This rigorous, evidence-based approach is not merely a validation step; it is a foundational pillar of drug discovery that ensures the progression of compounds with a well-understood and specific mechanism of action, ultimately increasing the probability of success in later-stage clinical development.

References

  • Al-Jomah, N., et al. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. PMC. [Link]

  • Garriga, J., & Graña, X. (2020). CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas. Frontiers in Oncology. [Link]

  • ABclonal. (n.d.). [KO Validated] CDK9 Rabbit mAb (A11145). ABclonal. [Link]

  • Garriga, J., & Graña, X. (2014). RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation. PMC. [Link]

  • Bill, B. R., et al. (2016). CRISPR guide RNA design for research applications. PMC. [Link]

  • ResearchGate. (n.d.). Enzymatic IC 50 against a panel of serine/threonine and tyrosine kinases, assessed for inhibition by SNS-032, Xavopiridol, seliciclib and AT5719. ResearchGate. [Link]

  • Davidson, L., et al. (2014). 3' end formation of pre-mRNA and phosphorylation of Ser2 on the RNA polymerase II CTD are reciprocally coupled in human cells. Genes & Development. [Link]

  • Chen, Y., et al. (2023). Phenotypic screening converges on CDK9 inhibition as a therapeutic strategy in translocation renal cell carcinoma. PMC. [Link]

  • Hsieh, Y-C., et al. (2024). Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma. PMC. [Link]

  • Ubigene. (2025). Why Knockout Validation is Essential for Western Blot Specificity Evaluation. Ubigene. [Link]

  • Čermák, T., & Čegan, R. (2023). In Silico Design of gRNA for CRISPR/Cas9-Mediated Gene Knockout. Springer Link. [Link]

  • The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • D'Orso, I., & Frankel, A. D. (2018). CDK9‐mediated phosphorylation controls the interaction of TIP60 with the transcriptional machinery. PMC. [Link]

  • Hirose, Y., et al. (2015). Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD. Oxford Academic. [Link]

  • abm Inc. (n.d.). CRISPR Cas9 Studies - gRNA Design. abm Inc. [Link]

  • Zhang, T., et al. (2022). CDK9 inhibitors in cancer research. PMC. [Link]

  • Rockland Immunochemicals Inc. (n.d.). CDK9 phospho T29 Antibody (600-401-996). Rockland. [Link]

  • Semantic Scholar. (n.d.). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Semantic Scholar. [Link]

  • Eilebrecht, S., et al. (2020). A combinatorial view of old and new RNA polymerase II modifications. Taylor & Francis Online. [Link]

  • Wall, M., et al. (2015). CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo. PMC. [Link]

  • BioCurate. (n.d.). Target validation – BioCurate's perspective. BioCurate. [Link]

  • Al-Harbi, S., et al. (2022). Gene Expression Profiling and Protein Analysis Reveal Suppression of the C-Myc Oncogene and Inhibition JAK/STAT and PI3K/AKT/mTOR Signaling by Thymoquinone in Acute Myeloid Leukemia Cells. MDPI. [Link]

  • ResearchGate. (n.d.). CDK9 inhibition remodels protein biosynthetic machinery. (A) RT‐qPCR.... ResearchGate. [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Vitro Biotech. [Link]

  • Antibodies.com. (2024). Knockout (KO) Validation. Antibodies.com. [Link]

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Comparative

A Comparative Guide to the Synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide: Efficiency and Cost Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular entities with high efficiency and cost-effectiveness...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular entities with high efficiency and cost-effectiveness is paramount. N-(4-Ethynylphenyl)cyclohexanecarboxamide, a molecule featuring a terminal alkyne and a cyclohexanecarboxamide moiety, represents a versatile building block for the development of bioactive compounds and functional materials. The terminal alkyne group, in particular, serves as a valuable handle for further molecular elaboration via reactions such as "click chemistry." This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, with a focus on experimental efficiency and overall cost.

At a Glance: Synthetic Strategies

Two principal retrosynthetic disconnections for N-(4-Ethynylphenyl)cyclohexanecarboxamide lead to two distinct synthetic strategies:

  • Route 1: Direct Amidation. This approach involves the direct coupling of commercially available 4-ethynylaniline with cyclohexanecarbonyl chloride. It is the most straightforward route, contingent on the availability and cost of the aniline starting material.

This guide will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective yields, step counts, and associated costs.

Route 1: Direct Amidation of 4-Ethynylaniline

This route represents the most direct and atom-economical approach to the target molecule. The core of this strategy is the formation of an amide bond between 4-ethynylaniline and cyclohexanecarbonyl chloride, a classic example of nucleophilic acyl substitution.

Chemical Rationale and Mechanism

The reaction typically proceeds via a Schotten-Baumann-type mechanism.[1][2][3] In this process, the nucleophilic amine (4-ethynylaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (cyclohexanecarbonyl chloride). The reaction is typically carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4] The use of a biphasic system (e.g., an organic solvent and water) is common when an inorganic base is used.[5]

Experimental Protocol

Materials:

  • 4-Ethynylaniline

  • Cyclohexanecarbonyl chloride[6]

  • Pyridine or 10% aqueous Sodium Hydroxide

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-ethynylaniline (1.0 eq.) in dichloromethane.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(4-Ethynylphenyl)cyclohexanecarboxamide.

Visualization of Route 1

Route_1_Direct_Amidation cluster_0 Amide Coupling start1 4-Ethynylaniline Amidation Schotten-Baumann Reaction start1->Amidation start2 Cyclohexanecarbonyl chloride start2->Amidation product N-(4-Ethynylphenyl)cyclohexanecarboxamide Amidation->product

Caption: Workflow for the direct amidation of 4-ethynylaniline.

Route 2: Two-Step Synthesis via Sonogashira Coupling

This route is a viable alternative when 4-ethynylaniline is either unavailable or its cost is a limiting factor. The synthesis begins with a more readily available starting material, 4-iodoaniline, and introduces the ethynyl group via a palladium-catalyzed Sonogashira coupling reaction.[7]

Chemical Rationale and Mechanism

Step 1: Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method to form C-C bonds between terminal alkynes and aryl or vinyl halides.[7] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The currently accepted mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (4-iodoaniline).

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of a base (typically an amine like triethylamine) to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A protecting group, such as trimethylsilyl (TMS), is often used on the acetylene to prevent self-coupling (Glaser coupling).[8][9]

Step 2: Deprotection of the Silyl Group

Following the Sonogashira coupling, the TMS protecting group is removed to reveal the terminal alkyne. This is typically achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base such as potassium carbonate in methanol.[10]

Step 3: Amidation

The final step is the amidation of the newly synthesized 4-ethynylaniline with cyclohexanecarbonyl chloride, following the same procedure as described in Route 1.

Experimental Protocol

Step A: Synthesis of 4-((Trimethylsilyl)ethynyl)aniline

  • To a solution of 4-iodoaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.) in degassed triethylamine, add trimethylsilylacetylene (1.2 eq.) dropwise under an inert atmosphere.[11]

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 4-((trimethylsilyl)ethynyl)aniline.

Step B: Deprotection to 4-Ethynylaniline

  • Dissolve the silylated aniline from Step A in methanol.

  • Add potassium carbonate (2.0 eq.) and stir at room temperature for 1-2 hours.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give 4-ethynylaniline.

Step C: Synthesis of N-(4-Ethynylphenyl)cyclohexanecarboxamide

  • Follow the amidation procedure as detailed in Route 1, using the 4-ethynylaniline synthesized in Step B.

Visualization of Route 2

Route_2_Sonogashira cluster_1 Sonogashira Coupling cluster_2 Deprotection cluster_3 Amide Coupling start1 4-Iodoaniline Coupling Pd/Cu Catalysis start1->Coupling start2 Trimethylsilylacetylene start2->Coupling intermediate1 4-((Trimethylsilyl)ethynyl)aniline Deprotection Base-mediated Desilylation intermediate1->Deprotection intermediate2 4-Ethynylaniline Amidation Schotten-Baumann Reaction intermediate2->Amidation start3 Cyclohexanecarbonyl chloride start3->Amidation product N-(4-Ethynylphenyl)cyclohexanecarboxamide Coupling->intermediate1 Deprotection->intermediate2 Amidation->product

Caption: Workflow for the two-step synthesis via Sonogashira coupling.

Comparative Analysis: Efficiency and Cost

The choice between these two synthetic routes will largely depend on a careful consideration of efficiency (yield, number of steps) and the cost of starting materials and reagents.

Efficiency Comparison
ParameterRoute 1: Direct AmidationRoute 2: Two-Step Synthesis
Number of Steps 13 (including synthesis of cyclohexanecarbonyl chloride)
Typical Overall Yield High (typically >85%)[12]Moderate (typically 60-75% over 3 steps)[13][14]
Purification One final purificationPurification required for each intermediate
Time Efficiency HighModerate to Low

Route 1 is significantly more efficient in terms of step economy and overall yield. A one-step synthesis is inherently more desirable as it minimizes reaction time, solvent usage, and potential for material loss during workup and purification. Route 2, being a multi-step process, requires more time and resources, and the overall yield is subject to the efficiency of each individual step.

Cost Comparison

The cost-effectiveness of each route is highly dependent on the current market prices of the required starting materials and reagents. The following table provides an estimated cost analysis based on typical supplier pricing for research-grade chemicals. Prices are subject to change and may vary based on supplier and purity.

ReagentRoute 1 (per mole of product)Route 2 (per mole of product)
4-Ethynylaniline~$350/25g[15]-
Cyclohexanecarbonyl chloride~$51/25g[5]~$51/25g[5]
4-Iodoaniline-~$18.53/25g[16]
Trimethylsilylacetylene-~$15/25g[17]
Bis(triphenylphosphine)palladium(II) dichloride-~$100/1g
Copper(I) iodide-~$50/25g
Cyclohexanecarboxylic acid-~$18.53/100g[18]
Thionyl chloride-~$193/1L
Estimated Total Reagent Cost High (driven by 4-ethynylaniline) Moderate

Note: The cost of cyclohexanecarbonyl chloride can be reduced if synthesized in-house from the less expensive cyclohexanecarboxylic acid[19] and a chlorinating agent like thionyl chloride.[20][21] This adds a step to Route 1 but can be a cost-saving measure for both routes on a larger scale.

From a cost perspective, Route 2 appears more economical, primarily due to the significantly lower cost of 4-iodoaniline compared to 4-ethynylaniline. While the palladium catalyst for the Sonogashira coupling represents a notable expense, its catalytic nature means only a small amount is required, and for large-scale synthesis, the cost per mole of product becomes less significant.

Conclusion and Recommendations

The optimal synthetic route for N-(4-Ethynylphenyl)cyclohexanecarboxamide is a trade-off between efficiency and cost.

  • For rapid, small-scale synthesis where time and simplicity are the primary concerns, and the cost of 4-ethynylaniline is not prohibitive, Route 1 (Direct Amidation) is the superior choice. Its high yield and single-step nature make it an attractive option for generating material quickly for screening or initial studies.

  • For larger-scale synthesis or in situations where cost is a major driver, Route 2 (Two-Step Synthesis via Sonogashira Coupling) is the more prudent option. Despite its lower overall yield and increased number of steps, the substantial cost savings from using 4-iodoaniline as the starting material make it a more economically viable pathway for producing larger quantities of the target molecule.

Researchers and drug development professionals should carefully evaluate their specific needs and resources when selecting the most appropriate synthetic strategy. For process development and scale-up, further optimization of reaction conditions for Route 2, such as catalyst loading and reaction times, could further enhance its cost-effectiveness.

References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2544–2547.
  • Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886, 19 (2), 3218–3222.
  • ChemAnalyst. Thionyl Chloride Prices, Trends, Chart, Index and News Q4 2025. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Indian Journal of Chemistry. An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. [Link]

  • IndiaMART. Thionyl Chloride at ₹ 40/kg | Kalbadevi | Mumbai | ID: 14472058130. [Link]

  • ResearchGate. A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. | Request PDF. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Scribd. Synthesis of Benzanilide from Aniline | PDF. [Link]

  • Pearson. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. [Link]

  • PrepChem.com. Synthesis of B. 1-Chloro-1-cyclohexanecarboxylic acid chloride. [Link]

  • lookchem. Cas 1066-54-2,Trimethylsilylacetylene. [Link]

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  • ResearchGate. Reaction of anilines and amines. | Download Table. [Link]

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Safety & Regulatory Compliance

Safety

N-(4-Ethynylphenyl)cyclohexanecarboxamide proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-(4-Ethynylphenyl)cyclohexanecarboxamide As drug development and synthetic chemistry advance, the use of highly functionalized building blocks like N-(4-Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-(4-Ethynylphenyl)cyclohexanecarboxamide

As drug development and synthetic chemistry advance, the use of highly functionalized building blocks like N-(4-Ethynylphenyl)cyclohexanecarboxamide has become increasingly common, particularly in click chemistry and cross-coupling reactions. However, the safe logistical management and disposal of these compounds are just as critical as their synthetic utility.

This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, step-by-step protocols for the safe handling, segregation, and disposal of N-(4-Ethynylphenyl)cyclohexanecarboxamide, ensuring compliance with environmental regulations and maintaining absolute laboratory safety.

Physicochemical Profiling & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the physicochemical nature of the waste[1]. N-(4-Ethynylphenyl)cyclohexanecarboxamide is a halogen-free organic solid. Its structure consists of a lipophilic cyclohexane ring, a stable carboxamide linker, and a highly reactive terminal alkyne (ethynyl group).

Table 1: Physicochemical Data & Logistical Impact on Disposal

ParameterValue / ClassificationLogistical Impact on Disposal
Molecular Formula C15H17NOHigh carbon content; ideal for complete thermal destruction via high-temperature incineration.
Molecular Weight ~227.30 g/mol Utilized for mass-balance tracking and EPA waste generation reporting.
Physical State Solid (Crystalline/Powder)Prone to aerosolization; requires sealed, wide-mouth HDPE solid waste containers.
Halogen Content 0% (Halogen-Free)Must be strictly segregated from halogenated waste to prevent toxic dioxin formation during incineration.
Key Functional Groups Terminal Alkyne, AmideCritical Hazard: The alkyne can form explosive metal acetylides. Must be kept away from heavy metal waste.

Mechanistic Safety Insights: The "Alkyne Factor"

Why is segregation so critical for this specific compound?

Standard organic amides are generally stable and unreactive in waste streams. However, the terminal alkyne in N-(4-Ethynylphenyl)cyclohexanecarboxamide introduces a severe, often overlooked hazard. Terminal alkynes possess a weakly acidic proton. If this compound is inadvertently mixed with aqueous or organic waste streams containing heavy metal salts—specifically Copper (Cu), Silver (Ag), or Mercury (Hg) —it can undergo spontaneous metalation to form metal acetylides.

Metal acetylides are highly shock-sensitive and friction-sensitive explosives. Because this compound is frequently used in Sonogashira couplings (which utilize CuI catalysts), researchers must ensure that unreacted starting materials in the organic waste stream are never combined with the heavy-metal-containing aqueous workup waste[2].

Operational Workflow for Disposal

The United States Environmental Protection Agency (EPA) and international regulatory bodies require that laboratory chemical waste be managed safely from the moment of generation to final destruction[3]. Follow this self-validating, step-by-step protocol:

Phase 1: Segregation & Compatibility Verification
  • Determine the Physical State: Identify whether the waste is a pure solid powder or dissolved in a solvent (e.g., DMSO, DMF, or Dichloromethane).

  • Verify Compatibility: Ensure the designated waste container contains NO heavy metals, NO strong oxidizers (e.g., nitric acid), and NO strong inorganic acids[2]. Mixing organic amides with nitric acid can lead to exothermic oxidation and container rupture.

  • Halogen Segregation: If dissolved in a non-halogenated solvent (like EtOAc or DMSO), route to the Halogen-Free Organic stream. If dissolved in DCM or Chloroform, route to the Halogenated Organic stream.

Phase 2: Primary Containment
  • Solid Waste: Place solid powder/crystals into a wide-mouth High-Density Polyethylene (HDPE) or glass container with a secure, screw-top lid. Do not use metal cans, as trace moisture can cause corrosion[2].

  • Liquid Waste: Pour solutions into a compatible glass or HDPE carboy. Always utilize secondary containment (e.g., placing the primary carboy inside a larger plastic bin) to capture potential leaks[3].

Phase 3: SAA (Satellite Accumulation Area) Compliance
  • Immediate Labeling: Attach a compliant "Hazardous Waste" label the exact moment the first drop or crystal is added to the container[3].

  • Nomenclature: Write the full chemical name ("N-(4-Ethynylphenyl)cyclohexanecarboxamide") and the solvent used. Never use chemical abbreviations or structural drawings on waste labels[3].

  • Dating: Clearly mark the accumulation start date on the label.

Phase 4: Final Transfer & Destruction
  • Volume Limits: Limit the amount of chemical waste in the laboratory to no more than 55 gallons of hazardous waste at any given time[3].

  • EHS Collection: Request waste collection by your facility's Environmental Health and Safety (EHS) department within 90 days of the accumulation start date[3].

  • Final Route: The material will be transported by an authorized third-party provider for high-temperature incineration, which completely destroys the organic framework without leaving environmental residue.

Spill Response & Decontamination Protocol

In the event of accidental release, immediate and correct action prevents exposure and cross-contamination.

Protocol for Solid Spills (Powder/Crystals):

  • Isolate the area and don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Do not use water, as it may spread the chemical into floor crevices.

  • Gently sweep the powder using a dedicated anti-static brush and dustpan, minimizing dust generation.

  • Transfer the swept material into a solid hazardous waste container.

  • Wipe the contaminated surface with a paper towel dampened with ethanol, and dispose of the towel in the same solid waste container.

Protocol for Liquid Spills (Dissolved in Solvent):

  • Isolate the area and ensure maximum laboratory ventilation.

  • Apply an inert absorbent material (such as vermiculite, spill pads, or sand) directly to the spill. Do not use combustible materials like sawdust[2].

  • Allow the absorbent to soak up the liquid completely.

  • Sweep up the saturated absorbent and place it in a compatible, sealed solid waste container.

  • Decontaminate the surface with soapy water or a compatible solvent, disposing of all cleaning materials as hazardous waste.

Disposal Decision Workflow

To streamline laboratory operations, utilize the following logical decision tree to determine the correct disposal route for N-(4-Ethynylphenyl)cyclohexanecarboxamide based on its state and solvent environment.

G Start Waste Generation: N-(4-Ethynylphenyl)cyclohexanecarboxamide State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Pure Compound Liquid Dissolved in Solvent (e.g., DMSO, DMF) State->Liquid Reaction Mixture/Stock SolidCont Place in Halogen-Free Organic Solid Waste (HDPE) Solid->SolidCont LiquidCont Check Solvent Type Liquid->LiquidCont Warning CRITICAL: Do NOT mix with Heavy Metals (Ag, Cu, Hg) Risk of Explosive Acetylides SolidCont->Warning Halogenated Halogenated Solvent? (e.g., DCM) LiquidCont->Halogenated NonHalogenated Non-Halogenated Solvent? (e.g., DMSO, EtOAc) LiquidCont->NonHalogenated HalWaste Halogenated Organic Liquid Waste Stream Halogenated->HalWaste NonHalWaste Halogen-Free Organic Liquid Waste Stream NonHalogenated->NonHalWaste HalWaste->Warning NonHalWaste->Warning Incineration Final Disposal: High-Temperature Incineration Warning->Incineration

Decision tree for the safe segregation and disposal of N-(4-Ethynylphenyl)cyclohexanecarboxamide.

References

  • Title: N-(4-ethynylphenyl)propanamide | C11H11NO | CID 11499296 (Structural Analog Hazard Profiling) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]

  • Title: Chemical Waste Management and Satellite Accumulation Area Requirements Source: Drake University Environmental Health and Safety URL: [Link]

  • Title: Procedures for Laboratory Chemical Waste Disposal Source: Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR) URL: [Link]

  • Title: How To Dispose Lab Chemicals & Waste Source: Techmate URL: [Link]

Sources

Handling

Personal protective equipment for handling N-(4-Ethynylphenyl)cyclohexanecarboxamide

An authoritative, procedural guide for the safe handling, operational integration, and disposal of N-(4-Ethynylphenyl)cyclohexanecarboxamide . As an Application Scientist, I have structured this protocol to move beyond b...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedural guide for the safe handling, operational integration, and disposal of N-(4-Ethynylphenyl)cyclohexanecarboxamide .

As an Application Scientist, I have structured this protocol to move beyond basic safety data sheets (SDS). By understanding the mechanistic causality behind each safety requirement—specifically the reactivity of the terminal alkyne and the lipophilicity of the cyclohexanecarboxamide moiety—you can build a self-validating safety system in your laboratory.

Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first deconstruct the molecule. N-(4-Ethynylphenyl)cyclohexanecarboxamide is a bifunctional building block frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and drug discovery[][2].

  • The Terminal Alkyne (-C≡CH): The ethynyl group possesses an acidic proton. In the presence of heavy metals (specifically Cu⁺, Ag⁺, or Hg²⁺), it forms metal acetylides. If isolated and dried, these acetylide intermediates are highly shock-sensitive and can detonate violently[3]. Furthermore, terminal alkynes are susceptible to oxidative degradation and Glaser homocoupling if improperly stored[3].

  • The Cyclohexanecarboxamide Core: This lipophilic ring enhances the molecule's ability to permeate lipid bilayers, meaning skin contact can lead to rapid systemic absorption. Similar carboxamides present as white flakes or powders and are classified as skin/eye irritants (Skin Irrit. 2, Eye Irrit. 2A) and respiratory irritants (STOT SE 3)[4][5][6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive alkynes combined with lipophilic amides. The following table outlines the mandatory PPE, grounded in the physicochemical properties of the compound[4][6][7].

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-gloved Nitrile (min 0.11 mm thickness) or Neoprene .The lipophilic cyclohexyl group acts as a permeation enhancer. Latex offers poor chemical resistance to lipophilic organic amides. Double-gloving ensures a sterile barrier is maintained if the outer glove is contaminated during weighing.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical safety goggles + Polycarbonate Face Shield.Powders can aerosolize during transfer. The face shield provides ballistic protection against potential micro-detonations if accidental metal-acetylide formation occurs during click-chemistry catalysis[3].
Respiratory N95/P100 Particulate Respirator (if handled outside a fume hood).Amide powders are highly irritating to the respiratory tract mucosa (STOT SE 3)[6][8]. A fume hood with a face velocity of 80-100 fpm is the primary control; respirators are the secondary fail-safe.
Body Protection Flame-resistant (FR) lab coat + Anti-static wrist strap.Terminal alkynes can be volatile and flammable[3]. Static discharge during the transfer of dry powder can ignite localized dust clouds.

Operational Workflow & Handling Protocol

The following methodology details the step-by-step procedure for handling N-(4-Ethynylphenyl)cyclohexanecarboxamide during a standard CuAAC reaction setup. Every step is designed as a self-validating system to prevent exposure and unwanted side reactions.

Step 1: Environmental Preparation & Anti-Static Control

  • Ensure the chemical fume hood is operational. Clear the deck of any heavy metal salts (Ag, Hg) to prevent accidental acetylide formation[3].

  • Wipe down the analytical balance and spatulas with a grounded anti-static brush. Reasoning: Powders with lipophilic rings often carry static charges, leading to aerosolization and inaccurate weighing.

Step 2: Reagent Transfer

  • Don all PPE specified in the matrix above.

  • Open the reagent vessel only under an inert atmosphere (Argon or Nitrogen) if possible, or deep within the fume hood. Reasoning: Prevents oxidative degradation of the terminal alkyne[3].

  • Use a ceramic or PTFE-coated spatula for transfer. Avoid using brass or copper-containing tools.

Step 3: Reaction Integration (CuAAC Click Chemistry)

  • Dissolve the compound in the chosen degassed solvent (e.g., DMF, DMSO, or t-BuOH/Water) before introducing the copper catalyst[].

  • Add the azide partner, followed by the reducing agent (e.g., sodium ascorbate).

  • Critical Safety Step: Add the Cu(II) salt last. The ascorbate reduces Cu(II) to Cu(I) in situ. Reasoning: Adding Cu(I) directly to a high concentration of the terminal alkyne without the azide present increases the risk of generating explosive, insoluble polymeric copper acetylides[3].

G Start Start: Fume Hood Setup & Anti-Static Prep PPE Don PPE: Double Nitrile, Goggles, FR Coat Start->PPE Transfer Weighing & Transfer (Use PTFE/Ceramic Tools) PPE->Transfer Solvent Dissolve in Degassed Solvent (Prevent Oxidation) Transfer->Solvent Azide Add Azide Partner & Reducing Agent (Ascorbate) Solvent->Azide Catalyst Add Cu Catalyst LAST (Prevent Acetylide Accumulation) Azide->Catalyst Reaction CuAAC Reaction (Inert Atmosphere) Catalyst->Reaction

Caption: Operational workflow for safe handling and CuAAC reaction setup of the ethynylphenyl amide.

Emergency Response & Spill Management

If a spill occurs, immediate containment is required to prevent respiratory exposure and environmental contamination[5][6].

  • Evacuate & Ventilate: Step back from the fume hood. Ensure the sash is lowered to maximize exhaust velocity.

  • Neutralize the Threat: Do not sweep dry powder, as this generates inhalable dust[5]. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., PEG or heavy mineral oil) to suppress aerosolization.

  • Collection: Use wet, absorbent pads to collect the material[9]. Place the contaminated materials into a compatible, clearly labeled hazardous waste container.

  • Decontamination: Wash the affected surface with soap and water, followed by an ethanol wipe, as the cyclohexanecarboxamide is poorly soluble in pure water[7].

Disposal & Waste Management Plan

The disposal of terminal alkynes requires strict adherence to specific chemical logic to avoid downstream explosions in waste carboys.

  • Rule 1: Never mix with heavy metal waste. Do not dispose of unreacted N-(4-Ethynylphenyl)cyclohexanecarboxamide in waste containers that hold silver (Ag), mercury (Hg), or high concentrations of copper (Cu)[3].

  • Rule 2: Aqueous Quenching. If the reaction mixture contains copper catalysts, quench the reaction with a chelating agent (e.g., EDTA or ammonium hydroxide) before transferring it to the waste carboy. Reasoning: Chelation sequesters the Cu(I)/Cu(II) ions, preventing them from reacting with unconsumed terminal alkynes to form shock-sensitive precipitates in the waste drum[3].

  • Rule 3: Labeling. Label waste as "Contains Terminal Alkynes and Amides - DO NOT CONCENTRATE TO DRYNESS."

WasteLogic Spill Reaction Waste / Spill Cleanup CheckMetal Contains Cu, Ag, or Hg? Spill->CheckMetal Chelate Quench with EDTA/NH4OH (Sequester Metals) CheckMetal->Chelate Yes Standard Standard Halogenated/ Non-Halogenated Waste CheckMetal->Standard No Aqueous Aqueous/Organic Waste (Label: Terminal Alkyne) Chelate->Aqueous Warning DO NOT DRY OR CONCENTRATE (Explosion Risk) Aqueous->Warning

Caption: Decision tree for the safe segregation and disposal of terminal alkyne waste.

References

  • Cole-Parmer. "Material Safety Data Sheet - Cyclohexane Carboxamide, 97%". Retrieved from: [Link]

  • LookChem. "Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- Safety Data Sheets(SDS)". Retrieved from:[Link]

  • IntechOpen. "Role of Click Chemistry in Organic Synthesis". Retrieved from: [Link]

  • RuixiBiotech. "Materials Safety Data Sheet - Tetrakis(4-ethynylphenyl)methane". Retrieved from:[Link]

Sources

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